Acetaminophen sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-acetamidophenyl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTYILLPRJOVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32113-41-0 (mono-potassium salt) | |
| Record name | Acetaminophen sulfate ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010066907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70143433 | |
| Record name | Acetaminophen sulfate ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Paracetamol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059911 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10066-90-7 | |
| Record name | Acetaminophen sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10066-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaminophen sulfate ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010066907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaminophen sulfate ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETAMINOPHEN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6002H6J9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Paracetamol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059911 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Chemical Landscape of Acetaminophen Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, metabolic fate, and analytical considerations of acetaminophen sulfate, a major metabolite of the widely used analgesic and antipyretic drug, acetaminophen. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and metabolism studies.
Chemical Structure and Identification
This compound, also known as paracetamol sulfate, is the product of the phase II metabolic sulfation of acetaminophen. The addition of a sulfooxy group to the hydroxyl moiety of acetaminophen significantly increases its water solubility, facilitating its renal excretion.
Key chemical identifiers for this compound are summarized in the table below.
| Identifier | Value |
| Molecular Formula | C₈H₉NO₅S |
| IUPAC Name | (4-acetamidophenyl) hydrogen sulfate |
| CAS Number | 10066-90-7 |
| PubChem CID | 83939 |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O[1][2] |
| InChI | InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)[2] |
| InChIKey | IGTYILLPRJOVFY-UHFFFAOYSA-N[2] |
| Molecular Weight | 231.23 g/mol |
Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.
Caption: 2D Chemical Structure of this compound.
Metabolic Pathway: The Role of Sulfation
Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[3][4][5] At therapeutic doses, glucuronidation and sulfation account for the majority of acetaminophen's elimination.
-
Glucuronidation: This is the primary metabolic route, accounting for approximately 50-70% of a therapeutic dose.[5]
-
Sulfation: This pathway metabolizes about 25-35% of a therapeutic dose of acetaminophen.[5]
-
Oxidation: A minor but critical pathway (5-15%) is oxidation by cytochrome P450 enzymes (primarily CYP2E1), which produces the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[5] Under normal conditions, NAPQI is detoxified by conjugation with glutathione. However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI, depletion of glutathione stores, and subsequent liver damage.
The sulfation of acetaminophen is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs). The primary SULTs involved in this biotransformation in humans are SULT1A1, SULT1A3, and SULT1C4.[6][7] These enzymes transfer a sulfo group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of acetaminophen.
The following diagram illustrates the major metabolic pathways of acetaminophen.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paracetamol - Wikipedia [en.wikipedia.org]
- 6. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Acetaminophen Sulfate for In Vitro Research
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of acetaminophen sulfate, a primary metabolite of acetaminophen (paracetamol). It focuses on the procurement, characterization, and application of this compound in in vitro studies, reflecting the standard practices within the research and drug development community.
Introduction: The Role of this compound
Acetaminophen is a widely used analgesic and antipyretic drug. Its metabolism is a critical area of study, particularly in the context of hepatotoxicity associated with overdose. In humans, acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[1] The sulfated conjugate, this compound, is a major, inactive metabolite resulting from the action of sulfotransferase (SULT) enzymes.[2] Studying this metabolite is essential for understanding acetaminophen's metabolic profile, drug-drug interactions, and the mechanisms of toxicity. For in vitro research, the use of a pure, well-characterized standard of this compound is paramount for obtaining reliable and reproducible results.
Procurement and Physicochemical Properties
While the enzymatic conversion of acetaminophen to its sulfate conjugate is a key metabolic pathway, detailed protocols for the direct chemical synthesis of this compound for laboratory use are not commonly published. The standard and recommended practice for researchers is to procure this compound as a high-purity reference standard from commercial suppliers. This ensures the material is well-characterized and suitable for sensitive in vitro assays. The metabolite is typically available as a stable potassium salt.
The key physicochemical properties of commercially available this compound Potassium Salt are summarized below.
Table 1: Physicochemical Properties of this compound Potassium Salt
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 32113-41-0 | [2][3][4][5] |
| Synonyms | 4-Acetamidophenol sulfate, APAP sulfate, Paracetamol sulfate | [2][3] |
| Molecular Formula | C₈H₈KNO₅S | [4] |
| Molecular Weight | 269.32 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity (HPLC) | ≥97% | [5] |
| Solubility | Soluble in water | [2][5] |
| Melting Point | 163 °C |[5] |
Chemical Synthesis: A Conceptual Overview
The chemical synthesis of this compound involves the sulfation of the phenolic hydroxyl group of acetaminophen. This transformation can be conceptually represented as the reaction of acetaminophen with a suitable sulfating agent.
Metabolism of Acetaminophen
At therapeutic doses, the majority of acetaminophen is detoxified through glucuronidation and sulfation. A minor fraction is oxidized by cytochrome P450 enzymes to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).
Table 2: In Vivo Metabolism of Acetaminophen at Therapeutic Doses
| Metabolic Pathway | Percentage of Urinary Metabolites | Key Enzymes |
|---|---|---|
| Glucuronidation | 50–70% | UGT1A1, UGT1A6 |
| Sulfation | 25–35% | SULT1A1, SULT1A3, SULT1E1 |
| Oxidation (to NAPQI) | 5–15% | CYP2E1 (primarily) |
Data compiled from references[1].
The metabolic fate of acetaminophen is depicted in the signaling pathway below.
References
Acetaminophen sulfation pathway in human liver microsomes.
An In-depth Technical Guide to the Acetaminophen Sulfation Pathway in the Human Liver
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (APAP) is a widely utilized analgesic and antipyretic drug.[1] Its metabolism occurs predominantly in the liver, where it undergoes Phase I and Phase II biotransformation reactions.[2][3] While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity.[1][4] The primary metabolic pathways for acetaminophen are glucuronidation and sulfation, which convert the drug into non-toxic, water-soluble metabolites that are readily excreted.[3][5][6]
This guide focuses on the sulfation pathway, a critical conjugation reaction catalyzed by cytosolic sulfotransferase (SULT) enzymes.[5][7] This pathway involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of acetaminophen, forming acetaminophen sulfate.[1][8] Understanding the kinetics, regulation, and experimental methodologies associated with this pathway is crucial for drug development, toxicology studies, and clinical pharmacology. In humans, approximately 25-35% of a therapeutic dose of acetaminophen is eliminated as a sulfated conjugate.[1][6]
The Core Sulfation Pathway
The sulfation of acetaminophen is a detoxification reaction that increases the polarity of the molecule, facilitating its elimination from the body.[5][9] The reaction is dependent on the availability of both the SULT enzymes and the active sulfate donor, PAPS.[8][10]
Key Enzymes: Sulfotransferases (SULTs)
Cytosolic SULTs are the primary enzymes responsible for acetaminophen sulfation.[7][8] Systematic analysis has identified three major human SULTs that exhibit strong activity towards acetaminophen:
-
SULT1A1: Considered the primary enzyme for acetaminophen sulfation in the adult human liver.[8][11] It is also involved in the metabolism of a wide range of other phenolic xenobiotics.[8]
-
SULT1A3: This isoform is also capable of sulfating acetaminophen and is particularly abundant in the small intestine.[11]
-
SULT1C4: Shows the highest affinity (lowest Kₘ) for acetaminophen among the three major isoforms, though its expression is more prominent in the fetal liver.[1][11]
Other SULTs, such as SULT1E1 and SULT2A1, have also been shown to contribute to acetaminophen sulfation, particularly in the fetal liver.[5][6][9]
The Universal Sulfonate Donor: PAPS
The cosubstrate for the sulfation reaction is 3'-phosphoadenosine 5'-phosphosulfate (PAPS).[5][8] The availability of PAPS can be a rate-limiting factor for sulfation, especially at high acetaminophen doses when the pathway becomes saturated.[4][10][12] The synthesis of PAPS itself is dependent on the availability of inorganic sulfate, which is derived from dietary sources and the metabolism of sulfur-containing amino acids like cysteine.[12][13] Depletion of hepatic PAPS can lead to a metabolic shift towards other pathways, including the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[4][13]
Quantitative Data
The following tables summarize key quantitative parameters of the acetaminophen sulfation reaction catalyzed by the primary human SULT isoforms.
Table 1: Kinetic Parameters of Human SULTs for Acetaminophen Sulfation [1]
| SULT Isoform | Kₘ (µM) |
|---|---|
| SULT1A1 | 407.9 |
| SULT1A3 | 634.6 |
| SULT1C4 | 172.5 |
Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates a higher affinity of the enzyme for the substrate.
Table 2: Acetaminophen-Sulphating Activity in Human Organ Cytosols [1][14]
| Organ | Specific Activity (pmol/min/mg protein) |
|---|---|
| Intestine | 134.8 ± 17.5 |
| Liver | 105.7 ± 15.2 |
| Lung | 25.4 ± 3.8 |
| Kidney | 16.9 ± 2.5 |
Activity was measured using 50 µM acetaminophen as the substrate.
Table 3: Optimal pH for Acetaminophen Sulfation by Human SULTs [1]
| SULT Isoform | Optimal pH Range |
|---|---|
| SULT1A1 | 6.5 - 8.0 |
| SULT1A3 | 9.5 (Distinct Optimum) |
| SULT1C4 | 7.0 - 8.5 |
Signaling Pathways and Workflows
Caption: The metabolic pathway of acetaminophen sulfation.
Caption: Experimental workflow for measuring SULT activity.
Caption: Transcriptional regulation of SULT gene expression.
Experimental Protocols
Protocol 1: Preparation of Human Liver Cytosol
This protocol is adapted from methods used for subcellular fractionation to isolate the cytosolic fraction containing SULT enzymes.[15][16][17]
-
Tissue Preparation: Obtain fresh or frozen human liver samples. Mince the weighed tissue on ice.
-
Homogenization: Transfer the minced tissue to a glass homogenizer with a Teflon pestle. Add 2-3 volumes (w/v) of ice-cold homogenization buffer (e.g., 250 mM Sucrose, 50 mM HEPES, 25 mM KCl, 5 mM MgCl₂, pH 7.4). Homogenize with 6-10 passes.
-
Initial Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 9,000-10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Supernatant Collection: Carefully collect the supernatant (this is the S9 fraction, which contains both microsomal and cytosolic enzymes).
-
Ultracentrifugation: Transfer the S9 fraction to ultracentrifuge tubes and spin at 100,000 x g for 60 minutes at 4°C. This step pellets the microsomes.
-
Cytosol Isolation: The resulting supernatant is the cytosolic fraction. Carefully collect it, avoiding the microsomal pellet.
-
Protein Quantification: Determine the total protein concentration of the cytosol using a standard method like the Lowry or Bradford assay.
-
Storage: Aliquot the cytosol and store at -80°C until use.
Protocol 2: In Vitro Acetaminophen Sulfation Assay
This protocol describes a typical enzymatic assay to measure the sulfating activity of SULTs in the prepared liver cytosol.[1]
-
Reaction Mixture Preparation: Prepare a standard assay mixture in a final volume of 20-50 µL. The mixture should contain:
-
Buffer: 50 mM HEPES, pH 7.0 (or other pH depending on the SULT isoform being studied).
-
Reducing Agent: 1 mM Dithiothreitol (DTT).
-
Substrate: Acetaminophen at varying concentrations to determine kinetics (e.g., 10 µM to 1 mM).
-
Cofactor: 14-20 µM PAP[³⁵S] (radiolabeled for sensitive detection).
-
Enzyme Source: An appropriate amount of liver cytosol (e.g., 5-20 µg of total protein).
-
-
Initiation and Incubation: Pre-incubate the mixture (without PAPS) at 37°C for 3-5 minutes. Initiate the reaction by adding the PAP[³⁵S]. Incubate at 37°C for a set time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of a solvent like acetonitrile or by heat inactivation.
-
Separation of Product: Separate the radiolabeled product ([³⁵S]sulfated acetaminophen) from the unreacted [³⁵S]PAPS. This can be achieved using methods like thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of [³⁵S]sulfated acetaminophen formed using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the specific activity (e.g., in pmol of product formed per minute per mg of protein). For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol 3: Quantification of Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of acetaminophen and its metabolites.[18][19][20]
-
Sample Preparation:
-
To a small volume of plasma or incubation mixture (e.g., 25-100 µL), add an internal standard (e.g., a deuterated analog of acetaminophen).[18]
-
Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol.
-
Vortex and then centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness or directly inject a portion for analysis.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column (e.g., 3.0 µm, 2.1 x 100 mm).[18][20]
-
Employ a mobile phase gradient suitable for separating acetaminophen, this compound, and acetaminophen glucuronide. A common mobile phase consists of water with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.[18][20]
-
-
Mass Spectrometric Detection:
-
Use a tandem triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the instrument in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated after fragmentation. This provides high specificity and sensitivity.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of acetaminophen and its metabolites.
-
Quantify the analytes in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Regulation and Clinical Relevance
The expression and activity of SULT enzymes are not static and can be influenced by various factors. The genes encoding SULTs are transcriptionally regulated by several nuclear receptors, including the pregnane X receptor (PXR), constitutive androstane receptor (CAR), and aryl hydrocarbon receptor (AhR).[21][22] These receptors can be activated by xenobiotics and endogenous molecules, leading to induction or suppression of SULT expression.
Furthermore, liver diseases such as steatosis and cirrhosis can significantly decrease sulfotransferase activity.[23][24] This reduction in metabolic capacity may alter the disposition of acetaminophen and other xenobiotics, potentially increasing the risk of adverse effects in these patient populations.[23]
Conclusion
The sulfation of acetaminophen in the human liver is a vital detoxification pathway mediated primarily by SULT1A1, SULT1A3, and SULT1C4. The efficiency of this pathway is dependent on both the enzymatic activity of these SULTs and the availability of the cofactor PAPS. The methodologies outlined in this guide, from cytosol preparation to kinetic assays and LC-MS/MS analysis, provide a robust framework for investigating this pathway. A thorough understanding of the quantitative aspects, regulatory mechanisms, and experimental protocols is essential for professionals in drug development and toxicology to accurately predict drug metabolism, assess hepatotoxicity risk, and understand interindividual variability in drug response.
References
- 1. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of acetaminophen and its six metabolites in rat plasma using liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SULT genetic polymorphisms: physiological, pharmacological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Sulfation of acetaminophen in isolated rat hepatocytes. Relationship to sulfate ion concentrations and intracellular levels of 3'-phosphoadenosine-5'-phosphosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Different mechanism of saturation of this compound conjugation in mice and rats [pubmed.ncbi.nlm.nih.gov]
- 13. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 14. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oyc.co.jp [oyc.co.jp]
- 18. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Regulation of Cytosolic Sulfotransferases in Models of Human Hepatocyte Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Downregulation of Sulfotransferase Expression and Activity in Diseased Human Livers - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Sulfotransferase 1A1 (SULT1A1) in Acetaminophen Sulfation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (APAP), a widely used analgesic and antipyretic, undergoes extensive metabolism in the liver. One of the primary pathways for its detoxification at therapeutic doses is sulfation, a reaction catalyzed by sulfotransferase enzymes (SULTs). Among the various SULT isoforms, SULT1A1 is a key player in the formation of acetaminophen sulfate, a non-toxic, water-soluble metabolite that is readily excreted.[1][2][3][4] This technical guide provides an in-depth examination of the role of SULT1A1 in acetaminophen sulfation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and regulatory processes. Understanding the intricacies of SULT1A1-mediated acetaminophen metabolism is crucial for assessing drug efficacy, predicting drug-drug interactions, and understanding interindividual variability in drug response and toxicity.[5]
Quantitative Data on SULT1A1-Mediated Acetaminophen Sulfation
The enzymatic activity of SULT1A1 in the sulfation of acetaminophen can be characterized by its kinetic parameters, which provide insights into the enzyme's affinity for the substrate and its maximum catalytic rate. Furthermore, the relative contribution of SULT1A1 to overall acetaminophen metabolism highlights its physiological importance.
Table 1: Kinetic Parameters of SULT1A1 for Acetaminophen
| SULT Isoform | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) (mL/min/mg) | Reference |
| SULT1A1 | 394.20 ± 17.82 | 21.58 ± 0.29 | 0.05 | [2] |
| SULT1A1 | 407.9 | Not Reported | Not Reported | [6] |
| SULT1A3 | 634.6 | Not Reported | Not Reported | [6] |
| SULT1C4 | 172.5 | Not Reported | Not Reported | [6] |
| Fetal SULT1A1 | 2400 | Not Reported | Not Reported | [7] |
| Fetal SULT1A3/4 | 1500 | Not Reported | Not Reported | [7] |
| Fetal SULT1E1 | 1900 | Not Reported | Not Reported | [7] |
| Fetal SULT2A1 | 3700 | Not Reported | Not Reported | [7] |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum velocity) represents the maximum rate of the reaction.
Table 2: Contribution of Sulfation to Acetaminophen Metabolism
| Population | Contribution of Sulfation | Primary SULT Isoforms | Reference |
| Adults | 30-44% of urinary metabolites | SULT1A1 | [4] |
| Neonates | ~60% of APAP metabolism | SULT1A1, SULT1A3 | [8] |
| Children | Higher than glucuronidation | SULT1A1, SULT2A1 | [9][10] |
| Fetal Liver | Major pathway | SULT1A3/4, SULT1A1, SULT1E1 | [7] |
Experimental Protocols
Recombinant SULT1A1 Enzyme Kinetic Assay
This protocol describes the determination of kinetic parameters for acetaminophen sulfation using purified recombinant human SULT1A1.
Materials:
-
Purified recombinant human SULT1A1 enzyme
-
Acetaminophen
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS), [35S]-labeled (PAP[35S])
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.0)
-
Thin-layer chromatography (TLC) plates
-
TLC solvent system (e.g., n-butanol:isopropanol:formic acid:water)[2]
-
Scintillation counter
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes containing the reaction buffer, a fixed concentration of purified SULT1A1 enzyme, and varying concentrations of acetaminophen (e.g., ranging from 0 to 4000 µM).[2][6]
-
Initiation: Pre-incubate the reaction mixtures at 37°C for a few minutes. Initiate the reaction by adding a fixed concentration of PAP[35S].
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.[2]
-
Termination: Stop the reaction by heat inactivation (e.g., 100°C for 3 minutes) or by adding a quenching solution.[2]
-
Separation of Product: Spot the reaction mixtures onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the [35S]sulfated acetaminophen from the unreacted PAP[35S].[2]
-
Quantification: Scrape the radioactive spots corresponding to the sulfated product and quantify the radioactivity using a liquid scintillation counter.[2]
-
Data Analysis: Calculate the initial reaction velocities at each acetaminophen concentration. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[6]
Cell-Based Acetaminophen Sulfation Assay
This protocol outlines a method to assess acetaminophen sulfation in a cellular context using cultured cells that express SULT1A1, such as HepG2 human hepatoma cells or Caco-2 human intestinal epithelial cells.[6]
Materials:
-
Cultured cells (e.g., HepG2 or Caco-2)
-
Cell culture medium
-
Sulfate-free medium
-
[35S]Sulfate
-
Acetaminophen
-
Cell lysis buffer
-
TLC plates and solvent system
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the cells to a desired confluency in standard cell culture medium.
-
Metabolic Labeling: Replace the standard medium with sulfate-free medium and label the cells with [35S]sulfate for a specified period (e.g., 18 hours) to allow for the intracellular synthesis of PAP[35S].[6]
-
Acetaminophen Treatment: Add varying concentrations of acetaminophen to the labeling medium and incubate for a defined time.[6]
-
Sample Collection: Collect the spent labeling medium.
-
Analysis of Sulfated Product: Analyze the spent medium for the presence of [35S]sulfated acetaminophen using TLC and scintillation counting, as described in the enzyme kinetic assay protocol.[6]
-
Data Interpretation: An increase in the amount of [35S]sulfated acetaminophen in the medium with increasing acetaminophen concentrations indicates cellular sulfation activity.
Signaling Pathways and Regulatory Mechanisms
The expression and activity of SULT1A1 are subject to regulation at the transcriptional level, which can influence an individual's capacity for acetaminophen sulfation. Genetic factors also play a significant role in the interindividual variability of SULT1A1 function.
Transcriptional Regulation of SULT1A1
The expression of the SULT1A1 gene is controlled by the interplay of various transcription factors that bind to its promoter region. Unlike many other drug-metabolizing enzymes, SULT1A1 expression does not appear to be significantly induced by nuclear receptor activators.[11] Instead, its high constitutive expression in the liver is driven by the synergistic action of Sp1 and GA binding protein (GABP), an Ets transcription factor.[11] More recent studies have also implicated the Nuclear Factor I (NFI) family of transcription factors (NFI-A, NFI-B, NFI-C, and NFI-X) in the regulation of SULT1A1 expression in breast cancer cells.[12][13]
References
- 1. SULT genetic polymorphisms: physiological, pharmacological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Human SULT1A1 Polymorphisms on the Sulfation of Acetaminophen, O-Desmethylnaproxen, and Tapentadol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Sulfotransferase (SULT) 1A1 polymorphic variants *1, *2, and *3 are associated with altered enzymatic activity, cellular phenotype, and protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interindividual variability in acetaminophen sulfation by human fetal liver: implications for pharmacogenetic investigations of drug-induced birth defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ontogeny of Hepatic Sulfotransferases and Prediction of Age-Dependent Fractional Contribution of Sulfation in Acetaminophen Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The human sulfotransferase SULT1A1 gene is regulated in a synergistic manner by Sp1 and GA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfotransferase 1A1 (SULT1A1) gene expression is regulated by members of the NFI transcription factors in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacogenetics of SULT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of Acetaminophen Sulfate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of acetaminophen sulfate, a major metabolite of acetaminophen (paracetamol), in commonly used preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this metabolite is crucial for the accurate interpretation of toxicological studies and for the development of safer analgesics. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows.
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of acetaminophen and its sulfate conjugate in rats and mice following oral (PO) and intravenous (IV) administration. These values have been compiled from various studies to provide a comparative overview.
Table 1: Pharmacokinetic Parameters of Acetaminophen and this compound in Rats
| Species (Strain) | Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | Reference(s) |
| Rat (Wistar) | Acetaminophen | 100 | IV | - | - | - | - | 6.89 (to APAP-S) | - | [1] |
| Rat (SHR) | Acetaminophen | 100 | IV | - | - | - | - | 8.10 (to APAP-S) | - | [1] |
| Rat (Wistar) | Acetaminophen | 100 | PO | 72.82 ± 5.62 | 1.20 | - | 14.45 ± 10.63 | - | 5.93 (Vd1) | [2] |
| Rat (Wistar, with HCC) | Acetaminophen | 100 | PO | 66.72 ± 4.07 | 0.50 | - | 17.02 ± 1.74 | - | 8.64 (Vd1) | [2] |
| Rat (Lewis, nonpregnant) | Acetaminophen | 15 | IV | - | - | - | - | - | - | [3] |
| Rat (Lewis, pregnant) | Acetaminophen | 15 | IV | - | - | - | - | - | - | [3] |
| Rat (Lewis, nonpregnant) | Acetaminophen | 300 | IV | - | - | - | Increased in pregnancy | Decreased in pregnancy | - | [3] |
| Rat (Lewis, pregnant) | Acetaminophen | 300 | IV | - | - | - | - | - | - | [3] |
| Rat | This compound | 30 (APAP eq) | PO | ~25 (first peak) | ~0.5 (first peak) | - | - | - | - | [4][5] |
| Rat | This compound | 120 (APAP eq) | PO | ~40 (first peak) | ~0.5 (first peak) | - | - | - | - | [4][5] |
Note: Cmax and Tmax for this compound after oral administration in rats exhibit a two-peak profile. The second peak is variable and attributed to deconjugation and reconjugation. CL represents the partial clearance to this compound (APAP-S). Vd1 represents the volume of distribution of the central compartment.
Table 2: Pharmacokinetic Parameters of Acetaminophen and Metabolites in Mice
| Species (Strain) | Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | Reference(s) |
| Mouse (C57BL/6) | Acetaminophen | 300 | Oral Gavage | - | - | - | - | - | - | [6] |
| Mouse (Male) | Acetaminophen | 500 | IP | - | - | Slower metabolism in females | - | - | - | [7] |
| Mouse (Female) | Acetaminophen | 500 | IP | - | - | - | - | - | - | [7] |
Experimental Protocols
This section details common methodologies employed in preclinical pharmacokinetic studies of acetaminophen and its metabolites.
Animal Models
-
Rats: Wistar and Sprague-Dawley are the most frequently used strains. Spontaneously Hypertensive Rats (SHR) have also been used to study the influence of disease states on drug metabolism.[2][8]
-
Mice: C57BL/6 is a common strain for studying acetaminophen-induced hepatotoxicity and metabolism.[6][7]
Drug Administration
-
Oral Administration (Gavage):
-
Vehicle: Acetaminophen is typically suspended or dissolved in an aqueous vehicle such as water, saline, or a 0.5% methylcellulose solution.
-
Dosing Volume: The volume administered is generally between 5 and 10 mL/kg for rats and 10 mL/kg for mice.
-
Procedure: A stainless steel or flexible plastic gavage needle is used to deliver the dose directly into the stomach. The length of the needle is predetermined based on the animal's size to prevent esophageal or stomach perforation. Animals are often fasted overnight prior to dosing to reduce variability in absorption.[6]
-
-
Intravenous Administration:
-
Vehicle: Acetaminophen for intravenous administration is dissolved in a sterile, isotonic solution such as saline.
-
Injection Site: In rats, the lateral tail vein or jugular vein are common injection sites. In mice, the tail vein is typically used.
-
Procedure: The drug solution is administered as a bolus injection or a short infusion. The volume is typically low, around 1-2 mL/kg.
-
Blood Sample Collection
-
Serial Sampling: To construct a pharmacokinetic profile from a single animal, serial blood samples are collected at multiple time points.
-
Collection Sites:
-
Rats: Blood is often collected from the jugular vein (if cannulated), tail vein, or via cardiocentesis for a terminal sample.
-
Mice: Due to smaller blood volumes, techniques like submandibular vein puncture, saphenous vein puncture, or retro-orbital sinus sampling are used for small, repeated samples. Cardiac puncture is used for terminal blood collection.
-
-
Sample Processing:
-
Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
The tubes are then centrifuged (e.g., 10,000 x g for 10 minutes) to separate the plasma.
-
The resulting plasma supernatant is transferred to a clean tube and stored frozen (typically at -20°C or -80°C) until analysis.
-
Bioanalytical Methods
Quantification of acetaminophen and its sulfate conjugate in plasma is most commonly achieved using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
A protein precipitation step is typically employed to remove plasma proteins that can interfere with the analysis. This is often done by adding a solvent like acetonitrile or methanol to the plasma sample, followed by vortexing and centrifugation.
-
An internal standard (e.g., a structurally similar compound or a deuterated version of the analyte) is added to the plasma sample before protein precipitation to correct for variations in extraction and instrument response.
-
-
HPLC-UV Method:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The pH of the aqueous phase is often adjusted to optimize the separation.
-
Detection: The UV detector is typically set at a wavelength where acetaminophen and its metabolites have significant absorbance (e.g., 254 nm).
-
-
LC-MS/MS Method:
-
Chromatography: Similar to HPLC-UV, a reversed-phase C18 column is often used with a gradient elution of an aqueous phase (often containing a modifier like formic acid or ammonium acetate) and an organic phase (acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) is a common ionization technique used in either positive or negative ion mode.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
Visualizations
The following diagrams illustrate the metabolic pathway of acetaminophen and a typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. Pharmacokinetics of acetaminophen after intravenous and oral administration to spontaneously hypertensive rats and normotensive Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dolor.org.co [dolor.org.co]
- 3. Testing of acetaminophen in support of the international multilaboratory in vivo rat Pig‐a assay validation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound after oral administration in rats: analysis of plasma profiles exhibiting a non-linear second peak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
In Vivo Formation and Elimination of Acetaminophen Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic processes governing the formation and elimination of acetaminophen sulfate, a major metabolite of the widely used analgesic and antipyretic drug, acetaminophen (APAP). Understanding these pathways is critical for assessing drug efficacy, predicting potential toxicity, and developing novel therapeutic strategies.
Introduction: The Sulfation Pathway in Acetaminophen Metabolism
Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[1][2][3] At therapeutic doses, sulfation, also known as sulfoconjugation, accounts for the metabolism of approximately 30-44% of an administered acetaminophen dose.[1][4] This process, catalyzed by a family of cytosolic enzymes called sulfotransferases (SULTs), involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of acetaminophen.[1][5] The resulting this compound is a water-soluble, pharmacologically inactive metabolite that is readily eliminated from the body, primarily through renal excretion.[1][4]
Molecular Mechanisms of Acetaminophen Sulfation
The Role of Sulfotransferases (SULTs)
The sulfation of acetaminophen is mediated by specific isoforms of the SULT enzyme superfamily. In humans, the key enzymes responsible for this biotransformation are primarily located in the liver and intestine.[5]
-
SULT1A1: This is considered the primary enzyme responsible for acetaminophen sulfation in the adult human liver.[6][7]
-
SULT1A3/4: These isoforms also contribute to acetaminophen sulfation, particularly in the gastrointestinal tract and platelets.[1][5] In the fetal liver, SULT1A3/4 plays a more significant role.[1][4]
-
SULT1E1 and SULT2A1: These enzymes have been shown to be involved in acetaminophen sulfation in the human fetal liver.[1][4]
-
SULT1C4: This isoform has also demonstrated the ability to sulfate acetaminophen.[5][6]
The expression and activity of these SULTs can vary between individuals due to genetic polymorphisms, which can influence the rate and extent of acetaminophen sulfation.[1]
The Essential Cofactor: PAPS
The availability of the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is a critical rate-limiting factor in the sulfation pathway.[8][9] Depletion of hepatic PAPS stores, which can occur at high doses of acetaminophen, leads to the saturation of the sulfation pathway.[3][4][8][10] This saturation diverts acetaminophen metabolism towards the oxidative pathway, which can produce the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1][11]
In Vivo Pharmacokinetics of this compound
Following oral administration of acetaminophen, this compound is formed in the liver and intestines and subsequently transported into the systemic circulation. The elimination of this compound is primarily mediated by the kidneys.[1][4]
Transporter Proteins in Elimination
The movement of this compound from hepatocytes into the blood and its subsequent excretion into urine is facilitated by specific transporter proteins:
-
ABCC3 and ABCC4: These transporters, located on the sinusoidal (blood-facing) membrane of hepatocytes, are responsible for the efflux of this compound into the bloodstream.[1][4]
-
Renal Excretion: The water-soluble nature of this compound allows for efficient elimination via glomerular filtration and active tubular secretion in the kidneys.[1][4]
Quantitative Data on Acetaminophen Sulfation
The following tables summarize key quantitative parameters related to the in vivo formation and elimination of this compound.
Table 1: Contribution of Sulfation to Acetaminophen Metabolism at Therapeutic Doses
| Parameter | Value | Reference |
| Percentage of Urinary Metabolites | 30 - 44% | [1][4] |
Table 2: Key Human Sulfotransferase Isoforms Involved in Acetaminophen Metabolism
| SULT Isoform | Primary Location | Role | Reference |
| SULT1A1 | Liver | Major enzyme in adults | [6][7] |
| SULT1A3/4 | Intestine, Platelets, Fetal Liver | Significant contributor, major role in fetal liver | [1][4][5] |
| SULT1E1 | Fetal Liver | Involved in fetal metabolism | [1][4] |
| SULT2A1 | Fetal Liver | Involved in fetal metabolism | [1][4] |
| SULT1C4 | Liver, Intestine | Contributes to sulfation | [5][6] |
Table 3: Pharmacokinetic Parameters of Acetaminophen and its Sulfate Metabolite
| Parameter | Acetaminophen | This compound | Reference |
| Elimination Half-Life (Adults) | 1.5 - 3 hours | Longer than parent drug | [5][12] |
| Peak Plasma Concentration Time (Oral) | 10 - 60 minutes | Follows formation from parent drug | [5] |
Experimental Protocols for Studying Acetaminophen Sulfation
In Vivo Animal Studies
Objective: To determine the pharmacokinetic profile and metabolic fate of acetaminophen and its sulfate conjugate in a living organism.
Protocol:
-
Animal Model: Select an appropriate animal model, such as mice or rats, which have been shown to have similar metabolic pathways to humans for acetaminophen, though with some species-specific differences in enzyme kinetics.[8][13][14]
-
Dosing: Administer a defined dose of acetaminophen (e.g., intraperitoneally or orally).[14][15]
-
Sample Collection: Collect blood and urine samples at predetermined time points.[16]
-
Sample Preparation: Process plasma and urine samples to precipitate proteins and extract the analytes of interest.[17][18]
-
Analytical Quantification: Analyze the concentrations of acetaminophen and this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19][20][21]
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) for both the parent drug and its metabolite.
Isolated Hepatocyte Culture Assay
Objective: To investigate the capacity and kinetics of acetaminophen sulfation in a controlled in vitro system that closely mimics the liver environment.
Protocol:
-
Hepatocyte Isolation: Isolate primary hepatocytes from a suitable species (e.g., rat or human).[15][22]
-
Cell Culture: Culture the isolated hepatocytes on an appropriate substrate, such as Matrigel or type 1 collagen, which helps maintain their metabolic function.[15]
-
Incubation: Treat the cultured hepatocytes with varying concentrations of acetaminophen.[15]
-
Sample Collection: Collect aliquots of the culture medium and cell lysates at different time points.
-
Metabolite Analysis: Quantify the amount of this compound produced using LC-MS/MS or other sensitive analytical techniques.
-
Enzyme Kinetics: Determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the sulfation reaction.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paracetamol - Wikipedia [en.wikipedia.org]
- 3. Acetaminophen – metabolism [sites.duke.edu]
- 4. ClinPGx [clinpgx.org]
- 5. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Different mechanism of saturation of this compound conjugation in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfation of acetaminophen in isolated rat hepatocytes. Relationship to sulfate ion concentrations and intracellular levels of 3'-phosphoadenosine-5'-phosphosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The biochemistry of acetaminophen hepatotoxicity and rescue: a mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 14. jfda-online.com [jfda-online.com]
- 15. Sulfation and glucuronidation of acetaminophen by cultured hepatocytes reproducing in vivo sex-differences in conjugation on Matrigel and type 1 collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose-dependent pharmacokinetics of acetaminophen: evidence of glutathione depletion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Acetaminophen-induced Liver Injury: from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of Acetaminophen Sulfate Stability: A Technical Guide
Introduction
Acetaminophen (APAP), also known as paracetamol, is a widely utilized over-the-counter analgesic and antipyretic.[1] Upon administration, it is extensively metabolized in the liver, primarily through glucuronidation and sulfation, into pharmacologically inactive conjugates that are then excreted.[2] Acetaminophen sulfate is one of these major metabolites. Understanding the stability of both the parent drug and its metabolites is a critical aspect of drug development and formulation. It ensures the safety, efficacy, and quality of the final pharmaceutical product throughout its shelf life.[3][4]
This technical guide provides an in-depth overview of the stability of acetaminophen, with a focus on its sulfate conjugate. It details the metabolic pathways, experimental protocols for stability assessment, and analytical techniques for quantification, aimed at researchers, scientists, and drug development professionals.
Acetaminophen Metabolism and the Role of Sulfation
The biotransformation of acetaminophen occurs predominantly in the liver via three main pathways:
-
Glucuronidation: This is the primary metabolic route for therapeutic doses, accounting for approximately 52-57% of the drug's metabolism.[2]
-
Sulfation: This pathway accounts for about 30-44% of acetaminophen metabolism at therapeutic doses, leading to the formation of this compound.[2]
-
Oxidation: A minor fraction (5-10%) is metabolized by the cytochrome P450 enzyme system (primarily CYP2E1) into a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[2][5]
Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione.[6] However, during an overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation.[6][7] This depletes glutathione stores, allowing NAPQI to bind to cellular proteins, which can result in severe hepatotoxicity.[5][8]
Stability Profile of Acetaminophen and its Conjugates
While direct, extensive stability data for the isolated this compound metabolite is not widely published, the stability of the parent compound, acetaminophen, is well-documented and serves as the primary focus for formulation and stability studies. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][9] These studies involve exposing the drug to stress conditions like acid, base, oxidation, heat, and light.[3][10]
Summary of Forced Degradation Studies on Acetaminophen
The table below summarizes the typical degradation behavior of acetaminophen under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. The goal of these studies is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent peak.[9]
| Stress Condition | Reagent/Condition | Typical Observation | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | Degradation observed, rate dependent on acid concentration and temperature. | p-Aminophenol |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat | More rapid degradation compared to acidic conditions. | p-Aminophenol |
| Oxidation | 3% - 30% H₂O₂, Room Temp | Significant degradation. | N-acetyl-p-benzoquinone imine (NAPQI) |
| Thermal Degradation | Dry Heat (e.g., 100°C for 1 hr) | Stable in dry state, but degrades in the presence of moisture at elevated temperatures.[11] | p-Aminophenol and other oxidative products |
| Photolytic Degradation | UV/Visible Light (ICH Q1B) | Generally stable, but degradation can occur upon prolonged exposure. | Hydroquinone, Benzoquinone |
Note: The primary degradation product under both acidic and basic hydrolysis is p-aminophenol.[10] Oxidation primarily leads to the formation of N-acetyl-p-benzoquinone imine.[10]
Experimental Protocols for Stability Assessment
A robust stability study program is designed to understand how a drug substance or product changes over time under various environmental factors.[3] The following section outlines a general experimental protocol for conducting forced degradation studies on acetaminophen.
Sample Preparation
A stock solution of acetaminophen is prepared in a suitable solvent, typically the mobile phase to be used for analysis (e.g., a mixture of methanol and water).[12] This stock solution is then diluted to a known concentration for subsequent stress testing.
Forced Degradation (Stress Testing)
-
Acid Hydrolysis: The drug solution is mixed with an equal volume of an acidic solution (e.g., 0.1 M HCl) and may be refluxed or heated (e.g., at 80°C) for a specified period. Samples are withdrawn at various time points.[10]
-
Base Hydrolysis: The drug solution is treated with a basic solution (e.g., 0.1 M NaOH) under similar temperature conditions as acid hydrolysis.[10]
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v H₂O₂), and kept at room temperature. The reaction is monitored over time.[10]
-
Thermal Degradation: A solid sample of the drug powder is exposed to dry heat in a calibrated oven (e.g., 100°C for 1 hour).[9] A solution of the drug can also be heated to assess stability in a specific formulation.
-
Photostability Testing: The drug solution and solid drug substance are exposed to a light source according to ICH Q1B guidelines, which specify a minimum of 1.2 million lux hours and 200 watt hours per square meter.[9]
Sample Analysis
After exposure to stress conditions, the samples are neutralized (if necessary), diluted to the appropriate concentration, and analyzed using a validated, stability-indicating analytical method.
Analytical Methodologies
The accurate quantification of acetaminophen and its metabolites, including this compound, is crucial. A variety of analytical techniques are available for this purpose.
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the analysis of acetaminophen and its degradation products.[13][14] Reversed-phase (RP-HPLC) methods, often using a C18 or C8 column, provide excellent separation and quantification.[10][15] Detection is typically performed using a UV detector at a wavelength around 230-250 nm.[10][15] The use of a buffer-free mobile phase (e.g., methanol:water) can be advantageous for simplicity and instrument longevity.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and specificity, making it ideal for identifying unknown degradation products and quantifying metabolites in complex biological matrices like plasma and urine.[13]
-
UV-Visible Spectrophotometry: While simpler and less expensive, this method is less specific than chromatography. It can be suitable for quantifying the parent drug in simple formulations where interference from excipients or degradation products is minimal.
Logical Relationships in Acetaminophen Degradation
The degradation of acetaminophen is a chemically driven process where specific environmental stressors lead to predictable breakdown products. Understanding these relationships is key to developing stable formulations and appropriate storage conditions.
Conclusion
The stability of acetaminophen and its metabolites, such as this compound, is a cornerstone of pharmaceutical quality. While acetaminophen is relatively stable under normal storage conditions, it is susceptible to degradation through hydrolysis, oxidation, and photolysis. Preliminary investigation through forced degradation studies is essential to elucidate these degradation pathways, identify potential degradants like p-aminophenol and NAPQI, and develop validated, stability-indicating analytical methods. This comprehensive approach ensures the development of a safe, effective, and stable drug product that meets rigorous regulatory standards.
References
- 1. FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC | Semantic Scholar [semanticscholar.org]
- 2. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. japsonline.com [japsonline.com]
- 5. Acetaminophen Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nationwidechildrens.org [nationwidechildrens.org]
- 7. PharmGKB Blog: Pathways of acetaminophen metabolism at therapeutic versus toxic doses [pharmgkb.blogspot.com]
- 8. childrenscolorado.org [childrenscolorado.org]
- 9. benchchem.com [benchchem.com]
- 10. appconnect.in [appconnect.in]
- 11. researchgate.net [researchgate.net]
- 12. jchr.org [jchr.org]
- 13. Analytical techniques for the determination of acetaminophen: A review | Semantic Scholar [semanticscholar.org]
- 14. ukaazpublications.com [ukaazpublications.com]
- 15. globalresearchonline.net [globalresearchonline.net]
Acetaminophen Sulfate: A Comprehensive Technical Guide on its Role as a Major Metabolite of Paracetamol
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetaminophen (paracetamol) is one of the most widely used analgesic and antipyretic drugs globally. Its metabolic fate in the body is a critical determinant of both its therapeutic efficacy and potential toxicity. The primary routes of metabolism occur in the liver via Phase II conjugation reactions, principally glucuronidation and sulfation. This technical guide provides an in-depth examination of the sulfation pathway, which leads to the formation of acetaminophen sulfate (APAP-S). This metabolite is a crucial, non-toxic, water-soluble compound that facilitates the drug's excretion. Understanding the kinetics, enzymes, and analytical methodologies related to this compound is paramount for drug development, toxicological studies, and clinical management of acetaminophen overdose.
Paracetamol Metabolism: The Central Role of Sulfation
Upon administration, paracetamol is extensively metabolized, predominantly in the liver, with a smaller fraction metabolized in the kidneys and intestine.[1][2] Only 2-5% of the parent drug is excreted unchanged in the urine.[3][4] The three main metabolic pathways are:
-
Glucuronidation: This is the most dominant pathway at therapeutic doses, accounting for 50-70% of the drug's metabolism.[3] It is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A6, UGT1A9, and UGT2B15.[1]
-
Sulfation: This is the second major pathway, responsible for the conversion of 25-44% of a therapeutic acetaminophen dose into this compound.[1][2][3] This pathway is crucial for detoxification and is mediated by sulfotransferase (SULT) enzymes.[1]
-
Oxidation: A minor but critically important pathway (5-15%) is mediated by the cytochrome P450 enzyme system (mainly CYP2E1).[3][4] This pathway generates a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][3] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[3]
At therapeutic doses, the sulfation and glucuronidation pathways efficiently convert acetaminophen into inactive, water-soluble conjugates that are readily eliminated. However, during an overdose, these pathways can become saturated.[1][2] Saturation of the sulfation pathway, in particular, can occur even at supratherapeutic doses, shunting more acetaminophen towards the oxidative pathway.[2][5] This leads to increased NAPQI production, depletion of hepatic GSH stores, and subsequent covalent binding of NAPQI to cellular proteins, causing hepatocellular necrosis and acute liver failure.[5][6]
Enzymology of Acetaminophen Sulfation
The sulfation of acetaminophen is a Phase II biotransformation reaction catalyzed by a family of cytosolic enzymes called sulfotransferases (SULTs).[1][2] These enzymes facilitate the transfer of a sulfonate group (SO₃⁻) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of acetaminophen, rendering it more polar for excretion.[1][2][5]
Several SULT isoforms are involved in acetaminophen sulfation in humans:
-
SULT1A1: Considered a major enzyme responsible for acetaminophen sulfation in the adult liver.[1][7][8]
-
SULT1A3/SULT1A4: These closely related enzymes also contribute significantly to acetaminophen sulfation.[1][2]
-
SULT1E1 and SULT2A1: These isoforms play a role, particularly in the fetal liver.[1][2]
The expression and activity of these enzymes in tissues like the liver and intestine are fundamental to the overall capacity of the sulfation pathway.[7][8]
Quantitative Analysis of Paracetamol Metabolites
The distribution of metabolites is a key indicator of the metabolic status and potential for toxicity. The following table summarizes the quantitative excretion of acetaminophen and its major metabolites in urine following a therapeutic dose in healthy adults.
| Metabolite | Percentage of Total Urinary Excretion | Notes |
| Acetaminophen Glucuronide (APAP-Gluc) | 52 - 57%[1][2] | The primary metabolite at therapeutic doses. |
| This compound (APAP-S) | 30 - 44%[1][2] | The second major metabolite. This pathway can become saturated at higher doses.[2] |
| NAPQI-derived Conjugates | ~8% | Includes Mercapturic Acid (~4%) and Cysteine (~4%) conjugates formed after GSH conjugation.[6][9] |
| Unchanged Acetaminophen | < 5%[1][2] | A small fraction is excreted without being metabolized. |
Table 1: Relative abundance of acetaminophen and its metabolites in urine after a therapeutic dose.
Visualizing Metabolic Pathways and Workflows
Paracetamol Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of paracetamol, highlighting the formation of this compound.
References
- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Paracetamol - Wikipedia [en.wikipedia.org]
- 4. Paracetamol – Pharmacokinetics [sepia2.unil.ch]
- 5. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 6. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
An In-depth Technical Guide on the Core Principles of Acetaminophen Metabolism to its Sulfate Conjugate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acetaminophen (APAP), a widely used analgesic and antipyretic, undergoes extensive metabolism primarily in the liver. At therapeutic concentrations, a significant fraction of the drug is conjugated with sulfate, a process known as sulfation or sulfonation. This biotransformation is a critical detoxification pathway, converting the parent drug into a water-soluble, pharmacologically inactive metabolite (acetaminophen sulfate) that is readily excreted from the body. The reaction is catalyzed by a family of cytosolic enzymes called sulfotransferases (SULTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor. Understanding the fundamental principles of this pathway—its enzymatic players, kinetics, regulation, and tissue specificity—is paramount for drug development, toxicological assessment, and the management of acetaminophen overdose, where the saturation of this pathway plays a key role in the onset of hepatotoxicity.
The Acetaminophen Sulfation Pathway
Sulfation is a major Phase II metabolic pathway for acetaminophen, accounting for the elimination of 30-44% of a therapeutic dose.[1][2] The process occurs predominantly in the liver, with the kidney and intestine also contributing to a lesser extent.[1][2] The core of the pathway is the enzymatic transfer of a sulfonate group (SO₃⁻) from the cofactor PAPS to the hydroxyl group of acetaminophen.[2][3] This conjugation reaction dramatically increases the hydrophilicity of the molecule, facilitating its transport out of hepatocytes and subsequent renal excretion.[1][2]
The cytosolic SULT enzymes are the catalysts for this reaction.[1] Several SULT isoforms are capable of sulfonating acetaminophen, with varying efficiencies and tissue expression patterns. In the postnatal human liver and intestine, SULT1A1 and SULT1A3/4 are the primary enzymes responsible for acetaminophen sulfation.[1][4] Other isoforms, such as SULT1C4, SULT1E1, and SULT2A1, have also been shown to exhibit activity towards acetaminophen, particularly in the fetal liver or at high substrate concentrations.[1][4][5]
The availability of the PAPS cofactor can be a rate-limiting factor for sulfation. Endogenous sulfate is derived from dietary sources or the metabolism of sulfur-containing amino acids.[4] At supratherapeutic or toxic doses of acetaminophen, the sulfation pathway can become saturated due to the depletion of PAPS and/or the saturation of SULT enzymes.[2][6] This saturation shunts a greater proportion of acetaminophen down the oxidative pathway, leading to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) and subsequent liver injury.[1][6][7]
Quantitative Data Presentation
The quantitative aspects of acetaminophen metabolism are crucial for pharmacokinetic and toxicokinetic modeling. The following tables summarize key data regarding the metabolic fate and enzymatic kinetics of acetaminophen sulfation.
Table 1: Metabolic Fate of a Therapeutic Acetaminophen Dose in Adults
| Metabolic Pathway | Metabolite | Percentage of Urinary Metabolites | Citation(s) |
|---|---|---|---|
| Glucuronidation | Acetaminophen Glucuronide | 52 - 57% | [1][2] |
| Sulfation | This compound | 30 - 44% | [1][2] |
| Oxidation (CYP450) | NAPQI-derived conjugates | 5 - 10% | [1][2] |
| Unchanged | Acetaminophen | < 5% |[1][2] |
Table 2: Kinetic Parameters of Major Human SULTs for Acetaminophen Sulfation
| SULT Isoform | Apparent Km (µM) | Citation(s) |
|---|---|---|
| SULT1A1 | 407.9 | [5] |
| SULT1A3 | 634.6 | [5] |
| SULT1C4 | 172.5 | [5] |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.
Table 3: Relative Acetaminophen-Sulphating Activity in Human Tissue Cytosols
| Tissue | Relative Activity Level | Citation(s) |
|---|---|---|
| Liver | High | [5][8] |
| Intestine | High | [5][8] |
| Lung | Low | [5][8] |
Logical Overview of Dose-Dependent Metabolism
The fate of acetaminophen is highly dependent on the administered dose. At therapeutic levels, the detoxification pathways of sulfation and glucuronidation efficiently clear the drug. However, during an overdose, the sulfation pathway's limited capacity is exceeded, leading to a critical metabolic shift towards the toxifying oxidation pathway.
Experimental Protocols
The study of acetaminophen sulfation relies on a combination of in vitro, cell-based, and in vivo experimental models. Below are detailed methodologies for key experiments.
Protocol: In Vitro SULT Activity Assay using Recombinant Enzymes or Tissue Cytosol
This protocol describes a radiometric assay to determine the kinetic parameters of acetaminophen sulfation.
Objective: To quantify the rate of formation of sulfated acetaminophen catalyzed by a specific SULT isoform or a mixture of enzymes in a tissue cytosol preparation.
Materials:
-
Recombinant human SULT enzyme (e.g., SULT1A1) or human liver cytosol (HLC).
-
Acetaminophen stock solution.
-
[³⁵S]PAPS (radiolabeled cofactor).
-
Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
-
Barium acetate (0.1 M) and Barium hydroxide (0.1 M) for precipitation.
-
Zinc sulfate (0.1 M).
-
Scintillation cocktail and vials.
-
Microcentrifuge and scintillation counter.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume ~160 µL) containing phosphate buffer, an appropriate amount of enzyme/cytosol (e.g., 10-30 µg for liver cytosol), and varying concentrations of acetaminophen substrate.[9]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 3 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the reaction by adding [³⁵S]PAPS (e.g., 20 µM final concentration, containing ~0.1 µCi).[9]
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range for product formation.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and adding 200 µL of 0.1 M barium acetate.[9] This step begins the precipitation of unused [³⁵S]PAPS.
-
Precipitation: Add 50 µL of barium hydroxide and 50 µL of zinc sulfate to the mixture, vortexing after each addition. This co-precipitates proteins and the unreacted [³⁵S]PAPS as barium sulfate.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitate.
-
Quantification: Carefully transfer a known volume of the supernatant, which contains the soluble, radiolabeled this compound product, into a scintillation vial. Add scintillation cocktail.
-
Data Analysis: Measure the radioactivity in the supernatant using a liquid scintillation counter. Convert counts per minute (CPM) to the amount of product formed (pmol) using the specific activity of the [³⁵S]PAPS. Calculate the reaction velocity (e.g., pmol/min/mg protein). Plot velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
Protocol: Analysis of Acetaminophen Sulfation in Cultured Cells
This protocol uses metabolically competent cell lines to study sulfation in a cellular context.
Objective: To detect and quantify the formation and excretion of this compound by cultured human cells, such as HepG2 (hepatoma) or Caco-2 (intestinal epithelial) cells.[5]
Materials:
-
HepG2 or Caco-2 cells, cultured to confluency in appropriate plates.
-
Cell culture medium, standard supplements, and sulfate-free medium.
-
Acetaminophen.
-
[³⁵S]Sodium Sulfate (Na₂³⁵SO₄).
-
Cell lysis buffer.
-
Thin-Layer Chromatography (TLC) plates (cellulose).
-
Developing Solvent (e.g., n-butanol:acetic acid:water).
-
Phosphorimager or autoradiography film.
Methodology:
-
Metabolic Labeling: Replace the standard culture medium of confluent cells with a sulfate-free medium. After a brief incubation (e.g., 1 hour), replace this with fresh sulfate-free medium containing a known activity of [³⁵S]Sodium Sulfate to label the intracellular inorganic sulfate pool. Allow cells to incubate for several hours (e.g., 4-6 hours) to generate [³⁵S]PAPS.
-
Acetaminophen Treatment: Add acetaminophen to the culture medium at the desired final concentration.
-
Incubation: Incubate the cells for a specified time period (e.g., 24 hours) to allow for metabolism and excretion of the sulfated conjugate into the medium.
-
Sample Collection: Collect the cell culture medium. Lyse the cells with lysis buffer to collect the intracellular contents.
-
Sample Preparation: Centrifuge the collected medium and cell lysate to remove debris.
-
TLC Analysis: Spot a small, known volume of the supernatant from the medium and lysate onto a cellulose TLC plate. Also spot standards for acetaminophen and this compound.
-
Chromatography: Develop the TLC plate using an appropriate solvent system that separates acetaminophen from its sulfated metabolite.
-
Detection and Quantification: Dry the plate and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled spots. The spot corresponding to [³⁵S]this compound can be identified by its migration relative to the standard. Quantify the radioactivity in the spot using a phosphorimager.
-
Data Analysis: Calculate the amount of this compound produced based on the radioactivity detected and the specific activity of the sulfate pool.
Protocol: In Vivo Assessment in Animal Models
This protocol outlines a typical approach to study acetaminophen metabolism in a preclinical rodent model.
Objective: To determine the pharmacokinetic profile of acetaminophen and its sulfate conjugate in vivo following drug administration.
Materials:
-
Laboratory animals (e.g., male C57BL/6 mice or Sprague-Dawley rats).[10][11]
-
Acetaminophen solution for administration (e.g., in warm saline for intraperitoneal injection or oral gavage).[11]
-
Metabolic cages for urine and feces collection.
-
Tools for blood sampling (e.g., via tail vein or terminal cardiac puncture) and tissue harvesting.
-
Anticoagulant (e.g., heparin).
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.
Methodology:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions and, if necessary, to metabolic cages.
-
Dosing: Administer a defined dose of acetaminophen to the animals (e.g., a therapeutic dose of 150 mg/kg or a toxic dose of 400 mg/kg).[11] The route of administration can be oral gavage, to mimic human exposure, or intraperitoneal injection for rapid absorption.
-
Sample Collection:
-
Urine: Collect urine at specified intervals (e.g., 0-8h, 8-24h) using metabolic cages. Record the total volume.
-
Blood/Plasma: Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Process the blood to obtain plasma.
-
Tissue: At the end of the experiment, euthanize the animals and harvest tissues of interest, such as the liver and kidneys. Snap-freeze in liquid nitrogen.
-
-
Sample Preparation:
-
Urine/Plasma: Precipitate proteins (e.g., with methanol or acetonitrile), centrifuge, and collect the supernatant for analysis.
-
Tissue: Homogenize the tissue, precipitate proteins, and collect the supernatant.
-
-
HPLC Analysis: Analyze the prepared samples by a validated HPLC-UV or LC-MS/MS method to separate and quantify acetaminophen, this compound, and other metabolites like acetaminophen glucuronide.
-
Data Analysis: Construct concentration-time profiles for acetaminophen and its metabolites in plasma. Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, elimination half-life). Determine the total amount of each metabolite excreted in the urine over the collection period to assess the mass balance and the relative contribution of the sulfation pathway.
Conclusion
The sulfation of acetaminophen is a high-affinity, low-capacity pathway that plays a dispositive role in the drug's detoxification at therapeutic doses. Mediated by cytosolic SULT enzymes, primarily SULT1A1 and SULT1A3/4 in adults, this metabolic route efficiently produces a non-toxic, excretable sulfate conjugate. The inherent capacity limitations of this pathway underscore its importance in toxicology; its saturation during overdose is a critical event that diverts the drug toward the bioactivation pathway responsible for liver failure. A thorough understanding of the principles, kinetics, and methodologies presented in this guide is essential for professionals engaged in the research and development of safer pharmaceuticals and the clinical management of drug-induced toxicity.
References
- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Sulfotransferase genes: Regulation by nuclear receptors in response to xeno/endo-biotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 7. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 8. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetaminophen-induced Liver Injury: from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
The Critical Role of Sulfation in Acetaminophen Detoxification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (APAP), a widely used analgesic and antipyretic, is safe at therapeutic doses but can cause severe hepatotoxicity upon overdose. The metabolic fate of acetaminophen is a critical determinant of its safety profile. While glucuronidation is the primary metabolic pathway at therapeutic concentrations, sulfation, a high-affinity, low-capacity pathway, plays a crucial role in the detoxification of acetaminophen, particularly at lower, therapeutic concentrations. This technical guide provides a comprehensive overview of the sulfation pathway in acetaminophen detoxification, detailing the enzymatic processes, regulatory mechanisms, and experimental methodologies for its investigation.
The Sulfation Pathway in Acetaminophen Metabolism
At therapeutic doses, approximately 30-44% of an acetaminophen dose is metabolized through sulfation.[1][2] This process, also known as sulfonation, involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of acetaminophen. This reaction is catalyzed by a family of cytosolic enzymes called sulfotransferases (SULTs).[1][2] The resulting acetaminophen sulfate is a water-soluble, non-toxic conjugate that is readily excreted in the urine.[1]
The sulfation pathway is considered a high-affinity, low-capacity pathway. This means that it is highly efficient at low acetaminophen concentrations but becomes saturated at higher, supratherapeutic doses.[2] Upon saturation of the sulfation pathway, a greater proportion of acetaminophen is shunted to other metabolic pathways, including oxidation by cytochrome P450 enzymes to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).
Key Sulfotransferase Isoforms in Acetaminophen Detoxification
Several SULT isoforms are involved in the sulfation of acetaminophen in humans. The primary enzymes responsible are SULT1A1, SULT1A3, and SULT1C4.[3][4]
-
SULT1A1: This is considered the primary enzyme responsible for acetaminophen sulfation in the adult liver.[5] It is a thermostable phenol sulfotransferase with a relatively lower affinity but higher capacity for acetaminophen compared to other SULTs.
-
SULT1A3: This isoform, also known as dopamine sulfotransferase, is highly expressed in the gastrointestinal tract and platelets, and to a lesser extent in the fetal liver.[6] While it exhibits activity towards acetaminophen, its primary role in overall detoxification is likely more significant in extrahepatic tissues.
-
SULT1C4: This isoform has been identified as having the highest affinity for acetaminophen among the SULTs.[3] Its catalytic efficiency (kcat/Km) is significantly higher than that of SULT1A1 and SULT1A3, suggesting an important role at very low acetaminophen concentrations.[3]
In the fetal liver, SULT1A3/4 and SULT2A1 play a more prominent role in acetaminophen sulfation, while the activity of SULT1A1 is lower and increases during postnatal development.[2]
Quantitative Data on Acetaminophen Sulfation
The kinetic parameters of the key human sulfotransferases involved in acetaminophen metabolism have been characterized in several studies. A summary of these findings is presented in the table below to facilitate comparison.
| Enzyme | Km (μM) | Vmax (nmol/min/mg) | kcat/Km (ml/min/mg) | Reference |
| SULT1A1 | 394.20 ± 17.82 | 21.58 ± 0.29 | 0.05 | [5] |
| SULT1A1 | 407.9 | - | 7.92 | [3] |
| SULT1A3 | 634.6 | - | 4.38 | [3] |
| SULT1C4 | 172.5 | - | 26.54 | [3] |
Table 1: Kinetic Parameters of Human Sulfotransferases for Acetaminophen. Km represents the Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. Vmax is the maximum rate of the reaction. kcat/Km is a measure of the enzyme's catalytic efficiency.
Regulation of Sulfotransferase Expression and Activity
The expression and activity of SULT enzymes are regulated by various mechanisms, including transcriptional control by nuclear receptors and other signaling pathways.
Regulation by Nuclear Receptors: PXR and CAR
The pregnane X receptor (PXR) and the constitutive androstane receptor (CAR) are key nuclear receptors that function as xenobiotic sensors, regulating the expression of genes involved in drug metabolism, including SULTs.[7][8] Activation of PXR and CAR by various drugs and foreign compounds can lead to the induction of SULT gene expression, thereby enhancing the sulfation capacity of the liver. However, the regulation can be complex and isoform-specific. For instance, in rodents, SULT1A1 is upregulated by CAR.[7] In contrast, rifampicin-activated PXR has been shown to suppress SULT2A1 expression in human HepG2 cells.[8]
The Role of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[9][10] Under conditions of oxidative stress, such as that induced by the toxic metabolite NAPQI, Nrf2 translocates to the nucleus and activates the transcription of a battery of cytoprotective genes, including those involved in glutathione biosynthesis and various detoxification enzymes.[10][11] While Nrf2 is a master regulator of phase II detoxification enzymes, its direct transcriptional regulation of SULT genes in the context of acetaminophen metabolism is an area of ongoing research.
Experimental Protocols
Radiometric Sulfotransferase Activity Assay
This is a classic and highly sensitive method for measuring SULT activity.
Principle: The assay measures the transfer of a radiolabeled sulfonate group from [³⁵S]PAPS to acetaminophen. The resulting [³⁵S]this compound is then separated from the unreacted [³⁵S]PAPS and quantified.
Materials:
-
Recombinant human SULT enzyme (e.g., SULT1A1, SULT1A3, or SULT1C4) or liver cytosol
-
Acetaminophen
-
[³⁵S]PAPS (3'-phosphoadenosine-5'-phospho[³⁵S]sulfate)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)
-
Dithiothreitol (DTT)
-
Stop solution (e.g., a solution containing unlabeled PAPS and ATP)
-
Thin-layer chromatography (TLC) plates or other separation system
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DTT, and acetaminophen at various concentrations.
-
Initiate the reaction by adding the SULT enzyme or liver cytosol and [³⁵S]PAPS.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding the stop solution.
-
Separate the [³⁵S]this compound from unreacted [³⁵S]PAPS using TLC, HPLC, or another suitable chromatographic method.
-
Quantify the amount of [³⁵S]this compound formed using a scintillation counter.
-
Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.
LC-MS/MS Method for Quantification of Acetaminophen and its Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the simultaneous quantification of acetaminophen and its metabolites, including this compound, in biological samples.[12][13][14][15][16]
Principle: The method involves the separation of the analytes by liquid chromatography followed by their detection and quantification using a tandem mass spectrometer.
Sample Preparation:
-
Protein precipitation: Plasma or other biological samples are treated with a solvent such as methanol or acetonitrile to precipitate proteins.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant collection: The supernatant containing the analytes is collected for analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: An aliquot of the supernatant is injected into a liquid chromatograph. A reverse-phase C18 column is commonly used to separate acetaminophen and its metabolites based on their polarity.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The analytes are ionized (e.g., by electrospray ionization), and specific precursor-to-product ion transitions are monitored for each compound (Multiple Reaction Monitoring - MRM).
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.
Visualizations
Acetaminophen Metabolism Pathway
Caption: Acetaminophen metabolism pathways in the liver.
Experimental Workflow for Sulfotransferase Assay
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the Human SULT1A1 Polymorphisms on the Sulfation of Acetaminophen, O-Desmethylnaproxen, and Tapentadol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SULT1A3 sulfotransferase family 1A member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Nuclear receptors CAR and PXR in the regulation of hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Regulation by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional Regulation by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. longdom.org [longdom.org]
- 16. mdpi.com [mdpi.com]
Initial Assessment of Acetaminophen Sulfate Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetaminophen (APAP) is a widely used analgesic and antipyretic that undergoes extensive metabolism in the liver. One of its primary metabolites is acetaminophen sulfate (APAP-S). This technical guide provides an initial assessment of this compound toxicity, acknowledging the current scientific landscape where it is predominantly regarded as a stable and non-toxic detoxification product. While direct toxicity data for APAP-S is scarce, this document outlines the established methodologies for assessing the hepatotoxicity of drug metabolites, which would be the requisite approach for a formal toxicological evaluation of APAP-S should it be classified as a metabolite of concern, for instance, as a disproportionate drug metabolite under regulatory guidelines. This guide summarizes quantitative data on APAP metabolism, details the experimental protocols for key toxicity assays, and provides visual representations of the relevant metabolic and signaling pathways.
Acetaminophen Metabolism and the Role of Sulfation
At therapeutic doses, acetaminophen is primarily metabolized in the liver via two main Phase II conjugation pathways: glucuronidation and sulfation.[1][2][3] Sulfation, which accounts for approximately 30-44% of APAP metabolism at therapeutic doses, is catalyzed by sulfotransferase (SULT) enzymes, making the parent compound more water-soluble for renal excretion.[1][2] However, this pathway becomes saturated at supratherapeutic or toxic doses of acetaminophen.[1][4][5]
A minor fraction of acetaminophen is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4][6] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[4] In cases of acetaminophen overdose, the sulfation and glucuronidation pathways are saturated, leading to increased shunting of APAP to the CYP450 pathway and subsequent overproduction of NAPQI.[1][7] This depletes hepatic glutathione stores, allowing NAPQI to covalently bind to cellular proteins, particularly mitochondrial proteins, initiating cellular damage and necrosis.[8][9]
Table 1: Major Metabolic Pathways of Acetaminophen
| Pathway | Enzymes Involved | Metabolite Formed | Percentage of Metabolism (Therapeutic Dose) | Toxicity of Metabolite |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Acetaminophen-glucuronide | 52-57%[1] | Non-toxic |
| Sulfation | Sulfotransferases (SULTs) | Acetaminophen-sulfate | 30-44% [1] | Generally considered non-toxic |
| Oxidation | Cytochrome P450 (CYP2E1, CYP1A2, CYP3A4) | N-acetyl-p-benzoquinone imine (NAPQI) | 5-10%[1] | Highly toxic |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | APAP-GSH conjugate | (Follows NAPQI formation) | Non-toxic |
Quantitative Data on Acetaminophen-Induced Hepatotoxicity
Table 2: In Vitro Cytotoxicity of Acetaminophen (Parent Compound)
| Cell Type | Assay | Endpoint | Value | Reference |
| Primary Mouse Hepatocytes | MTT | EC50 (24h) | 3.8 mM | [10] |
| Primary Rat Hepatocytes | MTT | EC50 (24h) | 7.6 mM | [10] |
| Primary Human Hepatocytes | MTT | EC50 (24h) | 28.2 mM | [10] |
| Rat Hepatocytes | WST-1 | Toxic Concentration (24h) | ≥ 2.5 mM | [1] |
| Mouse Hepatocytes | WST-1 | Toxic Concentration (24h) | ≥ 0.75 mM | [1] |
| HeLa Cells | MTT | IC50 (48h) | 0.5 mg/mL (~3.3 mM) | [11] |
Table 3: Key Biomarkers in Acetaminophen-Induced Liver Injury
| Biomarker | Description | Significance in APAP Toxicity | Typical Method of Measurement |
| Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) | Liver enzymes released into the bloodstream upon hepatocyte damage. | Standard clinical markers of liver injury. Levels can exceed 2000 U/L in severe APAP overdose. | Clinical chemistry analysis of serum/plasma. |
| Acetaminophen-Protein Adducts | Covalent adducts formed between NAPQI and cellular proteins. | A specific biomarker of APAP-induced hepatotoxicity, indicating the formation of the toxic metabolite. | HPLC with electrochemical detection or mass spectrometry of proteolytically digested samples.[4] |
| High-Mobility Group Box 1 (HMGB1) | A nuclear protein released from necrotic cells that acts as a damage-associated molecular pattern (DAMP). | A mechanistic biomarker of necrosis, the primary mode of cell death in APAP toxicity. | ELISA or Western blot of serum/plasma. |
| Keratin 18 (K18) | An intermediate filament protein in hepatocytes. Full-length K18 is released during necrosis, while caspase-cleaved K18 (ccK18) is released during apoptosis. | Can help distinguish between necrosis and apoptosis.[11] | M30 and M65 ELISAs. |
| Glutathione (GSH) | A key intracellular antioxidant that detoxifies NAPQI. | Depletion of GSH is a critical initiating event in APAP toxicity.[7] | HPLC or colorimetric/fluorometric enzyme-based assays. |
Signaling Pathways in Acetaminophen-Induced Hepatotoxicity
The toxicity of acetaminophen is not mediated by the parent drug or its sulfate conjugate, but by the downstream effects of NAPQI. The binding of NAPQI to mitochondrial proteins is a key initiating event, leading to mitochondrial dysfunction, oxidative stress, and ultimately, necrotic cell death.
Experimental Protocols for Toxicity Assessment
The following protocols describe standard in vitro methods for assessing hepatotoxicity. These would be the appropriate assays to conduct for an initial toxicity assessment of synthesized this compound, as per FDA guidance for disproportionate drug metabolites.
Cell Viability Assays
These assays provide a quantitative measure of cytotoxicity.
-
5.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate primary hepatocytes or a suitable hepatic cell line (e.g., HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test article (e.g., synthesized this compound) for a specified duration (e.g., 24, 48 hours). Include vehicle controls.
-
MTT Incubation: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
-
-
5.1.2 Lactate Dehydrogenase (LDH) Release Assay
-
Principle: Measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity (a hallmark of necrosis).
-
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: At the end of the treatment period, carefully collect a sample of the culture medium from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected medium with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the sample will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at approximately 490 nm.
-
Data Analysis: Determine the amount of LDH released relative to a positive control (cells lysed to release total LDH) to quantify cytotoxicity.
-
-
Assessment of Mitochondrial Dysfunction
-
Principle: This assay directly measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration and oxidative phosphorylation.
-
Methodology (using Seahorse XF Analyzer):
-
Cell Seeding: Plate hepatocytes in a Seahorse XF cell culture microplate at an optimized density.
-
Compound Treatment: Treat cells with the test compound for the desired duration.
-
Assay Preparation: Replace the culture medium with a specialized assay medium and incubate the plate in a CO2-free incubator.
-
Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors and uncouplers (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Acquisition and Analysis: The Seahorse XF Analyzer measures real-time changes in OCR. Analyze the data to determine the specific effects of the compound on different aspects of mitochondrial function.
-
Glutathione Depletion Assay
-
Principle: Quantifies the amount of reduced glutathione (GSH) in cell lysates.
-
Methodology (Colorimetric - DTNB/GR Recycling Assay):
-
Cell Lysis: After treatment, wash the cells and lyse them using a suitable buffer to release intracellular contents.
-
Sample Preparation: Deproteinize the cell lysate (e.g., with metaphosphoric acid) and collect the supernatant.
-
Enzymatic Reaction: In a 96-well plate, mix the sample with a reaction buffer containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and glutathione reductase (GR).
-
Initiate Reaction: Add NADPH to start the reaction. GR reduces GSSG (oxidized glutathione) to GSH. GSH then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The GSSG formed from this reaction is recycled back to GSH by GR, amplifying the signal.
-
Data Analysis: Quantify the GSH concentration by comparing the rate of TNB formation to a standard curve of known GSH concentrations.
-
Quantification of Acetaminophen-Protein Adducts
-
Principle: This is a highly specific assay for APAP-induced toxicity, measuring the covalent adducts formed by its reactive metabolite, NAPQI. A similar approach could be adapted to search for potential adducts from a reactive metabolite of APAP-S, if one were hypothesized to exist.
-
Methodology (HPLC-MS/MS):
-
Sample Collection: Collect cell lysates, tissue homogenates, or serum samples.
-
Proteolysis: Digest the proteins in the sample using a protease (e.g., pronase) to release the amino acid adducts, primarily 3-(cystein-S-yl)-acetaminophen (APAP-Cys).
-
Sample Cleanup: Use solid-phase extraction (SPE) or other methods to clean up the sample and concentrate the analyte.
-
LC-MS/MS Analysis: Separate the APAP-Cys from other components using liquid chromatography and detect and quantify it using tandem mass spectrometry. This method offers high sensitivity and specificity.
-
Data Analysis: Quantify the amount of APAP-Cys by comparing the signal to a standard curve prepared with a synthesized APAP-Cys standard.
-
Conclusion and Future Directions
The current body of scientific evidence strongly indicates that this compound is a stable, non-toxic metabolite of acetaminophen, representing a key pathway for its safe elimination at therapeutic doses. An initial assessment based on the available literature does not raise significant toxicity concerns for this metabolite.
However, should future studies indicate that this compound is a "disproportionate drug metabolite" (i.e., present at significantly higher concentrations in humans than in preclinical toxicology species), a direct safety assessment would be warranted according to regulatory guidelines. The experimental protocols detailed in this guide provide a robust framework for such an investigation. A comprehensive initial assessment would involve the chemical synthesis of this compound followed by a battery of in vitro assays, including cytotoxicity (MTT, LDH), mitochondrial function, and glutathione level assessments in primary human hepatocytes or other relevant cell models. The results of these studies would determine the need for further in vivo toxicological evaluation. For now, the focus of acetaminophen toxicity research remains appropriately on the parent drug and its reactive metabolite, NAPQI.
References
- 1. youtube.com [youtube.com]
- 2. Effects of acetaminophen on mitochondrial complex I activity in the rat liver and kidney: a PET study with 18F-BCPP-BF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Acetaminophen's Toxicity Mechanism to Enhance Cisplatin Efficacy in Hepatocarcinoma and Hepatoblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Cytotoxicity of Acetaminophen in Mouse Macrophage J774.2 and Human Hepatoma HepG2 Cells: Protection by Diallyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin [frontiersin.org]
- 6. Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of paracetamol in human hepatocytes. Comparison of the protective effects of sulfhydryl compounds acting as glutathione precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Cytotoxicity of Acetaminophen in Mouse Macrophage J774.2 and Human Hepatoma HepG2 Cells: Protection by Diallyl Sulfide | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Acetaminophen-induced hepatotoxicity of cultured hepatocytes depends on timing of isolation from light-cycle controlled mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Cytotoxicity of Acetaminophen in Mouse Macrophage J774.2 and Human Hepatoma HepG2 Cells: Protection by Diallyl Sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Quantification of Acetaminophen Sulfate in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (APAP) is a widely used analgesic and antipyretic drug.[1][2] Its primary metabolism occurs in the liver through glucuronidation and sulfation, leading to the formation of non-toxic metabolites such as acetaminophen glucuronide and acetaminophen sulfate.[3][4][5] A minor fraction of acetaminophen is oxidized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is hepatotoxic.[4][5][6] At therapeutic doses, NAPQI is detoxified by conjugation with glutathione.[4][5] However, in cases of overdose, the sulfation and glucuronidation pathways become saturated, leading to increased NAPQI formation and subsequent liver damage.[4][5]
The quantification of acetaminophen and its metabolites, including this compound, in plasma is crucial for pharmacokinetic studies, toxicological assessments, and therapeutic drug monitoring.[2][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[2][8][9] This document provides a detailed protocol for the quantification of this compound in plasma using LC-MS/MS.
Acetaminophen Metabolism
Acetaminophen is extensively metabolized in the liver via three main pathways:
-
Glucuronidation: This is the primary metabolic route, accounting for approximately 45-55% of acetaminophen metabolism.[3]
-
Sulfation: This pathway accounts for about 30-35% of acetaminophen metabolism and leads to the formation of this compound.[3]
-
Oxidation: A smaller portion of acetaminophen is oxidized by the cytochrome P450 enzyme system to the toxic metabolite NAPQI.[6]
Experimental Protocol
This protocol outlines a validated LC-MS/MS method for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Acetaminophen-d4 (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
Liquid chromatograph (e.g., UPLC or HPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 100 mm, 3.0 µm)[9]
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes and tips
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and acetaminophen-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the acetaminophen-d4 stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 2000 ng/mL.[10]
Sample Preparation
The following workflow outlines the sample preparation procedure.
-
Pipette 50 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.[11]
-
Add 300 µL of acetonitrile containing the internal standard (acetaminophen-d4 at 500 ng/mL).[11]
-
Vortex the mixture for 5 minutes to precipitate proteins.[11]
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[2][11]
-
Transfer 100 µL of the supernatant to a clean vial containing 100 µL of water.[11]
-
Inject an appropriate volume (e.g., 3 µL) into the LC-MS/MS system.[11]
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 column (e.g., 3.0 µm, 2.1 x 100 mm)[9] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[12] |
| Gradient | Optimized for separation of this compound and the internal standard |
| Column Temperature | 40°C[13] |
| Injection Volume | 3 µL[11] |
A representative gradient elution might start at a low percentage of mobile phase B, ramp up to a higher percentage to elute the analytes, followed by a wash and re-equilibration step.
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C[11] |
| Ion Spray Voltage | 5000 V[11] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 230.0 | 107.0 / 150.0[14] |
| Acetaminophen-d4 (IS) | 156.1 | 114.1[11][15] |
Note: The optimal MRM transitions, declustering potential, and collision energy should be determined by infusing the individual analyte and internal standard solutions into the mass spectrometer.
Method Validation and Performance
A summary of typical method performance characteristics is provided below. The specific values may vary depending on the instrumentation and laboratory conditions.
| Parameter | Typical Value/Range |
| Linearity Range | 3.2 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[8][9] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15%[11] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[1] |
| Extraction Recovery | 61.3 - 78.8%[16] |
Data Analysis
Quantification is performed by calculating the peak area ratio of this compound to the internal standard (acetaminophen-d4). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The described method is sensitive, specific, and reliable, making it suitable for a wide range of research and clinical applications, including pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Acetaminophen – metabolism [sites.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-UV Analysis of Acetaminophen and its Sulfate Metabolite in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen is a widely used over-the-counter analgesic and antipyretic drug.[1][2] Following administration, it is extensively metabolized in the liver primarily into acetaminophen glucuronide and acetaminophen sulfate, which are then excreted in the urine.[3][4] The quantitative analysis of acetaminophen and its metabolites in urine is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring.[5] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and cost-effective method for this purpose.[1][6]
This document provides detailed application notes and protocols for the simultaneous determination of acetaminophen and its primary sulfate metabolite in human urine using HPLC-UV.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC-UV analysis of acetaminophen and this compound, compiled from various validated methods.
Table 1: Chromatographic Properties
| Compound | Retention Time (min) |
| Acetaminophen | 2.2 - 5.53 |
| This compound | ~4.0 (Varies with method) |
Note: Retention times are highly dependent on the specific chromatographic conditions.
Table 2: Method Validation Parameters
| Parameter | Acetaminophen | This compound |
| Linearity Range | 0.25 - 200 µg/mL[1][6] | 0.205 - 390.21 µg/mL[3] |
| Limit of Detection (LOD) | 0.12 - 0.43 mg/L[1][7] | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.36 - 2.25 mg/L[1][7] | ~0.5 µg/mL |
| Recovery | 98 - 107%[4] | 90.1 - 111.6%[3] |
Experimental Workflow
Caption: Experimental workflow for HPLC-UV analysis of acetaminophen and its sulfate metabolite in urine.
Experimental Protocols
Reagents and Materials
-
Acetaminophen reference standard
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol[8]
-
Potassium dihydrogen phosphate
-
Ortho-phosphoric acid
-
Deionized water
-
Human urine (drug-free for standards and quality controls)
-
0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][9]
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve acetaminophen and this compound reference standards in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to cover the desired calibration range (e.g., 0.1 to 200 µg/mL).
Sample Preparation
-
Thaw frozen urine samples to room temperature.
-
Vortex the urine samples for 30 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.[5]
-
Transfer the supernatant to a clean tube.
-
Dilute the urine supernatant with the mobile phase (a 1:1 dilution is a good starting point, but may need to be optimized based on expected concentrations).[1]
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Conditions
-
Mobile Phase: A common mobile phase is a mixture of a phosphate buffer and an organic modifier. For example, a mixture of 0.1 M potassium dihydrogen phosphate (adjusted to a specific pH, e.g., 3.5, with phosphoric acid) and acetonitrile. The ratio can be optimized, but a starting point could be 90:10 (buffer:acetonitrile).[7][9][10]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 40°C.
-
UV Detection Wavelength: 248 nm or 254 nm are commonly used wavelengths for detecting both acetaminophen and its metabolites.[1][9][11]
Data Analysis
-
Peak Identification: Identify the peaks for acetaminophen and this compound in the chromatograms based on their retention times compared to the standards.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantification: Determine the concentration of acetaminophen and this compound in the urine samples by interpolating their peak areas from the calibration curve.
Signaling Pathway of Acetaminophen Metabolism
Caption: Simplified metabolic pathways of acetaminophen.
Conclusion
The HPLC-UV method described provides a reliable and accessible approach for the quantitative analysis of acetaminophen and its sulfate metabolite in urine. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Method validation according to ICH guidelines is essential before implementation for routine analysis.[8][10][12]
References
- 1. scispace.com [scispace.com]
- 2. luciditysystems.com [luciditysystems.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ejmanager.com [ejmanager.com]
- 8. pharmascholars.com [pharmascholars.com]
- 9. Analysis of acetaminophen metabolites in urine by high-performance liquid chromatography with UV and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajpaonline.com [ajpaonline.com]
- 11. Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for a Validated Bioanalytical Method for Acetaminophen Sulfate
Introduction
Acetaminophen (APAP) is a widely used over-the-counter analgesic and antipyretic medication. Its metabolism primarily occurs in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[1][2][3][4][5] The sulfation pathway, catalyzed by sulfotransferase enzymes (SULTs), results in the formation of acetaminophen sulfate (APAP-S), a non-toxic and readily excretable metabolite.[1][2][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments, particularly in cases of acetaminophen overdose where the primary metabolic pathways can become saturated.[2][5]
This document provides a detailed protocol for a validated bioanalytical method for the quantitative determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is sensitive, specific, and reproducible, adhering to the principles outlined in the FDA's "Bioanalytical Method Validation" guidance.[6][7][8]
Acetaminophen Metabolism Pathway
Acetaminophen is metabolized in the liver via conjugation with sulfate and glucuronide, which are then excreted in the urine.[5] A portion of the acetaminophen dose is also converted into a reactive toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI), by cytochrome P450 enzymes.[1][4][5] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[2][5] However, with high doses of acetaminophen, the sulfation and glucuronidation pathways can become saturated, leading to increased NAPQI formation and depletion of GSH stores, which can result in liver damage.[5]
Experimental Workflow
The bioanalytical method involves a straightforward workflow consisting of sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
This compound sodium salt (Reference Standard)
-
Acetaminophen-d4 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water (18.2 MΩ·cm)
Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound sodium salt in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Acetaminophen-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The working internal standard solution is prepared by diluting the IS stock solution with methanol:water (50:50) to a final concentration of 2000 ng/mL.[9]
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the working internal standard solution (Acetaminophen-d4) to each tube and vortex briefly.[10]
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
System: UPLC or HPLC system
-
Mobile Phase A: 0.1% Formic acid in water or 5mM ammonium acetate in water[9][13]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[9]
-
Flow Rate: 0.4 - 0.7 mL/min[9]
-
Injection Volume: 5 - 10 µL
-
Gradient: An optimized gradient is used to ensure the separation of this compound from other metabolites and endogenous matrix components.[14]
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for sulfate conjugates, though positive mode can also be used.[9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Method Validation Summary
The bioanalytical method was validated according to the FDA guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.[15]
Linearity
The calibration curve was linear over a defined concentration range, with a correlation coefficient (r²) greater than 0.99.
| Analyte | Calibration Range | Correlation Coefficient (r²) |
| This compound | 3.2 - 100 ng/mL | > 0.99[11][14] |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at low, medium, and high QC concentrations.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | < 15% | < 15% | 85 - 115% |
| Medium | < 15% | < 15% | 85 - 115% |
| High | < 15% | < 15% | 85 - 115% |
| LLOQ | < 20% | < 20% | 80 - 120% |
Note: Specific values can be found in cited literature; for example, one study reported intra-day and inter-day precision values of less than 11.75% and 13.03%, respectively, at the lower limit of quantification.[11] Another study reported accuracy between 90.3% and 112% for all analytes.[15]
Recovery
The extraction recovery of this compound and the internal standard from the plasma matrix was consistent and reproducible.
| Analyte | Extraction Recovery (%) |
| This compound | 61.3 - 78.8%[16] |
| Acetaminophen-d4 (IS) | Consistent with analyte |
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantitative analysis of this compound in human plasma. The simple sample preparation, rapid analysis time, and high sensitivity make it suitable for high-throughput applications in clinical and research settings. This validated method can be effectively employed to support pharmacokinetic, drug metabolism, and toxicokinetic studies of acetaminophen.
References
- 1. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. SMPDB [smpdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Acetaminophen – metabolism [sites.duke.edu]
- 6. fda.gov [fda.gov]
- 7. moh.gov.bw [moh.gov.bw]
- 8. fda.gov [fda.gov]
- 9. longdom.org [longdom.org]
- 10. wsp.wa.gov [wsp.wa.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous quantification of acetaminophen and structurally related compounds in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Solid-Phase Extraction of Acetaminophen Sulfate from Human Serum
Introduction
Acetaminophen (APAP) is a widely used analgesic and antipyretic drug. Following administration, it is extensively metabolized in the liver primarily into acetaminophen glucuronide and acetaminophen sulfate, which are then excreted in the urine. Accurate quantification of these metabolites, particularly this compound, in serum is crucial for pharmacokinetic studies, toxicological assessments, and understanding the drug's metabolic pathways.
This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human serum using a polymeric reversed-phase sorbent. This method is designed to effectively remove endogenous interferences such as proteins and phospholipids, ensuring a clean extract for subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Acetaminophen Metabolism
Figure 1: Simplified metabolic pathway of acetaminophen.
Experimental Protocol
This protocol is optimized for the extraction of acetaminophen and its polar metabolites, including this compound, from human serum. A polymeric reversed-phase sorbent such as Oasis HLB or Strata-X is recommended due to their enhanced retention of polar compounds.
Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL or Strata-X, 30 mg/1 mL)
-
Human Serum: Drug-free, collected using standard procedures.
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Formic Acid (FA): LC-MS grade
-
Ammonium Hydroxide (NH4OH): ACS grade
-
Water: Deionized or Milli-Q grade
-
Internal Standard (IS): Acetaminophen-d4 or other suitable stable isotope-labeled standard.
Sample Pre-treatment
-
Allow frozen serum samples to thaw at room temperature.
-
Vortex the serum samples for 10-15 seconds to ensure homogeneity.
-
To 200 µL of serum in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction (SPE) Procedure
The following protocol is a general guideline and may require optimization based on the specific sorbent and analytical requirements.
References
Application of UPLC-MS/MS for the Simultaneous Analysis of Acetaminophen Metabolites
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetaminophen (APAP), a widely used analgesic and antipyretic, undergoes extensive metabolism in the liver. While generally safe at therapeutic doses, its overdose can lead to severe hepatotoxicity due to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Understanding the metabolic profile of acetaminophen is crucial for toxicological assessment and drug development. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the simultaneous quantification of acetaminophen and its major metabolites in biological matrices.[3][4] This application note provides a detailed protocol for the simultaneous analysis of acetaminophen and its key metabolites using UPLC-MS/MS.
Metabolic Pathway of Acetaminophen
At therapeutic doses, acetaminophen is primarily metabolized in the liver via glucuronidation and sulfation to form non-toxic conjugates, acetaminophen-glucuronide (APAP-GLU) and acetaminophen-sulfate (APAP-SUL), which are then excreted in the urine.[1][2] A smaller fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to the highly reactive and toxic metabolite, NAPQI.[5][6] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH) to form acetaminophen-glutathione (APAP-GSH).[1][2] This conjugate is further metabolized to acetaminophen-cysteine (APAP-CYS) and acetaminophen-mercapturate (APAP-NAC).[3] However, following an overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI.[2] Depletion of hepatic GSH stores results in the accumulation of unbound NAPQI, which covalently binds to cellular proteins, causing oxidative stress and hepatocellular necrosis.[2]
Caption: Metabolic pathway of acetaminophen.
Experimental Protocols
This section details the methodology for the simultaneous analysis of acetaminophen and its metabolites in plasma.
1. Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is commonly used for the extraction of acetaminophen and its metabolites from plasma samples.[7][8]
-
To 5 µL of plasma, add 35 µL of methanol containing an internal standard (e.g., acetaminophen-d4).[8]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube and dilute with water prior to UPLC-MS/MS analysis.[8]
2. UPLC-MS/MS Instrumentation and Conditions
The following are typical UPLC-MS/MS parameters for the analysis of acetaminophen and its metabolites. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| UPLC System | ACQUITY UPLC or equivalent[3] |
| Column | Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)[9] |
| Mobile Phase A | 0.1% Formic acid in water[10] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[10] |
| Flow Rate | 0.4 mL/min[9] |
| Gradient Elution | A linear gradient is typically used to separate the polar metabolites from the parent drug.[9] |
| Injection Volume | 5 µL[7] |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer[7] |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes may be used depending on the analytes.[11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3. Data Analysis and Quantification
Quantification is performed by integrating the peak areas of the MRM transitions for each analyte and the internal standard. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Quantitative Data Summary
The following table summarizes the typical quantitative performance of a UPLC-MS/MS method for the simultaneous analysis of acetaminophen and its metabolites in plasma.[3]
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Acetaminophen (APAP) | 16 - 500 | 16 |
| Acetaminophen-Glucuronide (APAP-GLU) | 3.2 - 100 | 3.2 |
| Acetaminophen-Sulfate (APAP-SUL) | 3.2 - 100 | 3.2 |
| Acetaminophen-Cysteine (APAP-CYS) | 0.64 - 20 | 0.64 |
| Acetaminophen-Glutathione (APAP-GSH) | 0.64 - 20 | 0.64 |
| Acetaminophen-N-acetylcysteine (APAP-NAC) | 0.96 - 20 | 0.96 |
Experimental Workflow
The overall workflow for the UPLC-MS/MS analysis of acetaminophen metabolites is depicted below.
Caption: UPLC-MS/MS analysis workflow.
Conclusion
The described UPLC-MS/MS method provides a robust, sensitive, and high-throughput approach for the simultaneous quantification of acetaminophen and its major metabolites in plasma. This methodology is invaluable for pharmacokinetic studies, toxicological assessments, and in the development of new chemical entities to evaluate their potential for drug-induced liver injury. The rapid analysis time and minimal sample preparation make it well-suited for routine analysis in a research or clinical setting.[9][12]
References
- 1. ClinPGx [clinpgx.org]
- 2. Acetaminophen – metabolism [sites.duke.edu]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Sulfation Capacity Using Acetaminophen Sulfate as a Biomarker
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfation, a critical phase II biotransformation reaction, is essential for the detoxification and elimination of a wide array of xenobiotics, including drugs, dietary compounds, and endogenous molecules. This metabolic pathway is catalyzed by a family of enzymes known as sulfotransferases (SULTs). The capacity of an individual's sulfation pathway can significantly influence drug efficacy and toxicity. An impaired sulfation capacity may lead to adverse drug reactions or reduced therapeutic effects. Consequently, the ability to accurately assess in vivo sulfation activity is of paramount importance in clinical pharmacology and drug development.
Acetaminophen (paracetamol) serves as an excellent probe for evaluating sulfation capacity. Following administration, acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation.[1][2][3][4] The resulting metabolites, acetaminophen glucuronide and acetaminophen sulfate, are then excreted in the urine.[1][2][3][4] The relative proportion of these metabolites, particularly the amount of this compound, provides a direct reflection of the in vivo activity of SULT enzymes.[5][6] This document provides detailed application notes and experimental protocols for utilizing this compound as a biomarker to assess sulfation capacity in a research or clinical setting.
Principle of the Assay
The assessment of sulfation capacity using acetaminophen is based on a metabolic challenge test. A known dose of acetaminophen is administered to the subject, and the subsequent urinary excretion of its major metabolites, this compound and acetaminophen glucuronide, is quantified. The ratio of this compound to either the parent drug or acetaminophen glucuronide can be used to calculate a "Paracetamol Sulfation Index" (PSI).[5][6] This index serves as a quantitative measure of an individual's sulfation capability. A lower PSI may indicate a compromised sulfation pathway, potentially due to genetic polymorphisms in SULT enzymes, drug-drug interactions, or underlying disease states.
Data Presentation
The following tables summarize representative quantitative data on the urinary excretion of acetaminophen and its metabolites in healthy adults following a standard therapeutic dose.
Table 1: Relative Urinary Excretion of Acetaminophen Metabolites in Healthy Adults [1][2][3][4]
| Metabolite | Mean Percentage of Administered Dose Excreted in 24 hours |
| Acetaminophen Glucuronide | 49.9% - 57% |
| This compound | 30% - 37.6% |
| Cysteine Conjugates | ~9.5% |
| N-acetylcysteine Conjugates | ~3.0% |
| Unchanged Acetaminophen | < 5% |
Table 2: Example Pharmacokinetic Parameters for Acetaminophen and its Metabolites in Plasma
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Acetaminophen | 16 - 500 | 16 |
| Acetaminophen Glucuronide | 3.2 - 100 | 3.2 |
| This compound | 3.2 - 100 | 3.2 |
| Acetaminophen Cysteine | 0.64 - 20 | 0.64 |
| Acetaminophen Mercapturate | 0.96 - 20 | 0.96 |
Note: These values are illustrative and can vary based on the specific analytical method and instrumentation used.
Experimental Protocols
1. Clinical Protocol: Acetaminophen Challenge Test
This protocol outlines the procedure for administering an acetaminophen challenge to assess sulfation capacity.
1.1. Subject Preparation:
-
Subjects should fast for at least 8 hours prior to the administration of acetaminophen.
-
A baseline urine sample should be collected immediately before the acetaminophen dose.
-
Subjects should refrain from consuming any medications known to interfere with acetaminophen metabolism for at least 48 hours prior to the study.
1.2. Acetaminophen Administration:
-
A single oral dose of 1 gram of acetaminophen is administered with 240 mL of water.[5]
1.3. Sample Collection:
-
Urine samples are collected at timed intervals, for example, 0-2, 2-4, 4-6, and 6-8 hours post-dose.
-
For a simplified protocol, a single spot urine sample can be collected 2 hours after ingestion.[5]
-
The volume of each urine collection should be recorded.
-
Aliquots of each urine sample should be immediately frozen and stored at -80°C until analysis.
2. Analytical Protocol: Quantification of Acetaminophen and Metabolites in Urine by LC-MS/MS
This protocol provides a method for the simultaneous quantification of acetaminophen, this compound, and acetaminophen glucuronide in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2.1. Materials and Reagents:
-
Acetaminophen, this compound, and Acetaminophen Glucuronide analytical standards
-
Stable isotope-labeled internal standards (e.g., Acetaminophen-d4)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Microcentrifuge tubes
-
Autosampler vials
2.2. Preparation of Standards and Quality Controls:
-
Prepare stock solutions of each analyte and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solutions to create a calibration curve (e.g., 10 ng/mL to 1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations by spiking blank urine with known amounts of the analytes.
2.3. Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 50 µL of the working internal standard solution.
-
Add 900 µL of 0.1% formic acid in water.
-
Vortex the mixture for 30 seconds.
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
2.4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for each analyte and internal standard.
-
2.5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of each analyte in the urine samples from the calibration curve.
-
Calculate the Paracetamol Sulfonation Index (PSI) using the following formula:
-
PSI = [this compound] / ([this compound] + [Acetaminophen Glucuronide])
-
Visualizations
Caption: Metabolic pathway of acetaminophen.
Caption: Experimental workflow for assessing sulfation capacity.
Caption: Logical relationship of the biomarker assessment.
References
- 1. Urinary excretion of acetaminophen and its metabolites as studied by proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Urinary excretion of acetaminophen and its metabolites as studied by proton NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A simple method to measure sulfonation in man using paracetamol as probe drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method to measure sulfonation in man using paracetamol as probe drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Acetaminophen Sulfate in the Study of Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (APAP), a widely used analgesic and antipyretic, undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation. The formation of acetaminophen sulfate is a critical pathway catalyzed by sulfotransferase (SULT) enzymes, particularly SULT1A1, SULT1A3/4, and to a lesser extent, SULT1E1 and SULT2A1. Due to its reliance on this metabolic route, acetaminophen serves as an excellent probe substrate for investigating drug-drug interactions (DDIs) involving the SULT pathway. Co-administered drugs that inhibit or induce these SULT isoforms can significantly alter the pharmacokinetics of acetaminophen, leading to potential changes in efficacy or safety.
These application notes provide a comprehensive guide for utilizing acetaminophen and its sulfated metabolite to study DDIs. Detailed protocols for in vitro and in vivo experimental models are provided, along with key quantitative data to support assay design and data interpretation.
Key Signaling Pathway: Acetaminophen Sulfation
The sulfation of acetaminophen involves the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of acetaminophen, forming the water-soluble and readily excretable this compound. This reaction is predominantly carried out by cytosolic SULT enzymes in the liver and intestine.
Data Presentation: Quantitative Parameters for DDI Studies
The following tables summarize key quantitative data for acetaminophen sulfation, including enzyme kinetics and known inhibitors and inducers of the primary SULT isoform, SULT1A1. This information is crucial for designing and interpreting DDI studies.
Table 1: Kinetic Parameters of Acetaminophen Sulfation by Human SULT Isoforms
| SULT Isoform | Km (μM) | Vmax (nmol/min/mg) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹min⁻¹) | Reference |
| SULT1A1 | 407.9 | 1.1 | 3.23 | 7.92 x 10³ | [1] |
| SULT1A3 | 634.6 | 0.95 | 2.78 | 4.38 x 10³ | [1] |
| SULT1C4 | 172.5 | 1.62 | 4.58 | 2.65 x 10⁴ | [1] |
| SULT1E1 | 1900 | - | - | - | [2] |
| SULT2A1 | 3700 | - | - | - | [2] |
Note: Kinetic parameters can vary between studies and experimental conditions.
Table 2: In Vitro Inhibition of Human SULT1A1
| Inhibitor | IC₅₀ (μM) | Comments | Reference |
| Mefenamic Acid | 0.02 | Potent and selective inhibitor. | [3] |
| Quercetin | 0.0077 (7.7 nM) | Potent flavonoid inhibitor. | [4] |
| Nimesulide | 1.2 | Selective NSAID inhibitor. | [5] |
| Meclofenamic Acid | 0.11 | Potent NSAID inhibitor. | [5] |
| Salicylic Acid | 30 | NSAID inhibitor. | [3] |
| Piroxicam | 380 | NSAID inhibitor. | [5] |
| Indomethacin | 390 | NSAID inhibitor. | [5] |
| Aspirin | 1300 | NSAID inhibitor. | [5] |
| Naproxen | 1700 | NSAID inhibitor. | [5] |
| Ibuprofen | 1900 | NSAID inhibitor. | [5] |
| 2,6-dichloro-4-nitrophenol (DCNP) | - | Known competitive inhibitor, often used as a tool compound. | [6] |
| 17α-ethinylestradiol | 0.01 (Ki) | Potent inhibitor. | [3] |
Table 3: In Vitro Induction of Human SULT1A1
| Inducer | Cell Line | Treatment | Fold Induction (mRNA) | Fold Induction (Protein) | Reference |
| Genistein | HepG2 | 25 µM for 7 days | ~10 | ~2.5 | [1] |
| Genistein | Caco-2 | 25 µM for 7 days | ~11.3 | ~2.3 | [1] |
| Dopamine | SK-N-MC | 10 µM for 48 hours | ~2-3 | ~2-3 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the potential of a test compound to interact with the acetaminophen sulfation pathway.
Protocol 1: In Vitro SULT1A1 Inhibition Assay - IC₅₀ Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on SULT1A1-mediated acetaminophen sulfation.
References
- 1. Pharmacokinetic study of the fate of acetaminophen and its conjugates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Effects of the Human SULT1A1 Polymorphisms on the Sulfation of Acetaminophen, O-Desmethylnaproxen, and Tapentadol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Investigating Acetaminophen Sulfation Kinetics In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (APAP), a widely used analgesic and antipyretic, is primarily metabolized in the liver through glucuronidation and sulfation.[1] The sulfation pathway, catalyzed by sulfotransferase (SULT) enzymes, is a high-affinity, low-capacity process that becomes saturated at therapeutic doses.[1] Investigating the kinetics of acetaminophen sulfation is crucial for understanding its metabolism, predicting drug-drug interactions, and assessing the risk of hepatotoxicity associated with APAP overdose. When the sulfation pathway is saturated, a larger portion of acetaminophen is metabolized via oxidation to the toxic intermediate N-acetyl-p-benzoquinone imine (NAPQI).[1]
These application notes provide detailed protocols for investigating acetaminophen sulfation kinetics using various in vitro models, including recombinant human SULT enzymes, human liver microsomes, and cell-based assays.
Key In Vitro Models
Several in vitro systems are available to study acetaminophen sulfation, each with its own advantages and limitations:
-
Recombinant Human SULT Enzymes: Allow for the characterization of the kinetic parameters of individual SULT isoforms (e.g., SULT1A1, SULT1A3, SULT1C4) responsible for acetaminophen sulfation.[2] This approach provides specific information on the contribution of each enzyme to the overall metabolism.
-
Human Liver Microsomes (HLMs) and Cytosol: HLMs contain a mixture of drug-metabolizing enzymes and are a standard tool for studying phase I and phase II metabolism. The cytosolic fraction is used for studying SULT activity. These models provide a more integrated view of metabolism in the liver.[3][4]
-
Primary Human Hepatocytes: These cells are considered the "gold standard" for in vitro drug metabolism studies as they retain the metabolic capabilities of the liver.[5] However, their availability is limited, and they can lose their metabolic functions over time in culture.
-
Hepatoma Cell Lines (e.g., HepG2, HepaRG): These are immortalized cell lines that are more readily available and easier to culture than primary hepatocytes. While they may not fully recapitulate the metabolic profile of primary hepatocytes, they are useful for screening and mechanistic studies.[2]
Quantitative Data Summary
The following tables summarize the kinetic parameters for acetaminophen sulfation and glucuronidation obtained from various in vitro models.
Table 1: Kinetic Parameters for Acetaminophen Sulfation by Recombinant Human SULT Isoforms
| SULT Isoform | Km (µM) | Vmax (nmol/min/mg) | kcat (min⁻¹) | kcat/Km (min⁻¹·mM⁻¹) | Reference |
| SULT1A1 | 407.9 ± 7.67 | 94.62 ± 0.98 | 3.23 ± 0.03 | 7.92 | [2] |
| SULT1A1 (wild-type) | 394.20 ± 17.82 | 21.58 ± 0.29 | - | - | [6] |
| SULT1A3 | 634.6 ± 4.02 | 81.21 ± 0.68 | 2.78 ± 0.02 | 4.38 | [2] |
| SULT1A3 (wild-type) | 460 ± 50 | - | - | - | [7] |
| SULT1C4 | 172.5 ± (not reported) | 128.9 ± 0.19 | 4.58 ± 0.01 | 26.54 | [2] |
Table 2: Kinetic Parameters for Acetaminophen Glucuronidation in Human Liver Microsomes
| Parameter | Value | Reference |
| Km | 7.37 ± 0.99 mM | [4] |
| Vmax | 4.76 ± 1.35 nmol/min/mg | [4] |
| Km (high affinity) | 0.60 ± 0.06 mM | [8] |
| Vmax (high affinity) | 0.27 ± 0.09 nmol/min/mg | [8] |
| Km | 12 ± 0 mM | [9] |
| Vmax | 3065 ± 24 pmol/min/mg | [9] |
Signaling Pathways and Experimental Workflows
Acetaminophen Metabolism Pathway
The following diagram illustrates the major metabolic pathways of acetaminophen, highlighting the competing roles of sulfation, glucuronidation, and oxidation.
Caption: Major metabolic pathways of acetaminophen.
Experimental Workflow for In Vitro Acetaminophen Sulfation Kinetics
This diagram outlines the general steps involved in determining the kinetic parameters of acetaminophen sulfation in vitro.
Caption: General experimental workflow for kinetic studies.
Experimental Protocols
Protocol 1: Acetaminophen Sulfation Assay using Recombinant Human SULTs or Human Liver Cytosol
This protocol is adapted from methodologies described for determining SULT activity using a radiolabeled cofactor.[2][6]
Materials:
-
Recombinant human SULT enzyme (e.g., SULT1A1, SULT1A3, SULT1C4) or human liver cytosol
-
Acetaminophen stock solution (dissolved in DMSO)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Radiolabeled [³⁵S]PAPS
-
HEPES buffer (50 mM, pH 7.0)[2]
-
Dithiothreitol (DTT) (1 mM)[2]
-
Sodium fluoride (NaF) (50 mM, for cytosol preparations to inhibit phosphatases)[2]
-
Thin-layer chromatography (TLC) plates (cellulose)[2]
-
TLC solvent system: n-butanol:isopropanol:88% formic acid:water (3:1:1:1 by volume)[2]
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Heating block
-
Scintillation counter
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the standard assay mixture (final volume of 20 µL) containing 50 mM HEPES buffer (pH 7.0), 1 mM DTT, and 14 µM [³⁵S]PAPS.[2] For cytosol experiments, also include 50 mM NaF.
-
Add Acetaminophen: Add varying concentrations of acetaminophen to the reaction mixture. For kinetic analysis, a range of concentrations from 0 to 4000 µM is recommended.[2]
-
Initiate the Reaction: Start the reaction by adding the SULT enzyme or liver cytosol.
-
Incubation: Incubate the reaction mixture for 5-20 minutes at 37°C.[2]
-
Terminate the Reaction: Stop the reaction by heating the tubes at 100°C for 3 minutes.[6]
-
Centrifugation: Centrifuge the tubes at 15,000 x g for 3 minutes to pellet any precipitate.[2]
-
TLC Analysis: Spot the supernatant onto a cellulose TLC plate and develop the chromatogram using the specified solvent system.[2]
-
Quantification: After air-drying, locate the radioactive spot corresponding to sulfated acetaminophen using autoradiography. Cut out the spot, elute the radioactivity with water, and measure using a scintillation counter.[2]
-
Data Analysis: Calculate the rate of formation of this compound. For kinetic analysis, plot the reaction velocity against the acetaminophen concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Acetaminophen Metabolism in Primary Human Hepatocytes or HepaRG Cells
This protocol describes a general method for assessing acetaminophen metabolism in a cell-based system.
Materials:
-
Cryopreserved primary human hepatocytes or HepaRG cells
-
Appropriate cell culture medium (e.g., Williams' E Medium for hepatocytes, supplemented as required)
-
Collagen-coated culture plates
-
Acetaminophen stock solution (dissolved in culture medium)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Seeding: Thaw and seed the hepatocytes or HepaRG cells onto collagen-coated plates at an appropriate density. Allow the cells to attach and form a confluent monolayer (typically 24-48 hours).
-
Acetaminophen Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of acetaminophen.
-
Time-Course Experiment: Collect samples of the culture medium and/or cell lysates at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Prepare the collected samples for analysis. For medium samples, this may involve protein precipitation with acetonitrile. For cell lysates, homogenization and protein precipitation will be necessary.
-
LC-MS/MS Analysis: Quantify the concentrations of acetaminophen and its metabolites (this compound, acetaminophen glucuronide) in the prepared samples using a validated LC-MS/MS method.[10]
-
Data Analysis: Determine the rate of formation of this compound over time. For kinetic analysis, the initial rates of formation at different acetaminophen concentrations can be used to estimate Km and Vmax.
Protocol 3: Analytical Method for Acetaminophen and its Metabolites using HPLC or LC-MS/MS
A robust analytical method is essential for accurately quantifying acetaminophen and its metabolites.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is commonly used.[11][12]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent like methanol or acetonitrile.[12] Gradient elution may be necessary to separate all compounds of interest.[12]
-
Detection: UV detection at a wavelength of around 254-260 nm is suitable for acetaminophen and its metabolites.[9][13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: Similar to HPLC, a C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is often employed.[10][14]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity.[10][14] Specific precursor-to-product ion transitions for acetaminophen and its metabolites are monitored. For example, m/z 152.1 → 110.1 for acetaminophen.[10][14]
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., acetaminophen-d4) is highly recommended for accurate quantification.[10]
Conclusion
The in vitro models and protocols described in these application notes provide a comprehensive framework for investigating the kinetics of acetaminophen sulfation. The choice of the in vitro system will depend on the specific research question. Recombinant enzymes are ideal for studying the role of individual SULT isoforms, while human liver fractions and hepatocytes offer a more physiologically relevant context. Accurate and robust analytical methods are paramount for obtaining reliable kinetic data. This information is invaluable for drug development, risk assessment, and advancing our understanding of acetaminophen metabolism and toxicity.
References
- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucuronidation of paracetamol by human liver microsomes in vitro / enzyme kinetic parameters and interactions with short-chain aliphatic alcohols and opiates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of paracetamol UDP-glucuronosyltransferase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfation and glucuronidation of acetaminophen by human hepatocytes cultured on Matrigel and type 1 collagen reproduces conjugation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Human SULT1A1 Polymorphisms on the Sulfation of Acetaminophen, O-Desmethylnaproxen, and Tapentadol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Human SULT1A3/SULT1A4 Genetic Polymorphisms on the Sulfation of Acetaminophen and Opioid Drugs by the Cytosolic Sulfotransferase SULT1A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis for deficient acetaminophen glucuronidation in cats. An interspecies comparison of enzyme kinetics in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of paracetamol glucuronidation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. helixchrom.com [helixchrom.com]
- 12. HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
Application Note: Quantification of Acetaminophen Sulfate in Dried Blood Spot Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acetaminophen is a widely used analgesic and antipyretic drug. Monitoring its metabolic pathways is crucial for understanding its efficacy and potential toxicity.[1] One of the major metabolites of acetaminophen is acetaminophen sulfate, formed primarily in the liver through sulfation.[2][3][4][5] Dried blood spot (DBS) sampling has emerged as a minimally invasive and practical alternative to traditional venous blood collection, especially for pharmacokinetic studies in various settings, including remote and pediatric research.[1][6][7] This application note provides a detailed protocol for the quantification of this compound in human dried blood spot samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method involves the extraction of this compound from a punched DBS sample followed by sensitive and selective quantification using LC-MS/MS. A stable isotope-labeled internal standard is used to ensure accuracy and precision. The chromatographic separation of acetaminophen and its metabolites is critical to avoid in-source fragmentation of the conjugated metabolites, which could interfere with the analysis of the parent drug.[8][9]
Materials and Reagents
-
This compound sodium salt (analytical standard)
-
Acetaminophen-d4 sulfate (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human whole blood (K2EDTA anticoagulant)
-
DBS collection cards (e.g., Whatman 903)[6]
-
Pipettes and sterile, disposable tips
-
Microcentrifuge tubes
-
96-well plates
-
DBS puncher (e.g., 3 mm)
-
Plate shaker
-
Centrifuge
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.
Preparation of Calibration Standards and Quality Control Samples in DBS
-
Spike the appropriate working standard solutions into fresh human whole blood to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Spot 15 µL of the spiked blood onto the DBS cards and allow them to dry at ambient temperature for at least 2 hours.[10]
Sample Preparation from DBS
-
Punch a 3-mm disc from the center of the dried blood spot into a 96-well plate.[8]
-
Add 100 µL of the internal standard working solution (in methanol) to each well.
-
Seal the plate and shake for 30 minutes to extract the analyte and internal standard.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Kinetex 2.6 µm PFP or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start with 5% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions and re-equilibrate. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions | This compound: m/z 230.0 → 107.0Acetaminophen-d4 Sulfate (IS): m/z 234.0 → 111.0 |
| Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
Quantitative Data Summary
The following tables summarize the expected performance of the method based on published literature.[8][9][11]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | r² |
| This compound | 50.0 - 5000 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Accuracy (% Bias) | Precision (% RSD) |
| This compound | Low QC | Within ± 15% | < 15% |
| Mid QC | Within ± 15% | < 15% | |
| High QC | Within ± 15% | < 15% |
Table 3: Extraction Recovery
| Analyte | Mean Extraction Recovery (%) |
| This compound | 78.8 |
Visualizations
Acetaminophen Metabolism Pathway
The major metabolic pathways of acetaminophen occur in the liver and include glucuronidation and sulfation.[2][3][4][5] A smaller fraction is oxidized to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by glutathione.[3][4]
Caption: Major metabolic pathways of acetaminophen in the liver.
Experimental Workflow
The experimental workflow for the quantification of this compound from DBS samples is a streamlined process from sample collection to data analysis.
Caption: Workflow for this compound analysis from DBS.
Conclusion
This application note provides a robust and sensitive LC-MS/MS method for the quantification of this compound in dried blood spot samples. The protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering the benefits of minimally invasive sampling and simplified logistics. The method demonstrates good linearity, accuracy, precision, and recovery, making it a reliable tool for researchers, scientists, and drug development professionals.
References
- 1. Determination of Acetaminophen in whole blood from DBS – Vitas Analytical Services [vitas.no]
- 2. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. SMPDB [smpdb.ca]
- 6. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites from human dried blood spot samples collected by subjects - OAK Open Access Archive [oak.novartis.com]
- 8. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dried blood spots as a sample collection technique for the determination of pharmacokinetics in clinical studies: considerations for the validation of a quantitative bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Acetaminophen Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (APAP) is a widely used over-the-counter analgesic and antipyretic drug. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity. The metabolism of acetaminophen is a critical factor in both its efficacy and toxicity. The primary routes of metabolism are glucuronidation and sulfation, which produce water-soluble metabolites that are readily excreted.[1] Sulfation, a phase II metabolic reaction, is a major pathway in the biotransformation of acetaminophen.[2] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical tool for the accurate identification and quantification of acetaminophen metabolites, including acetaminophen sulfate (APAP-SUL), in biological matrices. This application note provides a detailed protocol for the analysis of this compound using LC-HRMS.
While sulfation of acetaminophen predominantly occurs at the 4-position of the phenyl group, the potential for the formation of positional isomers, such as acetaminophen-3-sulfate, exists. Distinguishing between these isomers is an analytical challenge that can be addressed with high-resolution mass spectrometry and advanced fragmentation techniques. This note will also briefly discuss theoretical approaches to the separation and identification of such isomers.
Acetaminophen Metabolism: The Sulfation Pathway
Acetaminophen is primarily metabolized in the liver. At therapeutic doses, a significant portion of the drug undergoes sulfation, a reaction catalyzed by sulfotransferase enzymes (SULTs). This process involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of acetaminophen, forming this compound. This conjugation increases the water solubility of the molecule, facilitating its renal excretion.
dot
Caption: Simplified metabolic pathways of acetaminophen.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of acetaminophen and its metabolites from plasma samples and may require optimization for different biological matrices.
-
Sample Aliquoting : Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of an internal standard working solution (e.g., deuterated acetaminophen) to all samples except for the blank matrix. To the blank, add 10 µL of the reconstitution solvent.
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid to each tube.
-
Vortexing : Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean 1.5 mL tube or a 96-well plate.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and Centrifuge : Vortex the reconstituted samples for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis : Transfer the supernatant to an autosampler vial for LC-HRMS analysis.
dot
Caption: Workflow for sample preparation by protein precipitation.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
The following are typical starting conditions for the analysis of acetaminophen and its sulfate metabolite. Method optimization is recommended for specific instrumentation and applications.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Electrospray ionization (ESI), negative or positive ion mode. Negative mode is often preferred for sulfated compounds. |
| Scan Mode | Full scan with data-dependent MS/MS (dd-MS2) or parallel reaction monitoring (PRM) |
| Full Scan Range | m/z 100 - 500 |
| Resolution | > 30,000 FWHM |
| Collision Energy | Ramped or fixed collision energy (e.g., 10-40 eV) for MS/MS fragmentation. |
Data Presentation
The accurate mass measurement provided by HRMS allows for the confident identification of acetaminophen and its sulfate metabolite.
| Compound | Formula | Monoisotopic Mass (Da) | Adduct (Negative Ion) | Exact Mass (m/z) |
| Acetaminophen (APAP) | C₈H₉NO₂ | 151.0633 | [M-H]⁻ | 150.0561 |
| This compound | C₈H₉NO₅S | 231.0201 | [M-H]⁻ | 230.0129 |
Table 1: High-Resolution Mass Data for Acetaminophen and this compound
Tandem mass spectrometry (MS/MS) is used to confirm the identity of the compounds through their characteristic fragmentation patterns.
| Precursor Ion (m/z) | Product Ions (m/z) | Putative Fragment Structure/Loss |
| 150.0561 (APAP) | 107.0346 | [M-H-CH₂CO]⁻ |
| 92.0400 | [M-H-CH₃CONH]⁻ | |
| 230.0129 (APAP-SUL) | 150.0561 | [M-H-SO₃]⁻ |
| 107.0346 | [M-H-SO₃-CH₂CO]⁻ |
Table 2: Key MS/MS Fragmentation Transitions for Acetaminophen and this compound (Negative Ion Mode)
Identification of this compound Isomers
While the primary metabolite is 4-acetamidophenyl sulfate, the existence of other positional isomers cannot be entirely ruled out, especially in specific metabolic contexts or with co-administered drugs that may alter metabolic pathways. The identification of such isomers would rely on a combination of chromatographic separation and distinct fragmentation patterns in the mass spectrometer.
dot
Caption: Logical workflow for the identification of potential isomers.
Should isomeric forms of this compound be present, their differentiation would likely require:
-
Optimized Chromatography : A longer gradient, a different stationary phase (e.g., phenyl-hexyl or pentafluorophenyl), or the use of ion-pairing chromatography could potentially resolve isomers with different polarities.
-
Differential Fragmentation : Positional isomers can sometimes yield different relative abundances of fragment ions or even unique fragment ions upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). A detailed analysis of the MS/MS spectra would be necessary to identify these differences. For instance, the position of the sulfate group could influence the stability of the resulting fragment ions.
Conclusion
High-resolution mass spectrometry coupled with liquid chromatography is a highly effective technique for the identification and quantification of this compound in biological samples. The high mass accuracy and sensitivity of modern HRMS instruments allow for confident characterization of this major metabolite. While the existence of multiple positional isomers of this compound is not widely reported, the methodologies described provide a framework for their potential separation and identification, should they be of interest in specific drug metabolism and toxicology studies. The provided protocols offer a robust starting point for researchers to develop and validate their own assays for the analysis of acetaminophen and its metabolites.
References
Application Note: Protocol for Enzymatic Hydrolysis of Acetaminophen Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction Acetaminophen (paracetamol) is a widely consumed analgesic and antipyretic drug. Following administration, it is extensively metabolized in the liver. The primary metabolic pathways involve conjugation with glucuronic acid and sulfate, forming acetaminophen glucuronide and acetaminophen sulfate, respectively.[1] These conjugates account for the majority of the excreted dose (52-57% as glucuronide and 30-44% as sulfate).[1] For accurate quantification of the total acetaminophen dose or to study its metabolic pathways, it is often necessary to hydrolyze these conjugated metabolites back to the parent acetaminophen molecule prior to analysis.[2] Enzymatic hydrolysis is a specific and mild method preferred over harsh acid hydrolysis, which can degrade the analyte. This protocol details the use of arylsulfatase for the specific hydrolysis of this compound.
Principle The enzymatic hydrolysis of this compound is catalyzed by the enzyme arylsulfatase (Aryl-sulfate sulfohydrolase, EC 3.1.6.1).[3][4] This enzyme cleaves the sulfate ester bond, releasing free acetaminophen and a sulfate ion. A common and effective source for this enzymatic activity is a crude preparation from the Roman snail, Helix pomatia.[2][5] This preparation conveniently contains both arylsulfatase and β-glucuronidase activity, allowing for the simultaneous hydrolysis of both major acetaminophen conjugates in a single step.[6][7] The reaction is typically performed in an acidic buffer at 37°C to ensure optimal enzyme activity. Following hydrolysis, the liberated acetaminophen can be extracted and quantified using standard analytical techniques like HPLC, GC-MS, or LC-MS/MS.[2][8]
Biochemical Pathway and Experimental Workflow
Caption: Acetaminophen metabolism to its sulfate conjugate and subsequent enzymatic hydrolysis.
Quantitative Data: Reaction Parameters
The following table summarizes the typical conditions for the enzymatic hydrolysis of aryl sulfates using preparations from Helix pomatia.
| Parameter | Value/Condition | Source(s) |
| Enzyme Source | Helix pomatia (Roman Snail) | [2][5][6] |
| Enzyme Activity | Arylsulfatase (EC 3.1.6.1) | [3] |
| Optimal pH | 6.2 (for arylsulfatase alone) | [3] |
| Working pH | 5.0 - 5.5 (for combined hydrolysis) | [3][5] |
| Buffer | Acetate Buffer (e.g., 1 M, pH 5.5) | [3][9] |
| Temperature | 37°C | [3] |
| Incubation Time | 16 hours (or overnight) | [3] |
| Inhibitors | Phosphate ions | [3] |
Detailed Experimental Protocol
This protocol is designed for the hydrolysis of this compound in biological samples such as urine or plasma.
1. Materials and Reagents
-
β-Glucuronidase/Arylsulfatase solution from Helix pomatia (e.g., Roche or Sigma-Aldrich)[5][7]
-
Acetaminophen standard (analytical grade)
-
This compound standard (if available)
-
Sodium Acetate Trihydrate
-
Glacial Acetic Acid
-
Deionized Water (DI H₂O)
-
Biological Matrix (Urine, Plasma)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Water bath or incubator set to 37°C
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Solvents for extraction (e.g., Ethyl Acetate)[10]
2. Preparation of Solutions
-
1 M Sodium Acetate Buffer (pH 5.5):
-
Dissolve 13.6 g of sodium acetate trihydrate in 80 mL of DI H₂O.
-
Adjust the pH to 5.5 using glacial acetic acid.
-
Add DI H₂O to a final volume of 100 mL.
-
Store at 2-8°C.
-
3. Sample Preparation
-
Thaw frozen biological samples (plasma, urine) to room temperature.
-
Centrifuge samples (e.g., 10,000 x g for 10 minutes) to pellet any particulate matter.
-
Transfer a known volume (e.g., 0.5 - 1.0 mL) of the clear supernatant to a clean microcentrifuge tube.
4. Enzymatic Hydrolysis Procedure
-
For each 1.0 mL of biological sample, add 200 µL of 1 M Sodium Acetate Buffer (pH 5.5).
-
Adjust the sample pH to 5.5 using dilute acetic acid if necessary.[3]
-
Add 20-40 µL of the β-Glucuronidase/Arylsulfatase enzyme solution to the sample tube. The exact volume may need optimization depending on the enzyme lot activity.[3]
-
Gently vortex the mixture.
-
Incubate the samples at 37°C for 16 hours (or overnight) to ensure complete hydrolysis.[3]
-
Control Samples: It is crucial to prepare control samples:
-
Negative Control: A sample containing the biological matrix and buffer but no enzyme, to measure baseline free acetaminophen.
-
Positive Control: A blank matrix sample spiked with a known concentration of this compound and subjected to the same hydrolysis procedure to verify enzyme activity.
-
5. Post-Hydrolysis Sample Clean-up (Extraction) After incubation, the reaction must be stopped and the liberated acetaminophen extracted for analysis. Protein precipitation is a common first step for plasma samples, followed by liquid-liquid or solid-phase extraction.
Example using Protein Precipitation & Liquid-Liquid Extraction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein and enzyme.
-
Transfer the clear supernatant to a new tube.
-
Add 2-3 volumes of an extraction solvent like ethyl acetate.[10]
-
Vortex for 1-2 minutes and then centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (containing acetaminophen) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.[9]
-
Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the mobile phase used for the subsequent chromatographic analysis.[10]
6. Analysis The reconstituted sample is now ready for injection into an analytical instrument (e.g., HPLC-UV, LC-MS/MS) for the quantification of acetaminophen.[8][11] The concentration is determined by comparing the analyte's response to a calibration curve prepared with acetaminophen standards.
Experimental Workflow Diagram
Caption: General workflow for the enzymatic hydrolysis and analysis of this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. thomassci.com [thomassci.com]
- 3. interchim.fr [interchim.fr]
- 4. Arylsulfatase | Enzyme | Aryl sulfate | Metabolism | TargetMol [targetmol.com]
- 5. b-Glucuronidase/Arylsulfatase [sigmaaldrich.com]
- 6. bluetigerscientific.com [bluetigerscientific.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. journal-jps.com [journal-jps.com]
- 9. wsp.wa.gov [wsp.wa.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Capillary Electrophoresis for the Separation of Acetaminophen Metabolites
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Capillary electrophoresis (CE) is a powerful and versatile analytical technique for the separation and quantification of acetaminophen (paracetamol) and its metabolites in various biological matrices. Its high separation efficiency, short analysis times, and minimal sample and reagent consumption make it an attractive alternative to traditional chromatographic methods. This document provides an overview of CE applications for acetaminophen metabolite analysis, including detailed protocols for both mass spectrometric and UV detection methods.
The primary metabolic pathways of acetaminophen involve glucuronidation and sulfation, leading to the formation of acetaminophen glucuronide and acetaminophen sulfate, respectively. A minor fraction is oxidized by the cytochrome P450 enzyme system to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH) to form acetaminophen-glutathione, which is further metabolized to cysteine and mercapturic acid conjugates. However, in cases of overdose, GSH stores are depleted, leading to the accumulation of NAPQI and subsequent hepatotoxicity. The ability to separate and quantify these various metabolites is crucial for pharmacokinetic studies, toxicological assessments, and the development of new drug formulations.
Capillary electrophoresis, particularly when coupled with mass spectrometry (CE-MS), offers excellent selectivity and sensitivity for the simultaneous determination of acetaminophen and a wide range of its metabolites. CE with UV detection provides a more accessible and cost-effective alternative, suitable for routine analysis of the major metabolites.
Acetaminophen Metabolic Pathway
The metabolic fate of acetaminophen is complex, involving several enzymatic pathways primarily in the liver. The major routes of metabolism are conjugation with glucuronic acid and sulfate. A smaller portion undergoes oxidation to a reactive metabolite which is then detoxified. Understanding this pathway is essential for interpreting analytical results and assessing drug efficacy and toxicity.
Experimental Workflow for CE Analysis
The general workflow for the analysis of acetaminophen metabolites by capillary electrophoresis involves several key steps, from sample collection and preparation to data acquisition and analysis. The specific details of each step can be an adapted based on the biological matrix and the chosen CE method (CE-MS or CE-UV).
Experimental Protocols
Protocol 1: CE-MS/MS for Acetaminophen and Metabolites in Urine
This protocol is adapted from Lecoeur et al. (2019) and is suitable for the comprehensive profiling of acetaminophen and five of its metabolites.[1]
1. Sample Preparation:
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples for 10 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilute the supernatant 200-fold with ultrapure water for the analysis of acetaminophen, acetaminophen mercapturate, this compound, and acetaminophen glucuronide.
-
For the analysis of methoxy-acetaminophen and 3-methylthio-acetaminophen, perform a 20-fold dilution with ultrapure water.[1]
2. Capillary Electrophoresis Conditions:
-
Instrument: Capillary electrophoresis system coupled to a tandem mass spectrometer.
-
Capillary: Fused-silica capillary, 50 µm I.D.
-
Background Electrolyte (BGE): 40 mM ammonium acetate solution, pH 10.[1]
-
Injection: Anodic injection.[1]
-
Separation Voltage: Optimized for a separation time of less than 9 minutes.[1]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).[1]
-
Sheath Liquid: Methanol-ammonium hydroxide (0.1%) (50:50, v/v).[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode for each analyte.
Protocol 2: CE-UV for Acetaminophen and Metabolites in Urine and Serum
This protocol is based on the method described by Wolf et al. (1999) and is suitable for the analysis of major acetaminophen metabolites using UV detection.[2]
1. Sample Preparation:
-
Urine:
-
Centrifuge the urine sample.
-
Dilute the supernatant with the running buffer.
-
-
Serum:
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
2. Capillary Electrophoresis Conditions:
-
Instrument: Capillary electrophoresis system with a diode-array UV detector.
-
Capillary: Uncoated fused-silica capillary.
-
Background Electrolyte (BGE): A buffer system suitable for the separation of acidic metabolites, such as a borate or phosphate buffer at an alkaline pH.
-
Injection: Hydrodynamic or electrokinetic injection. To prevent peak tailing, a water zone can be injected behind the sample.[2]
-
Separation Voltage: Applied voltage to achieve separation within a reasonable time.
-
Detection: UV detection at a wavelength where acetaminophen and its metabolites exhibit absorbance (e.g., around 250 nm).
Quantitative Data
The following tables summarize the quantitative performance of the described CE methods.
Table 1: Quantitative Data for CE-MS/MS Analysis of Acetaminophen and Metabolites in Urine (Data adapted from Lecoeur et al., 2019)[1]
| Analyte | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Acetaminophen | 0.1 - 1 | Not explicitly stated, but improved 10-20 fold vs. UV |
| Acetaminophen Mercapturate | 0.1 - 1 | Not explicitly stated, but improved 10-20 fold vs. UV |
| This compound | 0.5 - 5 | Not explicitly stated, but improved 10-20 fold vs. UV |
| Acetaminophen Glucuronide | Not explicitly stated | Not explicitly stated, but improved 10-20 fold vs. UV |
| Methoxy-acetaminophen | 0.025 - 0.4 | Not explicitly stated |
| 3-Methylthio-acetaminophen | 0.073 - 0.4 | Not explicitly stated |
| Acetaminophen Glutathione | 9.22 - 30 | Not explicitly stated |
Table 2: Performance Characteristics of CE-UV Method for Acetaminophen and Metabolites (Information based on Wolf et al., 1999)[2]
| Parameter | Description |
| Analytes Detected | Acetaminophen, Acetaminophen Glucuronide, this compound, Acetaminophen Cysteinate, Acetaminophen Mercapturate |
| Matrices | Urine, Serum |
| Validation | The method was validated for its reliability and reproducibility. |
| Limit of Detection (LOD) | Specific values not provided in the abstract, but the method was deemed sensitive for the analysis of urine and serum samples from healthy volunteers and patients. |
| Linearity | Specific ranges not provided in the abstract. |
Note: The hyphenation of CE with MS/MS generally provides lower limits of detection and quantification compared to CE-UV, as noted by Lecoeur et al. (2019), who reported a 10-20-fold improvement in LOQ.[1]
Conclusion
Capillary electrophoresis offers a robust and efficient platform for the separation and analysis of acetaminophen and its diverse range of metabolites. The choice between CE-MS/MS and CE-UV depends on the specific requirements of the study, with CE-MS/MS providing higher sensitivity and specificity, making it ideal for comprehensive metabolite profiling and trace analysis. CE-UV, on the other hand, presents a cost-effective and reliable method for the routine quantification of the major metabolites in clinical and research settings. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for scientists and researchers in the field of drug metabolism and analysis.
References
Application Notes and Protocols: Tracing Sulfate Conjugation of Acetaminophen Using Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing radiolabeled acetaminophen to trace and quantify its sulfate conjugation, a critical pathway in drug metabolism. The following protocols and data are intended to assist researchers in designing and executing robust in vitro and in vivo experiments to investigate the kinetics and capacity of sulfotransferase (SULT) enzymes in the biotransformation of acetaminophen.
Introduction
Acetaminophen (APAP) is a widely used analgesic and antipyretic drug that is primarily metabolized in the liver.[1][2] One of the major metabolic pathways is sulfate conjugation, catalyzed by a family of cytosolic sulfotransferase (SULT) enzymes.[1] This pathway, along with glucuronidation, leads to the formation of water-soluble, non-toxic metabolites that are readily excreted.[2] However, at high doses of acetaminophen, these pathways can become saturated, leading to an increased metabolism by cytochrome P450 enzymes to a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][3] Understanding the kinetics and capacity of the sulfation pathway is therefore crucial for assessing the risk of acetaminophen-induced hepatotoxicity.
Radiolabeled compounds, such as ¹⁴C- or ³H-acetaminophen, are invaluable tools for tracing the metabolic fate of drugs.[4][5] By tracking the radioactivity, researchers can accurately quantify the parent drug and its metabolites in various biological matrices, providing a complete picture of absorption, distribution, metabolism, and excretion (ADME).[5][6]
Metabolic Pathway of Acetaminophen
Acetaminophen undergoes extensive metabolism primarily in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[2][7] The sulfation pathway is catalyzed by SULT enzymes, which transfer a sulfo group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of acetaminophen, forming acetaminophen sulfate.[1][8]
Quantitative Data: Kinetics of Human SULT Isoforms with Acetaminophen
The following table summarizes the kinetic parameters for the sulfation of acetaminophen by major human SULT isoforms. This data is essential for understanding the relative contribution of each enzyme to acetaminophen metabolism.
| SULT Isoform | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Reference(s) |
| SULT1A1 | 394.20 ± 17.82 | 21.58 ± 0.29 | 0.055 | [2] |
| 407.9 | - | - | [9] | |
| SULT1A3 | 460 ± 50 | - | - | [7] |
| 634.6 | - | - | [9] | |
| SULT1C4 | 172.5 | - | - | [9] |
Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate). A lower Km indicates a higher affinity of the enzyme for the substrate. Catalytic efficiency (Vmax/Km) is a measure of how efficiently an enzyme converts a substrate into a product.
Experimental Protocols
The following are detailed protocols for in vitro and in vivo studies using radiolabeled acetaminophen to trace sulfate conjugation.
Protocol 1: In Vitro Acetaminophen Sulfation Assay using Recombinant Human SULT Enzymes
This protocol is designed to determine the kinetic parameters of a specific SULT isoform for acetaminophen sulfation.
Materials:
-
Radiolabeled Acetaminophen ([¹⁴C]APAP or [³H]APAP)
-
Recombinant human SULT enzyme (e.g., SULT1A1, SULT1A3)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate donor
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Dithiothreitol (DTT)
-
Stop solution (e.g., acetonitrile)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid, 90:10:1 v/v/v)
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, DTT, PAPS, and the recombinant SULT enzyme.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding a known concentration of radiolabeled acetaminophen to the pre-incubated mixture. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold stop solution.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated protein.
-
TLC Separation: Spot a known volume of the supernatant onto a TLC plate. Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate.
-
Visualization and Quantification:
-
Visualize the separated spots of acetaminophen and this compound using a phosphorimager or by autoradiography.
-
Scrape the silica gel from the areas corresponding to the acetaminophen and this compound spots into separate scintillation vials.
-
Add liquid scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the amount of this compound formed based on the radioactivity counts and the specific activity of the radiolabeled acetaminophen. Determine the kinetic parameters (Km and Vmax) by performing the assay with a range of acetaminophen concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 2: In Vivo Acetaminophen Metabolism Study in Rats
This protocol describes a typical in vivo study to assess the metabolism and excretion of radiolabeled acetaminophen in rats.[10]
Materials:
-
Radiolabeled Acetaminophen ([¹⁴C]APAP or [³H]APAP)
-
Sprague-Dawley rats (male, 200-250 g)
-
Metabolic cages for separate collection of urine and feces
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Sample storage containers
-
Liquid scintillation counter
-
HPLC system with a radiodetector (optional, for metabolite profiling)
Procedure:
-
Animal Acclimation: Acclimate the rats to the metabolic cages for at least 24 hours before the study.
-
Dose Preparation and Administration: Prepare a dosing solution of radiolabeled acetaminophen in the vehicle at the desired concentration. Administer a single oral or intravenous dose to the rats.[11]
-
Sample Collection:
-
Urine and Feces: Collect urine and feces at specified time intervals (e.g., 0-8, 8-24, 24-48, and 48-72 hours) after dosing.[1]
-
Blood: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
-
-
Sample Processing:
-
Urine: Measure the total volume of urine collected at each interval and take an aliquot for analysis.
-
Feces: Homogenize the collected feces and take a representative sample for analysis.
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
-
Radioactivity Measurement:
-
Mix a known amount of urine, plasma, or fecal homogenate with liquid scintillation cocktail.
-
Quantify the total radioactivity in each sample using a liquid scintillation counter.[12]
-
-
Metabolite Profiling (Optional):
-
Pool urine or plasma samples from each time point.
-
Analyze the samples using an HPLC system coupled with a radiodetector to separate and quantify acetaminophen and its metabolites, including this compound.
-
-
Data Analysis:
-
Calculate the percentage of the administered radioactive dose excreted in urine and feces over time to determine the mass balance.
-
Determine the pharmacokinetic parameters of total radioactivity and individual metabolites in plasma.
-
Calculate the percentage of acetaminophen converted to the sulfate conjugate.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of the Human SULT1A1 Polymorphisms on the Sulfation of Acetaminophen, O-Desmethylnaproxen, and Tapentadol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xenotech.com [xenotech.com]
- 5. Radiolabeled mass-balance excretion and metabolism studies in laboratory animals: a commentary on why they are still necessary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Human SULT1A3/SULT1A4 Genetic Polymorphisms on the Sulfation of Acetaminophen and Opioid Drugs by the Cytosolic Sulfotransferase SULT1A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling of acetaminophen with I-131 and biodistribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity and metabolism of acetaminophen in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. admescope.com [admescope.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Stable Isotope Dilution Assay of Acetaminophen Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (APAP) is a widely used analgesic and antipyretic drug. Its metabolism primarily occurs in the liver through glucuronidation and sulfation, leading to the formation of acetaminophen glucuronide and acetaminophen sulfate, respectively.[1][2] The quantification of these metabolites is crucial for understanding the pharmacokinetics of acetaminophen and assessing potential hepatotoxicity, particularly in overdose scenarios where the sulfation pathway can become saturated.[3][4]
This document provides a detailed protocol for the quantitative analysis of this compound in biological matrices, such as plasma, using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, such as acetaminophen-d4, ensures high accuracy and precision by correcting for variations during sample preparation and analysis.[1]
Principle of the Method
This method utilizes the principle of stable isotope dilution, where a known amount of a stable isotope-labeled analog of the analyte (internal standard) is added to the sample at the beginning of the analytical procedure. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment. By measuring the ratio of the analyte to the internal standard using LC-MS/MS, accurate quantification can be achieved, as any loss of analyte during sample processing will be compensated for by a proportional loss of the internal standard.
Metabolic Pathway of Acetaminophen
Acetaminophen is metabolized in the liver via three main pathways: glucuronidation, sulfation, and oxidation. The sulfation pathway, catalyzed by sulfotransferases (SULTs), is a major route of elimination at therapeutic doses.[2][5]
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Acetaminophen-d4 (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Drug-free human plasma
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a 50:50 methanol/water mixture to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Acetaminophen-d4 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 methanol/water mixture to prepare calibration standards.
-
Working Internal Standard Solution (e.g., 2000 ng/mL): Dilute the internal standard stock solution with a 50:50 methanol/water mixture to a final concentration of 2000 ng/mL.[6]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.[5]
-
Add 20 µL of the working internal standard solution (e.g., 2000 ng/mL Acetaminophen-d4). For blank samples, add 20 µL of 50:50 methanol:water.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 column (e.g., 3.0 µm, 2.1 × 100 mm)[3][7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.700 mL/min[6] |
| Gradient | Optimized for separation of this compound from other matrix components. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (Negative mode is often preferred for sulfate conjugates) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C[8] |
| Ion Spray Voltage | 5000 V (Positive Mode Example)[8] |
| Curtain Gas | 30-40 (instrument-dependent units)[8] |
| Nebulizer Gas (GS1) | 60 (instrument-dependent units)[8] |
| Heater Gas (GS2) | 70 (instrument-dependent units)[8] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 230.0 | 107.0 / 150.0 | To be optimized |
| Acetaminophen-d4 (IS) | 156.1 | 114.1 | 25[8] |
Note: The MRM transitions for this compound should be determined by direct infusion of a standard solution and optimized for the specific mass spectrometer being used. The values provided are based on literature for similar compounds.[3][7]
Data Presentation
The performance of the method should be validated according to regulatory guidelines. Key validation parameters are summarized below. Data should be presented in clear and concise tables.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 3.2 - 100[9] | >0.99[3][7] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | Low | (e.g., 10) | <15% | <15% | 85-115% |
| Medium | (e.g., 50) | <15% | <15% | 85-115% | |
| High | (e.g., 80) | <15% | <15% | 85-115% |
Note: The data in the tables are representative values based on similar assays and should be determined experimentally during method validation.[3][7][9]
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | Low | (e.g., 10) | Consistent across levels | Within acceptable limits |
| High | (e.g., 80) | Consistent across levels | Within acceptable limits |
Conclusion
The described LC-MS/MS method using a stable isotope-labeled internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of this compound in biological matrices. The simple sample preparation and the high selectivity of tandem mass spectrometry make this method suitable for high-throughput applications in clinical research, pharmacokinetic studies, and drug development. It is essential to validate the method in the specific matrix of interest to ensure reliable and accurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantification of acetaminophen (paracetamol) in human plasma and urine by stable isotope-dilution GC-MS and GC-MS/MS as pentafluorobenzyl ether derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
Application Notes and Protocols for Non-Invasive Monitoring of Acetaminophen and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for non-invasive methods to monitor acetaminophen and its sulfate metabolite in various biological fluids. The following sections describe methodologies for analyzing sweat, saliva, and urine, offering a comprehensive guide for researchers in pharmacology, clinical diagnostics, and drug development.
Sweat-Based Monitoring of Acetaminophen
Sweat analysis is an emerging non-invasive technique for real-time monitoring of drug metabolism. Wearable sensors offer a continuous and patient-friendly approach to data collection.
Surface-Enhanced Raman Scattering (SERS) Wearable Plasmonic Sensor
This method utilizes a microfluidic-based wearable plasmonic sensor for the simultaneous sampling and detection of acetaminophen in sweat. The sensor employs an Au nanosphere cone array as a SERS-active substrate to detect the unique Raman spectrum of acetaminophen.
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | Acetaminophen | |
| Biofluid | Sweat | |
| Detection Method | Surface-Enhanced Raman Scattering (SERS) | |
| Limit of Detection (LOD) | 0.13 µM | |
| Correlation | Correlates with drug metabolism, validated with HPLC of sweat samples |
Experimental Protocol
I. Fabrication of the SERS-Active Substrate (Au Nanosphere Cone Array):
-
Prepare a silicon wafer with a closely-arranged monolayer of polystyrene (PS) colloidal spheres.
-
Use reactive-ion etching (RIE) to form a Si nanocone array.
-
Remove the PS spheres and perform calcination treatment.
-
Sputter-deposit a thin layer of gold (Au) onto the Si nanocone array to create the SERS-active substrate.
II. Assembly of the Microfluidic Wearable Sensor:
-
Fabricate a polydimethylsiloxane (PDMS) layer with microfluidic channels using a mold. The channels should be approximately 300 µm in width and 200 µm in depth.
-
Treat the PDMS microfluidic chip and the SERS substrate with plasma.
-
Carefully assemble the layers: an adhesive layer for skin contact, the SERS substrate, the microfluidic channel layer, and a Kapton tape layer for sealing.
III. On-Body Sweat Sample Collection and SERS Analysis:
-
Adhere the wearable sensor to a subject's forearm.
-
Induce sweating through physical exercise.
-
Collect sweat samples at specified time intervals after oral administration of acetaminophen (e.g., 650 mg). Sweat is drawn into the microfluidic channels via capillary action.
-
Perform SERS measurements using a portable Raman spectrometer with a 785 nm excitation laser. Set the laser power to 200 mW and the acquisition time to 15 seconds.
-
Monitor the characteristic Raman peak for acetaminophen at 1162 cm⁻¹.
-
For validation, collect sweat samples from the device and analyze them using High-Performance Liquid Chromatography (HPLC).
Considerations for Acetaminophen Sulfate Analysis: While this protocol is specific to acetaminophen, it could potentially be adapted for its sulfate metabolite. This would require identifying a unique and sufficiently strong Raman peak for this compound and validating its detection and quantification against a reference method.
Experimental Workflow: SERS-Based Sweat Sensor
Saliva-Based Monitoring of Acetaminophen
Saliva is a readily accessible biofluid that can be collected non-invasively, making it ideal for point-of-care and at-home drug monitoring.
Paper-Arrow Mass Spectrometry (PA-MS)
This novel technique provides rapid and accurate quantification of acetaminophen in saliva with minimal sample preparation. It combines sample collection, extraction, separation, and ionization onto a single paper strip for direct mass spectrometry analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | Acetaminophen (Paracetamol) | |
| Biofluid | Stimulated Saliva | |
| Detection Method | Paper-Arrow Mass Spectrometry (PA-MS) | |
| Analysis Time | < 10 minutes from sample to result | |
| Correlation with Plasma | Concordance Correlation Coefficient (CCC) = 0.93 | |
| Mean Difference (vs. Plasma) | -0.14 mg/L |
Experimental Protocol
I. Preparation of PA-MS Substrates:
-
Cut Whatman grade 1 chromatography paper into an arrow shape.
-
Pre-load the paper arrows with an isotopically labeled internal standard (e.g., paracetamol-D4).
II. Saliva Sample Collection:
-
Collect stimulated saliva by having the subject chew on a cotton swab (e.g., Salivette®) for 1 minute. Resting saliva can also be used but stimulated saliva may provide more consistent results.
-
Collect samples at baseline and at various time points (e.g., 15, 30, 60, 120, 240 minutes) after ingestion of 1 g of acetaminophen.
III. PA-MS Analysis:
-
Apply 2 µL of the raw saliva sample directly onto the shaft of the pre-prepared paper arrow substrate.
-
Allow approximately 5 minutes for integrated paper chromatography separation to occur.
-
Cut off the arrowhead of the paper strip.
-
Analyze the arrowhead using a mass spectrometer (e.g., a portable quadrupole mass spectrometer).
-
Construct a calibration curve using the peak area ratio of acetaminophen to the internal standard (paracetamol-D4).
Considerations for this compound Analysis: The current PA-MS protocol is optimized for the parent drug. To detect this compound, the method would need to be modified. This would involve optimizing the paper chromatography to effectively separate the sulfate conjugate from the parent drug and other saliva components, and developing the mass spectrometry method to specifically detect the mass-to-charge ratio of this compound.
Troubleshooting & Optimization
Troubleshooting poor peak shape in acetaminophen sulfate HPLC analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the HPLC analysis of acetaminophen sulfate.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape in HPLC can compromise the accuracy and precision of quantification. The following guide addresses common peak shape problems in a question-and-answer format, with a focus on issues pertinent to this compound analysis.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue, especially with polar and acidic compounds like this compound.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: this compound is a strong acid (predicted pKa of -2.2) and will be anionic at typical mobile phase pH values.[1] This negative charge can lead to secondary ionic interactions with positively charged sites on the silica-based stationary phase, such as residual silanols, causing peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help suppress the ionization of residual silanol groups on the column packing, thereby reducing secondary interactions. A mobile phase with a pH around 2.5 is often effective. For example, a mobile phase composed of 0.73 M acetic acid in water (pH 2.44) with methanol has been successfully used for this compound analysis.[2][3]
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping "shields" the residual silanol groups, minimizing their availability for secondary interactions.
-
Solution 3: Add an Ion-Pairing Reagent: While less common for this specific analysis, a small amount of a suitable ion-pairing reagent can be added to the mobile phase to mask the charged sites.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak distortion.
-
Solution:
-
Use a guard column to protect the analytical column.
-
Implement a regular column flushing and regeneration protocol.
-
If the problem persists, the column may need to be replaced.
-
-
Q2: I am observing peak fronting for this compound. What does this indicate?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur.
Potential Causes & Solutions:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a distorted, fronting peak.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that will adequately dissolve the sample.
-
-
Column Overload: In some cases, severe mass overload can manifest as peak fronting.
-
Solution: Dilute the sample and inject a smaller volume.
-
-
Column Packing Issues: A void or channel in the column packing can lead to an uneven flow front and cause peak fronting. This will typically affect all peaks in the chromatogram.
-
Solution: If the issue is observed for all peaks and other causes have been ruled out, the column may be damaged and require replacement.
-
Q3: My this compound peak is broad. How can I improve its sharpness?
Broad peaks can lead to poor resolution and reduced sensitivity.
Potential Causes & Solutions:
-
Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the peak to broaden before it reaches the detector.
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible.
-
-
Column Deterioration: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks.
-
Solution: Replace the column. A loss of theoretical plates is a good indicator of a failing column.
-
-
Mobile Phase Issues: An improperly prepared or degassed mobile phase can contribute to peak broadening.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed before use. Use high-purity (HPLC-grade) solvents.
-
Q4: Why is my this compound peak splitting into two or more peaks?
A split peak for a single analyte can be a frustrating problem that significantly impacts quantification.
Potential Causes & Solutions:
-
Partially Blocked Frit: A blockage in the inlet frit of the column can create a non-uniform flow path, causing the sample band to split.
-
Solution: Try back-flushing the column at a low flow rate. If this does not resolve the issue, the frit may need to be replaced, or the entire column if the frit is not user-serviceable.
-
-
Column Void: A void at the head of the column can cause the sample to be distributed unevenly, resulting in a split peak.
-
Solution: This usually indicates a damaged column that needs to be replaced.
-
-
Injection Solvent Incompatibility: Injecting the sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to a split peak.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in HPLC analysis.
A logical workflow for troubleshooting poor HPLC peak shape.
Frequently Asked Questions (FAQs)
Q: What are the key chemical properties of this compound to consider for HPLC method development?
A: this compound is a major metabolite of acetaminophen and has distinct properties that influence its chromatographic behavior.
| Property | Value / Description | Implication for HPLC |
| Chemical Classification | Phenylsulfate[1] | The sulfate group makes the molecule highly polar and water-soluble. |
| Predicted pKa | -2.2 (strongest acidic)[1] | The sulfate group is a strong acid, meaning the molecule will carry a negative charge at virtually all practical HPLC mobile phase pHs. This makes it prone to secondary interactions with the stationary phase. |
| Polarity | More polar than acetaminophen | In reversed-phase HPLC, it will be less retained than acetaminophen and will elute earlier. A mobile phase with a lower percentage of organic modifier may be needed to achieve adequate retention. |
Q: What is a good starting point for an HPLC method for this compound?
A: Based on published methods, a reversed-phase C18 column is a suitable choice. A good starting point for the mobile phase is an acidic aqueous buffer with an organic modifier like methanol or acetonitrile.
| Parameter | Recommended Starting Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of an acidic aqueous buffer and an organic modifier. For example, 0.73 M acetic acid in water (pH 2.44) and methanol (92:8 v/v) has been used for the analysis of this compound in urine.[2][3] |
| Flow Rate | 1.0 - 1.5 mL/min[2][3] |
| Detection | UV at 260 nm[2][3] |
| Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility. |
Experimental Protocol Example
This protocol is a general example for the isocratic HPLC analysis of this compound and may require optimization for specific applications.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Glacial acetic acid
-
0.45 µm syringe filters
2. Instrument and Column
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Preparation of Mobile Phase
-
Prepare a 0.73 M acetic acid solution by adding the appropriate amount of glacial acetic acid to HPLC-grade water. Adjust the pH to 2.44 if necessary.
-
The mobile phase for analysis of this compound in urine can be prepared by mixing the 0.73 M acetic acid solution with methanol in a 92:8 (v/v) ratio.[2][3]
-
Degas the mobile phase using sonication or vacuum filtration.
4. Preparation of Standard Solutions
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
5. Sample Preparation
-
Sample preparation will vary depending on the matrix (e.g., urine, plasma). For urine samples, a simple dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient.[2][3]
6. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 0.73 M Acetic Acid (pH 2.44) : Methanol (92:8 v/v)
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient
7. Analysis
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the this compound peak based on the retention time and calibration curve.
References
Technical Support Center: Optimizing Mobile Phase for Acetaminophen Sulfate Separation by Reverse-Phase Chromatography
Welcome to the technical support center for optimizing the separation of acetaminophen sulfate using reverse-phase chromatography. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for separating acetaminophen and this compound?
A common starting point for separating acetaminophen and its more polar metabolites, like this compound, is a mixture of an aqueous buffer and an organic modifier. For example, a mobile phase consisting of a low concentration of an acid, such as 0.73 M acetic acid in water, mixed with methanol in a 90:10 v/v ratio has been used successfully.[1] Another option is a 50 mM sodium acetate buffer (pH 3.5) with acetonitrile in a 96:4 v/v ratio.[2] The exact ratio will depend on the specific column and system being used and should be optimized for best resolution.
Q2: How does the pH of the mobile phase affect the retention of this compound?
The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like acetaminophen and its metabolites. Acetaminophen has a pKa of about 9.4-10. To ensure good peak shape and consistent retention, it is recommended to adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the analyte. For acetaminophen and its sulfate metabolite, an acidic pH is often employed. For instance, mobile phases with pH values around 2.44 and 3.5 have been used effectively.[1][2] At these low pH values, the analytes are in a single, non-ionized state, which typically results in sharp, symmetrical peaks.
Q3: What organic modifier, methanol or acetonitrile, is better for separating this compound?
Both methanol and acetonitrile can be used as organic modifiers in the mobile phase for separating acetaminophen and its metabolites. The choice between them can influence the selectivity of the separation. Methanol is a protic solvent and can engage in hydrogen bonding interactions, while acetonitrile is aprotic. The optimal organic modifier and its concentration should be determined empirically for your specific separation needs. Some methods have successfully used methanol, while others have employed acetonitrile.[1][2]
Q4: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing for polar analytes like this compound can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte, leading to tailing.
-
Solution: Use a modern, end-capped HPLC column. Operating the mobile phase at a lower pH (e.g., below 3) can also help to suppress the ionization of silanol groups.
-
-
Mobile Phase pH Near pKa: If the mobile phase pH is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, causing peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
-
Mass Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute your sample and reinject.
-
Q5: Can I use Hydrophilic Interaction Chromatography (HILIC) to separate this compound?
Yes, HILIC is a viable alternative for separating highly polar compounds that are poorly retained in reverse-phase chromatography.[3] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile.[3] This technique can provide good retention for very polar analytes such as this compound. The mobile phase typically consists of over 60% acetonitrile with a small amount of aqueous buffer.[3]
Troubleshooting Guides
Optimizing Mobile Phase Composition
Effective separation of acetaminophen and its sulfate metabolite requires careful optimization of the mobile phase. The following table summarizes the effects of key mobile phase parameters on the chromatographic separation.
| Parameter | Effect on Retention Time of this compound | Effect on Peak Shape | Typical Starting Conditions |
| % Organic Modifier (Acetonitrile/Methanol) | Increasing the percentage of organic modifier will decrease the retention time of this compound in reverse-phase mode. | Can affect peak shape; too high a concentration may lead to poor retention and peak fronting. | 5-20% Acetonitrile or Methanol |
| pH of Aqueous Phase | Lowering the pH (e.g., to 2.5-4.5) generally leads to better retention and peak shape for acidic metabolites. | A pH far from the analyte's pKa (at least 2 pH units) is crucial for sharp, symmetrical peaks. | pH 2.5 - 4.5 |
| Buffer Concentration | Adequate buffer concentration (e.g., 20-50 mM) helps maintain a stable pH and can improve peak shape by minimizing secondary interactions. | Insufficient buffering can lead to peak tailing or splitting. | 25 mM Phosphate or Acetate buffer |
| Ion-Pairing Agent (e.g., n-octylamine) | Can be added in small amounts to the mobile phase to improve the retention and peak shape of highly polar, ionizable compounds. | Can significantly reduce peak tailing. | 15-30 µL/L of n-octylamine[1] |
Common Chromatographic Problems and Solutions
dot```dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Problem Observed:\nPoor Separation or Peak Shape", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPeakShape [label="Analyze Peak Shape", fillcolor="#FBBC05", fontcolor="#202124"]; Tailing [label="Peak Tailing", fillcolor="#F1F3F4", fontcolor="#202124"]; Fronting [label="Peak Fronting", fillcolor="#F1F3F4", fontcolor="#202124"]; Splitting [label="Split Peaks", fillcolor="#F1F3F4", fontcolor="#202124"]; Resolution [label="Poor Resolution", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeMobilePhase [label="Optimize Mobile Phase\n(% Organic, pH, Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckColumn [label="Check Column Condition\n(Contamination, Age)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SampleOverload [label="Check Sample Concentration\n(Dilute Sample)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventMismatch [label="Check Sample Solvent vs.\nMobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SystemCheck [label="Check HPLC System\n(Leaks, Connections)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckPeakShape; CheckPeakShape -> Tailing [label="Asymmetrical\n(tail)"]; CheckPeakShape -> Fronting [label="Asymmetrical\n(front)"]; CheckPeakShape -> Splitting [label="Double peak"]; Start -> Resolution [label="Peaks Overlap"];
Tailing -> OptimizeMobilePhase [label="Adjust pH away from pKa\nUse end-capped column"]; Tailing -> CheckColumn [label="Flush or replace"]; Fronting -> SampleOverload; Splitting -> SolventMismatch; Resolution -> OptimizeMobilePhase [label="Adjust % Organic\nChange organic modifier"];
OptimizeMobilePhase -> SystemCheck; CheckColumn -> SystemCheck; SampleOverload -> SystemCheck; SolventMismatch -> SystemCheck; SystemCheck -> Solution [label="If successful"]; }
Caption: Logical workflow for systematic mobile phase optimization in reverse-phase chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated method for the determination of paracetamol and its glucuronide and sulphate metabolites in the urine of HIV+/AIDS patients using wavelength-switching UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of Acetaminophen Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of acetaminophen sulfate.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to ion suppression in the LC-MS/MS analysis of this compound.
Issue 1: Low or Inconsistent Signal Intensity for this compound
A primary indicator of ion suppression is a weak or fluctuating signal for the target analyte. Follow these steps to diagnose and mitigate the problem.
Step 1: Assess Matrix Effects
The first step is to determine if the observed signal suppression is due to components in the sample matrix.
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression occurs.
-
Infuse a standard solution of this compound post-column at a constant flow rate.
-
Inject a blank, extracted matrix sample.
-
A dip in the baseline signal of this compound indicates the retention time of matrix components causing ion suppression.
-
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of ion suppression.
-
Prepare two sets of samples:
-
Set A (Neat Solution): this compound spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and the extract is then spiked with this compound at the same concentration as Set A.
-
-
Analyze both sets by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression.
-
-
Step 2: Optimize Sample Preparation
Inadequate sample cleanup is a major contributor to ion suppression.[1] Consider the following techniques to remove interfering matrix components like phospholipids.[2]
-
Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the least ion suppression.[3][4]
Step 3: Refine Chromatographic Conditions
Chromatographic separation plays a crucial role in separating this compound from co-eluting, suppression-inducing compounds.
-
Employ Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems, with their sub-2 µm particle columns, offer higher resolution and sharper peaks, which can significantly reduce ion suppression compared to traditional HPLC.
-
Modify Mobile Phase Composition: Adjusting the mobile phase pH can alter the retention times of interfering compounds relative to this compound.
-
Optimize Gradient Elution: A well-designed gradient can improve the separation of the analyte from matrix components.
Step 4: Adjust Mass Spectrometry Parameters
While less common for resolving ion suppression, certain MS parameters can be optimized.
-
Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., Acetaminophen-d4 sulfate) co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression in the analysis of this compound?
Ion suppression in the analysis of this compound is primarily caused by co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and other metabolites.[2] These molecules compete with this compound for ionization in the MS source, leading to a reduced analyte signal. Exogenous sources like plasticizers from lab consumables can also contribute.
Q2: How can I quickly check for ion suppression in my assay?
The post-column infusion experiment is a rapid and effective method to qualitatively identify ion suppression. By infusing a constant stream of this compound solution after the analytical column and injecting a blank matrix extract, any dip in the signal will correspond to the retention time of interfering components.
Q3: Is protein precipitation a suitable sample preparation method for this compound analysis?
While protein precipitation (PPT) is a simple and high-throughput technique, it is often the least effective method for removing matrix components that cause ion suppression.[3] For sensitive and accurate quantification of this compound, more rigorous sample preparation methods like solid-phase extraction (SPE) are recommended to achieve cleaner extracts.
Q4: Can changing my HPLC method to a UPLC method help reduce ion suppression?
Yes, transitioning from HPLC to UPLC can significantly reduce ion suppression. UPLC provides much higher chromatographic resolution, leading to sharper and more narrow peaks. This improved separation efficiency helps to resolve this compound from co-eluting matrix interferences, thereby minimizing their impact on ionization.
Q5: What is the role of an internal standard in overcoming ion suppression?
A stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification in the presence of unavoidable ion suppression. The SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and is affected by matrix effects in the same way. By measuring the ratio of the analyte to the IS, the variability caused by ion suppression can be effectively compensated for.
Quantitative Data on Ion Suppression Mitigation
The choice of sample preparation method significantly impacts the degree of ion suppression. The following table summarizes the relative effectiveness of common techniques.
| Sample Preparation Method | Relative Ion Suppression | General Recommendation |
| Protein Precipitation (PPT) | High | Quick for initial screening, but may require further optimization if suppression is significant. |
| Liquid-Liquid Extraction (LLE) | Moderate to Low | Offers cleaner extracts than PPT and can be effective at removing certain interferences. |
| Solid-Phase Extraction (SPE) | Low | Generally provides the cleanest extracts and is recommended for sensitive and accurate quantification.[3] |
Matrix Effect and Recovery Data for this compound in Human Plasma (using Protein Precipitation)
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | CV (%) | Matrix Factor |
| This compound | 3.2 (LQC) | 92.3 | 5.4 | 0.95 |
| This compound | 100 (HQC) | 95.1 | 3.8 | 0.98 |
Data adapted from a UPLC-MS/MS method validation study. The matrix factor is calculated as the peak area of the analyte in a post-extraction spiked sample divided by the peak area in a neat solution. A value close to 1 indicates minimal matrix effect.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a basic method for sample cleanup and may require further optimization if significant ion suppression is observed.
-
To 100 µL of plasma sample, add an appropriate amount of stable isotope-labeled internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing a robust analytical method.
Liquid Chromatography (UPLC) Parameters:
| Parameter | Setting |
| Column | C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase to elute this compound. |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition (this compound) | Precursor Ion (m/z) > Product Ion (m/z) |
| MRM Transition (Internal Standard) | Precursor Ion (m/z) > Product Ion (m/z) |
| Capillary Voltage | ~3.0 kV |
| Desolvation Temperature | ~500 °C |
Note: Specific MRM transitions and collision energies should be optimized for the instrument being used.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: General experimental workflow for analysis.
Caption: Factors influencing data quality.
References
Technical Support Center: Improving Extraction Recovery of Acetaminophen Sulfate
Welcome to the technical support center for the analysis of acetaminophen and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the extraction recovery of acetaminophen sulfate from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from complex matrices like plasma or urine?
A1: The primary methods for extracting this compound are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1] SPE is highly effective for cleaning up complex samples by selectively retaining the analyte.[2] LLE separates compounds based on their solubility in immiscible liquids and can provide cleaner extracts than PPT.[2] PPT is a simpler, faster method but may result in lower recoveries and less clean extracts.[3] The choice of method depends on the required sample cleanliness, throughput, and the specific matrix.[3]
Q2: I am experiencing low recovery of this compound. What are the most likely causes?
A2: Low recovery can stem from several factors, including an inappropriate extraction method, suboptimal pH, inefficient elution from an SPE sorbent, or analyte degradation.[4][5] For polar compounds like this compound, ensuring the chosen solvent and sorbent have appropriate polarity is critical. The pH of the sample can also significantly impact the charge state of the analyte and, therefore, its retention and elution behavior.[3]
Q3: How does the polarity of this compound affect the choice of extraction technique?
A3: this compound is a polar conjugate. This makes it challenging to retain on traditional reversed-phase (C18) sorbents and to extract into non-polar organic solvents. For SPE, a mixed-mode or a specific polymeric sorbent might be necessary.[6] For LLE, a more polar extraction solvent or the use of salting-out techniques may be required to improve partitioning into the organic phase.
Q4: What is the "matrix effect," and how can it be minimized for this compound analysis?
A4: The matrix effect is the alteration of the analytical signal (suppression or enhancement) by co-eluting compounds from the sample matrix.[7] It is a common issue in LC-MS/MS analysis and can lead to inaccurate quantification.[8] To minimize matrix effects, efficient sample cleanup is essential. SPE is generally more effective at removing interfering matrix components than LLE or PPT.[2] Using a deuterated internal standard, like Acetaminophen-d4, and employing matrix-matched calibration curves are also highly recommended strategies to compensate for these effects.[9]
Q5: What are the best practices for storing samples to ensure the stability of this compound?
A5: For long-term stability, biological samples containing acetaminophen and its metabolites should be stored at -20°C or -70°C.[10] Studies have shown acetaminophen to be stable in whole blood for up to 179 days at these temperatures.[10][11] For short-term storage (up to 73 hours), refrigeration at 2-8°C is generally acceptable.[10] It is also good practice to minimize freeze-thaw cycles by aliquoting samples.[10]
Troubleshooting Guides
Scenario 1: Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound using an SPE method, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low SPE recovery.
Possible Causes & Solutions:
-
Analyte Not Retained on Cartridge: this compound is polar. If using a standard C18 cartridge, it may not be sufficiently retained.
-
Analyte Lost During Washing: The wash solvent may be too strong, eluting the analyte along with interferences.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.
Scenario 2: Low Recovery in Liquid-Liquid Extraction (LLE)
If you are experiencing low recovery of this compound using an LLE method, consider the following.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The organic solvent is not polar enough to efficiently extract the polar this compound from the aqueous matrix.
-
Suboptimal pH: The pH of the aqueous sample is not optimized for partitioning.
-
Solution: Adjust the sample pH to be below the pKa of acetaminophen (~9.5) to ensure the molecule is neutral, which can favor its transfer into the organic phase.[3]
-
-
Emulsion Formation: An emulsion layer forms at the interface of the aqueous and organic layers, trapping the analyte and preventing clean separation.
Quantitative Data Summary
The following tables summarize reported recovery data for acetaminophen and its metabolites from various complex matrices.
Table 1: Extraction Recovery from Plasma/Blood
| Analyte | Extraction Method | Matrix | Average Recovery (%) | Reference |
| Acetaminophen | Protein Precipitation | Human Plasma | 90.9 - 103 | [14] |
| Acetaminophen | Protein Precipitation | Human Blood | 90.5 - 99.4 | [14] |
| This compound | UPLC-MS/MS Method | Human Plasma | ≤15% loss (CV) | |
| Acetaminophen | SPE | Plasma | >90% (Optimized) | [3] |
Table 2: Extraction Recovery from Other Matrices
| Analyte | Extraction Method | Matrix | Average Recovery (%) | Reference |
| Acetaminophen | Protein Precipitation | Human CSF | 79.4 - 106.0 | [14] |
| Acetaminophen | Micellar LC | Serum & Urine | 98 - 107 | [15] |
| Paracetamol & Metabolites | UHPLC-MS/MS (SPE) | Animal Tissues | Acceptable per EU | [8] |
Experimental Protocols & Workflows
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general guideline for extracting this compound using a C18 SPE cartridge. Optimization may be required based on your specific cartridge and equipment.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry.[3]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences. Avoid using organic solvents in the wash step to prevent loss of the polar sulfate metabolite.[3]
-
-
Elution:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., LC-MS/MS).[3]
-
Caption: General workflow for Solid-Phase Extraction (SPE).
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
This protocol provides a general method for LLE of this compound.
-
Sample Pre-treatment:
-
To 1 mL of urine in a glass tube, add the internal standard.
-
Adjust the sample pH to approximately 6-7 with a suitable buffer.[3]
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.[3]
-
-
Centrifugation:
-
Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.[3]
-
-
Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube, avoiding the aqueous layer and any emulsion.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase for analysis.[3]
-
Caption: General workflow for Liquid-Liquid Extraction (LLE).
Protocol 3: Protein Precipitation (PPT) from Plasma
This is the simplest extraction method, suitable for high-throughput screening.
-
Sample Aliquoting:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add the internal standard to the plasma sample.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the tube (a 3:1 ratio of solvent to sample is common).[3]
-
-
Vortexing:
-
Vortex the tube vigorously for 30-60 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or vial for direct injection or further processing (e.g., evaporation and reconstitution).
-
References
- 1. journal-jps.com [journal-jps.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. welchlab.com [welchlab.com]
- 5. benchchem.com [benchchem.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. longdom.org [longdom.org]
- 12. Determination of paracetamol (acetaminophen) in different body fluids and organ samples after solid-phase extraction using HPLC and an immunological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phenomenex.com [phenomenex.com]
- 14. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Ensuring the Stability of Acetaminophen Sulfate in Stored Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on addressing the instability of acetaminophen sulfate in stored biological samples. Accurate quantification of this major acetaminophen metabolite is crucial for pharmacokinetic and toxicological studies. This guide offers troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your samples and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a primary, pharmacologically inactive metabolite of acetaminophen, formed mainly in the liver and intestine. Its accurate measurement in biological samples is essential for understanding the complete metabolic profile and disposition of acetaminophen. Instability of this conjugate can lead to its degradation back to the parent drug, acetaminophen, or to other products, resulting in an underestimation of its concentration and an overestimation of the parent drug concentration.
Q2: What are the main factors that can affect the stability of this compound in my samples?
The stability of this compound in biological matrices can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate the chemical hydrolysis of the sulfate conjugate.
-
pH: this compound is more stable in slightly acidic to neutral conditions. Extreme pH values can promote degradation.
-
Enzymatic Degradation: The presence of sulfatase enzymes in some biological samples, particularly urine, can lead to the enzymatic hydrolysis of this compound.
-
Matrix Effects: The composition of the biological matrix (e.g., plasma, urine) can influence the stability of the analyte.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as it can impact the stability of the conjugate.
Q3: What are the ideal storage conditions for biological samples containing this compound?
For optimal stability, it is recommended to store biological samples such as plasma, serum, and urine at -20°C or -80°C for long-term storage . For short-term storage (up to 24 hours), refrigeration at 2-8°C is generally acceptable.[1][2] Room temperature storage should be minimized to prevent potential degradation.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreasing concentrations of this compound over time in stored samples. | 1. Chemical Hydrolysis: Storage at improper temperatures (e.g., room temperature or 4°C for extended periods). 2. Enzymatic Degradation: Presence of active sulfatases in the sample, particularly in urine.[4] 3. Incorrect pH: The pH of the sample or storage buffer may be too high or too low. | 1. Optimize Storage Temperature: Immediately freeze samples at -20°C or -80°C after collection and processing.[2] 2. Inhibit Enzyme Activity: For urine samples, consider adding a sulfatase inhibitor or adjusting the pH to a range where the enzyme is less active. Heat inactivation of the sample could be another option, but its effect on the analyte's stability must be validated. 3. Control pH: Ensure the sample pH is maintained within a stable range (slightly acidic to neutral) during collection and storage. |
| High variability in this compound concentrations between replicate analyses of the same sample. | 1. Inconsistent Sample Handling: Variations in the time between sample collection and freezing, or differences in thawing procedures. 2. Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the same aliquot. | 1. Standardize Procedures: Establish and adhere to a strict protocol for sample collection, processing, and storage. 2. Aliquot Samples: Upon collection, divide the sample into smaller aliquots to avoid multiple freeze-thaw cycles of the entire sample. |
| Unexpectedly high concentrations of acetaminophen in stored samples that initially contained primarily this compound. | Degradation of this compound: The sulfate conjugate is hydrolyzing back to the parent acetaminophen. This is a strong indicator of instability. | Re-evaluate the entire sample handling and storage protocol. Implement the solutions mentioned above, including immediate freezing, pH control, and consideration of enzyme inhibition. It is also crucial to validate the analytical method to ensure no degradation occurs during sample preparation and analysis. |
| Poor recovery of this compound during sample extraction. | 1. Degradation during Extraction: The pH of the extraction solvent or the temperature during the extraction process may be causing degradation. 2. Suboptimal Extraction Method: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be efficient for this compound. | 1. Optimize Extraction Conditions: Evaluate the effect of solvent pH and temperature on analyte stability during method development. Keep extraction steps on ice if necessary. 2. Method Validation: Thoroughly validate the extraction efficiency for this compound using quality control samples. |
Data Summary
The following tables summarize the stability of acetaminophen in biological samples under various conditions. While specific data for this compound is limited, the stability of the parent compound provides a useful reference. It is strongly recommended to perform your own stability studies for this compound in your specific biological matrix and storage conditions.
Table 1: Stability of Acetaminophen in Human Plasma/Serum
| Storage Condition | Duration | Stability | Reference(s) |
| Room Temperature | 6 hours | Stable (CV < 5.1%) | [3] |
| Room Temperature | 24 hours | Stable | [2][5] |
| Refrigerated (2-8°C) | 7 days | Stable | [2] |
| Frozen (-20°C) | 30 days | Stable (CV < 5.1%) | [3] |
| Frozen (-20°C) | 7 weeks | Stable (91% recovery) | [5] |
| Frozen (-20°C) | 180 days | Stable | [2] |
| Frozen (-80°C) | 1 month | Stable | [6] |
| Three Freeze-Thaw Cycles | - | Stable (>90% recovery) | [3][5] |
CV: Coefficient of Variation
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma
This protocol outlines a general procedure for evaluating the stability of this compound in plasma under different storage conditions.
-
Sample Preparation:
-
Obtain a pool of drug-free human plasma.
-
Spike the plasma with a known concentration of this compound to prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Storage Conditions to be Tested:
-
Short-term: Room temperature (e.g., 4, 8, 24 hours).
-
Short-term: Refrigerated (2-8°C) (e.g., 24, 48, 72 hours).
-
Long-term: Frozen (-20°C and -80°C) (e.g., 1, 2, 4, 12 weeks).
-
Freeze-thaw stability: Three cycles of freezing at -20°C or -80°C and thawing to room temperature.
-
-
Experimental Procedure:
-
At time zero (T=0), analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Store aliquots of the QC samples under the different conditions outlined above.
-
At each specified time point, retrieve the samples, process them using a validated analytical method (e.g., LC-MS/MS), and quantify the concentration of this compound.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each condition and time point.
-
Compare the mean concentrations at each time point to the baseline (T=0) concentration.
-
The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15% of the baseline).
-
Protocol 2: Sample Collection and Handling for this compound Analysis
This protocol provides best practices for collecting and handling biological samples to ensure the stability of this compound.
-
Blood Collection (for Plasma/Serum):
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Centrifuge the blood to separate plasma or allow it to clot to separate serum as soon as possible, preferably within 1 hour of collection.
-
Immediately transfer the plasma or serum to labeled cryovials.
-
-
Urine Collection:
-
Collect urine in a clean container.
-
If enzymatic degradation is a concern, consider adjusting the pH to a slightly acidic range (e.g., by adding a small amount of a suitable buffer) immediately after collection. This must be validated to ensure it does not interfere with the analysis.
-
-
Storage:
-
Freeze the plasma, serum, or urine samples at -20°C or -80°C as soon as possible after processing.
-
Store samples in a temperature-monitored freezer.
-
-
Shipping:
-
If samples need to be transported, ship them on dry ice to maintain a frozen state.
-
Visualizations
Diagram 1: Acetaminophen Metabolism and Potential Degradation of its Sulfate Conjugate
Caption: Major metabolic pathways of acetaminophen and factors contributing to the instability of its sulfate conjugate.
Diagram 2: Recommended Workflow for Ensuring Sample Stability
Caption: A recommended workflow for biological sample handling to maintain the stability of this compound.
References
- 1. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 2. Acetaminophen Blood Test - Test catalogue - Laboratory Medicine - St. Michael's Hospital [stmichaelshospital.com]
- 3. researchgate.net [researchgate.net]
- 4. Arylsulfatase A activity of urine in patients with various genitourinary tract disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of high-purity acetaminophen sulfate.
Welcome to the Technical Support Center for the synthesis and purification of high-purity acetaminophen sulfate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical synthesis of this important metabolite. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, presented in a question-and-answer format.
Q1: My sulfation reaction is resulting in a low yield of this compound. What are the potential causes and how can I optimize the yield?
A: Low yields in the sulfation of acetaminophen can stem from several factors, including incomplete reaction, side reactions, and degradation of the product.
-
Incomplete Reaction:
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Insufficient Sulfating Agent: Ensure an adequate molar excess of the sulfur trioxide-pyridine complex is used. A common starting point is 1.5 to 3 equivalents relative to acetaminophen.
-
Reaction Time and Temperature: The reaction may require heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature. A typical temperature range is 50-70°C.
-
-
Side Reactions:
-
Polysulfonation: While less likely on the aromatic ring due to the deactivating effect of the first sulfation, it's a potential side reaction. Using a minimal excess of the sulfating agent can help mitigate this.
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Ring Sulfonation: Direct sulfonation on the aromatic ring can occur, especially at higher temperatures.[1] Maintaining a controlled temperature is crucial to favor O-sulfation over C-sulfonation.
-
-
Product Degradation:
-
Hydrolysis: this compound is susceptible to hydrolysis, especially under acidic or strongly basic conditions during workup. It is recommended to neutralize the reaction mixture promptly and maintain a pH range of 4-7 during purification.[2]
-
Q2: The final product is discolored (e.g., brown or purple). What is the cause and how can I obtain a colorless product?
A: Discoloration often indicates the presence of impurities from oxidation or side reactions.
-
Oxidation of Acetaminophen: The starting material, acetaminophen, can be susceptible to oxidation, leading to colored impurities.
-
Charring: Overheating the reaction mixture can cause decomposition and charring.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Carefully control the reaction temperature to prevent charring.
-
Purification:
-
Activated Charcoal: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Recrystallization: Multiple recrystallizations from a suitable solvent system (e.g., ethanol/water) can effectively remove colored impurities.
-
Q3: I am having difficulty purifying the this compound. What are the recommended purification methods?
A: Purification of the highly polar this compound can be challenging. A multi-step approach is often necessary.
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Initial Workup: After the reaction, the mixture is typically quenched with a base (e.g., potassium carbonate solution) to neutralize the excess acid and precipitate the potassium salt of this compound.
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Recrystallization: This is the primary method for purifying the crude salt. The choice of solvent is critical. A mixture of a polar solvent in which the salt is soluble at high temperatures (like water or ethanol) and a less polar solvent in which it is less soluble at low temperatures is often effective.
-
Column Chromatography: For removal of closely related impurities, column chromatography on silica gel can be employed. Due to the polarity of the product, a polar mobile phase will be required.
Q4: How can I confirm the purity of my synthesized this compound?
A: A combination of analytical techniques should be used to assess purity.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique for determining the purity of this compound and quantifying any impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any major impurities.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized this compound.
Experimental Protocols
Synthesis of this compound Potassium Salt
This protocol describes a general method for the synthesis of this compound potassium salt using a sulfur trioxide-pyridine complex.
Materials:
-
Acetaminophen (N-(4-hydroxyphenyl)acetamide)
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous Pyridine
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Ethanol
-
Ethyl Acetate
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution of Acetaminophen: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve acetaminophen (1.0 eq) in anhydrous pyridine.
-
Sulfation Reaction: Cool the solution in an ice bath. Add the sulfur trioxide pyridine complex (1.5 - 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching and Salt Formation: Cool the reaction mixture to room temperature and slowly add it to a stirred, saturated aqueous solution of potassium carbonate. A precipitate of the crude potassium salt of this compound should form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.
Purification of this compound Potassium Salt by Recrystallization
Procedure:
-
Dissolution: Transfer the crude this compound potassium salt to a flask and add a minimal amount of hot deionized water to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with fluted filter paper to remove the activated charcoal or any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Acetaminophen:SO₃·py) | 1 : 1.5 - 2.0 | Ensures complete reaction while minimizing side reactions. |
| Reaction Temperature | 50 - 60 °C | Balances reaction rate with minimizing degradation and side reactions like ring sulfonation.[1] |
| Reaction Time | 2 - 6 hours | Dependent on temperature and scale; monitor by TLC/HPLC for completion. |
| Expected Yield (Crude) | 60 - 80% | Varies based on reaction conditions and workup efficiency. |
| Expected Purity (after Recrystallization) | >98% | Can be achieved with careful recrystallization.[5] |
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. laur.lau.edu.lb:8443 [laur.lau.edu.lb:8443]
- 3. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
Optimizing reaction conditions for enzymatic synthesis of acetaminophen sulfate.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of acetaminophen sulfate.
Frequently Asked Questions (FAQs)
Q1: Which sulfotransferase (SULT) enzyme should I choose for acetaminophen sulfation?
A1: The choice of enzyme is critical for reaction efficiency. Three human cytosolic SULTs—SULT1A1, SULT1A3, and SULT1C4—display the strongest sulfating activity towards acetaminophen.[1][2] SULT1C4 shows the highest catalytic efficiency, followed by SULT1A1 and SULT1A3.[1] SULT1A1 is considered the primary enzyme for acetaminophen metabolism in the liver postnatally.[3][4] Your choice may depend on the specific goals of your research, such as mimicking in vivo metabolism or maximizing synthetic yield.
Q2: What is the optimal pH for the enzymatic reaction?
A2: The optimal pH varies significantly between different SULT isoforms.
-
SULT1A1: Has a broad optimal pH range from 6.5 to 8.0.[1]
-
SULT1A3: Shows a distinct and sharp optimum at pH 9.5.[1]
-
SULT1C4: Functions best within a pH range of 7.0 to 8.5.[1] It is crucial to use a buffer system that maintains the optimal pH for your chosen enzyme.
Q3: What is the required cofactor for the sulfation reaction?
A3: The enzymatic synthesis of this compound requires 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the sulfate group donor.[5][6] SULT enzymes catalyze the transfer of the sulfo group from PAPS to acetaminophen.
Q4: My reaction yield is lower than expected. What are the potential causes?
A4: Low yield can stem from several factors:
-
Suboptimal Conditions: Incorrect pH, temperature, or buffer composition for your specific SULT enzyme.
-
Cofactor Limitation: Insufficient concentration of the sulfate donor, PAPS. In some biological systems, the availability of PAPS is the rate-limiting factor for sulfation.[7]
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. Some SULT isoforms are known to be thermolabile.[8][9]
-
Substrate Inhibition: High concentrations of acetaminophen can sometimes lead to substrate inhibition or a decrease in sulfotransferase activity.[7]
-
Genetic Variants: If using recombinant enzymes, be aware that different genetic polymorphisms (allozymes) of SULTs can exhibit dramatically different catalytic activities.[4][10]
Q5: How can I analyze the reaction products and quantify the yield?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying acetaminophen and its sulfated metabolite.[11][12] A typical setup involves a C18 reversed-phase column with a mobile phase consisting of a methanol/water mixture.[11][13] UV detection is generally used, with detection wavelengths around 240-260 nm.[13] Thin-Layer Chromatography (TLC) coupled with autoradiography (if using radiolabeled PAP[³⁵S]) is also a viable method for product analysis.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect pH for the chosen SULT enzyme. | Verify the pH of your reaction buffer. Refer to the pH optima data in Table 1 . |
| Insufficient PAPS (sulfate donor). | Increase the molar ratio of PAPS to acetaminophen. Ensure the PAPS stock solution is not degraded. | |
| Inactive enzyme. | Test enzyme activity with a known standard substrate (e.g., 4-nitrophenol for SULT1A1).[4] Use a fresh batch of enzyme or purify a new batch. | |
| Presence of inhibitors in the reaction mixture. | Purify substrates and ensure all reagents are of high quality. Run a control reaction without the substrate to check for background interference. | |
| Reaction Rate Decreases Over Time | Enzyme instability at reaction temperature. | Perform the reaction at a lower temperature (e.g., 30°C instead of 37°C) for a longer duration. Some SULTs are thermolabile.[9] |
| Depletion of PAPS. | Add PAPS in batches during the reaction or use a PAPS regeneration system if available. | |
| Product inhibition. | Analyze reaction kinetics at different time points to check for product inhibition. If observed, consider using an in-situ product removal method. | |
| Inconsistent Results Between Batches | Variability in enzyme activity. | Aliquot and store the enzyme under optimal conditions (-80°C). Perform an activity assay for each new batch of purified enzyme to normalize concentrations. |
| Reagent degradation. | Prepare fresh stock solutions of acetaminophen and PAPS regularly. Store them appropriately. | |
| Genetic polymorphism of the enzyme. | If expressing your own enzyme, ensure consistent use of the same genetic variant. Different allozymes have different kinetic properties.[4] | |
| Difficulty in Product Analysis (HPLC) | Poor peak separation or shape. | Optimize the mobile phase composition (e.g., methanol/water ratio, pH). Adjust the flow rate. Ensure the column is properly conditioned. |
| Low signal for this compound. | Increase the injection volume or concentrate the sample. Check the UV detector wavelength to ensure it is optimal for the product. |
Data Presentation
Table 1: Optimal pH for Major Acetaminophen-Sulfating SULTs
| Enzyme | Optimal pH | Reference |
| SULT1A1 | 6.5 - 8.0 | [1] |
| SULT1A3 | 9.5 | [1] |
| SULT1C4 | 7.0 - 8.5 | [1] |
Table 2: Kinetic Parameters for Acetaminophen Sulfation by Human SULTs
| Enzyme | Kₘ (μM) | Catalytic Efficiency (k_cat/Kₘ) | Reference |
| SULT1A1 | 407.9 | 7.92 | [1] |
| SULT1A3 | 634.6 | 4.38 | [1] |
| SULT1C4 | 172.5 | 26.54 | [1] |
| Kₘ (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates higher affinity. Catalytic efficiency reflects the enzyme's overall ability to convert substrate to product. |
Experimental Protocols
Protocol 1: Standard Enzymatic Assay for Acetaminophen Sulfation
This protocol is adapted from established methods for measuring sulfotransferase activity.[4]
Materials:
-
Purified recombinant SULT enzyme (e.g., SULT1A1)
-
Acetaminophen stock solution (in water or DMSO)
-
PAPS (3'-phosphoadenosine 5'-phosphosulfate) stock solution
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Stopping Solution (e.g., Acetonitrile or heating to 100°C)
-
TLC plates or HPLC system for analysis
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube. For a 50 µL final volume:
-
35 µL Reaction Buffer
-
5 µL Acetaminophen solution (to achieve desired final concentration, e.g., 0-4000 µM[1])
-
5 µL Purified SULT enzyme (e.g., 1-5 µg)
-
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding 5 µL of PAPS solution.
-
Incubate at 37°C for a fixed time (e.g., 10-20 minutes). Ensure the reaction is in the linear range.
-
Terminate the reaction by either heating the mixture at 100°C for 3 minutes or by adding an equal volume of cold acetonitrile.[4]
-
Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.
-
Analyze the supernatant for this compound content using HPLC (see Protocol 2) or another appropriate method.
Protocol 2: Quantification of this compound by RP-HPLC
This is a general protocol for the analysis of the reaction mixture.[11][13]
Equipment & Reagents:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Methanol and Water (e.g., 70:30 v/v or optimized gradient). Buffers are generally not required.[11]
-
Acetaminophen and this compound standards for calibration.
Procedure:
-
Sample Preparation: Take the supernatant from the enzymatic reaction (Protocol 1, Step 7). If necessary, dilute it with the mobile phase to fall within the range of the calibration curve.[11] Filter the sample through a 0.22 µm syringe filter.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1 to 100 µM). Inject each standard into the HPLC and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.
-
HPLC Analysis:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength (e.g., 245 nm).
-
Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.
-
-
Quantification: Identify the this compound peak based on the retention time of the standard. Determine the peak area from the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the sample.
Visualizations
Caption: Enzymatic sulfation of acetaminophen by a SULT enzyme.
Caption: General experimental workflow for enzymatic synthesis.
Caption: A decision tree for troubleshooting low reaction yield.
References
- 1. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of the Human SULT1A1 Polymorphisms on the Sulfation of Acetaminophen, O-Desmethylnaproxen, and Tapentadol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Different mechanism of saturation of this compound conjugation in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet phenol sulfotransferase activity: correlation with sulfate conjugation of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple forms of aryl sulfotransferase for this compound conjugation in rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of human SULT1A3/SULT1A4 genetic polymorphisms on the sulfation of acetaminophen and opioid drugs by the cytosolic sulfotransferase SULT1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. Analytical techniques for the determination of acetaminophen: A review [ouci.dntb.gov.ua]
- 13. ukaazpublications.com [ukaazpublications.com]
Technical Support Center: Chromatographic Analysis of Acetaminophen Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks in the chromatogram of acetaminophen metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of acetaminophen that I should expect to see in my chromatogram?
A1: The primary metabolites of acetaminophen are acetaminophen glucuronide and acetaminophen sulfate.[1][2] These are the main phase II conjugation products. A minor, but toxicologically significant, metabolite is N-acetyl-p-benzoquinone imine (NAPQI), which is typically detoxified by conjugation with glutathione to form acetaminophen-glutathione, and further metabolized to cysteine and mercapturic acid conjugates.
Q2: Why do acetaminophen glucuronide and sulfate frequently co-elute?
A2: Acetaminophen glucuronide and sulfate are structurally similar and highly polar, which can lead to similar retention times and co-elution, particularly in reversed-phase chromatography. Their separation is challenging because they often have comparable interactions with the stationary phase.
Q3: What is a good starting point for an HPLC method to separate acetaminophen and its main metabolites?
A3: A common starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid additive like formic or acetic acid) and an organic modifier like methanol or acetonitrile.[3] An isocratic elution with a low percentage of organic modifier or a shallow gradient is often employed.
Q4: How can I confirm the identity of the peaks in my chromatogram?
A4: The most reliable method for peak identification is to use reference standards for acetaminophen and its metabolites. Running these standards individually and then as a mixture will allow you to determine their respective retention times under your chromatographic conditions. Mass spectrometry (MS) detection can also be used to confirm the identity of each peak by its mass-to-charge ratio.
Troubleshooting Guide: Resolving Co-eluting Peaks
Issue: Poor resolution or co-elution of acetaminophen glucuronide and sulfate peaks.
Initial Assessment:
Before making changes to your method, it's important to confirm that you are indeed dealing with co-elution.
-
Peak Shape Analysis: Look for signs of asymmetry in your peaks, such as shoulders or excessive tailing, which can indicate the presence of more than one compound.
-
Detector-Based Peak Purity: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), utilize the peak purity analysis tools. A non-homogenous peak across its width is a strong indicator of co-elution.
Systematic Troubleshooting Workflow
If co-elution is confirmed, follow this systematic approach to optimize your separation:
Caption: A step-by-step workflow for troubleshooting co-eluting peaks of acetaminophen metabolites.
Step 1: Optimize the Mobile Phase
The composition of the mobile phase is a powerful tool for manipulating selectivity and resolving co-eluting peaks.[4][5]
-
Adjust the Gradient Profile: If you are using a gradient elution, a shallower gradient can often improve the separation of closely eluting compounds. By decreasing the rate of change in the organic solvent concentration, you provide more time for the analytes to interact differently with the stationary phase.
-
Change the Organic Modifier: The choice between acetonitrile and methanol as the organic modifier can significantly alter selectivity. Due to their different chemical properties, switching from one to the other can change the elution order of your analytes.
-
Adjust the Mobile Phase pH: The ionization state of acetaminophen and its metabolites can be influenced by the pH of the mobile phase.[6][7][8] Acetaminophen has a pKa of approximately 9.5. Its metabolites, particularly the glucuronide and sulfate conjugates, are acidic. Adjusting the pH of the mobile phase can alter their charge and, consequently, their retention and selectivity on a reversed-phase column. A lower pH (e.g., 2.5-3.5) is often used to suppress the ionization of silanol groups on the silica-based stationary phase, which can reduce peak tailing.[9] Experimenting with a pH range between 3 and 7 may provide the optimal selectivity for separating the glucuronide and sulfate conjugates.
Step 2: Change the Stationary Phase
If optimizing the mobile phase does not provide adequate resolution, changing the column chemistry can introduce different separation mechanisms.[5]
-
C18 Columns: These are the most common starting point for reversed-phase chromatography.
-
Phenyl-Hexyl Columns: These columns have a different selectivity compared to C18 columns due to the presence of the phenyl group, which can introduce π-π interactions with aromatic analytes like acetaminophen and its metabolites. This can sometimes lead to a reversal in elution order and improved resolution.[10]
-
Mixed-Mode Columns: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for separating charged and neutral compounds.
Step 3: Adjust Temperature and Flow Rate
These parameters can be used for fine-tuning the separation.
-
Temperature: Increasing the column temperature can improve peak efficiency and reduce analysis time. However, it can also alter selectivity. It is important to operate within the temperature limits of your column.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for equilibration between the mobile and stationary phases, though it will increase the analysis time.[11]
Experimental Protocols
Below are examples of experimental conditions that have been used for the separation of acetaminophen and its metabolites. These can serve as a starting point for method development and optimization.
Protocol 1: UPLC-MS/MS Method
This method is suitable for the simultaneous quantification of acetaminophen and its major metabolites in plasma.
-
Column: Reversed-phase Acquity UPLC HSS T3 column.
-
Mobile Phase:
-
A: Ammonium acetate and formic acid in ultrapure water.
-
B: Methanol.
-
-
Elution: Gradient elution.
-
Flow Rate: 0.4 mL/minute.
-
Detection: Tandem Mass Spectrometry (MS/MS).
Protocol 2: HPLC Method with UV Detection
This is a more traditional HPLC method suitable for routine analysis.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with 7% methanol and 0.75% glacial acetic acid in 0.1 M KH2PO4.
-
Detection: UV spectrophotometry.
Data Presentation
The following table summarizes retention time data for acetaminophen and its major metabolites from a published LC-MS/MS method. This data can be used as a reference for expected elution patterns.
| Compound | Retention Time (min) |
| Acetaminophen Glucuronide | 2.3 |
| This compound | 3.1 |
| Acetaminophen | 3.5 |
Data adapted from a study using a reversed-phase C18 column with a mobile phase of 1% formic acid in water and methanol (80:20, v/v) under isocratic conditions.[3]
Visualization of Acetaminophen Metabolism
Understanding the metabolic pathway of acetaminophen can provide context for the expected analytes in your sample.
Caption: The major metabolic pathways of acetaminophen in the liver.
References
- 1. Sulfation and glucuronidation of acetaminophen by cultured hepatocytes reproducing in vivo sex-differences in conjugation on Matrigel and type 1 collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of acetaminophen metabolites in urine by high-performance liquid chromatography with UV and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Enhancing the sensitivity of detection for low concentrations of acetaminophen sulfate.
Welcome to the technical support center dedicated to improving the sensitive detection of low concentrations of acetaminophen sulfate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The primary analytical techniques for the detection and quantification of this compound include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), immunoassays (like ELISA), and electrochemical sensors. LC-MS/MS is often preferred for its high sensitivity and specificity in complex biological matrices.[1][2][3]
Q2: I am experiencing low signal intensity for this compound in my LC-MS/MS analysis. What are the potential causes?
A2: Low signal intensity for this compound can stem from several factors:
-
Suboptimal Ionization: this compound is a polar, negatively charged molecule. Ensure you are using an appropriate ionization mode, typically negative ion mode Electrospray Ionization (ESI), to maximize signal.
-
Inefficient Extraction: The sulfate conjugate is highly water-soluble. Your sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may not be efficiently recovering the analyte. Consider optimizing the extraction solvent polarity and pH.
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress the ionization of this compound. To mitigate this, improve chromatographic separation, dilute the sample, or use a more effective sample cleanup method.[4][5]
-
Degradation of Analyte: this compound can be susceptible to degradation. Ensure proper sample handling and storage conditions.
Q3: My immunoassay for acetaminophen shows poor reactivity with samples containing predominantly this compound. Why is this happening?
A3: This is likely due to the specificity of the primary antibody used in your immunoassay. Antibodies are highly specific to the chemical structure of the antigen they were raised against. If the antibody was generated against acetaminophen, the addition of the sulfate group can significantly alter the epitope, leading to reduced or no binding. To detect this compound, you would need an antibody specifically raised against the sulfated conjugate.[6][7]
Q4: Can electrochemical sensors be used for the direct detection of this compound?
A4: While electrochemical sensors have shown excellent sensitivity for the parent acetaminophen molecule, direct and selective detection of this compound can be challenging.[8][9][10] The electrochemical properties of the molecule are significantly altered by the sulfate group. Most electrochemical methods rely on the oxidation of the phenolic hydroxyl group of acetaminophen, which is conjugated in this compound.[11] Development of a sensor for the sulfate metabolite would likely require a different sensing mechanism or a pre-treatment step to hydrolyze the sulfate group.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio (S/N) | High baseline noise. | Increase the detector time constant or use signal bunching in the data system to smooth the baseline.[12][13] |
| Low signal intensity. | Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature).[5] | |
| Improve chromatographic peak shape by using a smaller diameter column to increase peak height.[12] | ||
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Secondary interactions with the stationary phase. | Use a column with a different stationary phase chemistry or add a mobile phase modifier. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Column temperature variation. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column or use a guard column to protect it. | |
| Interference from Matrix Components | Co-elution of interfering species. | Optimize the chromatographic gradient to improve separation.[2] |
| Insufficient sample cleanup. | Employ a more rigorous sample preparation method such as solid-phase extraction (SPE).[2] |
Immunoassay
| Problem | Potential Cause | Recommended Solution |
| Low Signal/High Background | Insufficient washing. | Increase the number of wash steps or the volume of wash buffer. |
| Non-specific binding of antibodies. | Add a blocking agent (e.g., BSA, non-fat dry milk) to the buffer. | |
| Incorrect antibody or conjugate concentration. | Optimize the concentrations of the primary and secondary antibodies through titration. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper technique. |
| Uneven temperature during incubation. | Ensure the entire plate is incubated at a uniform temperature. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate or incubate the plate in a humidified chamber. | |
| No or Very Low Signal | Inactive enzyme conjugate. | Use a fresh batch of enzyme conjugate and store it properly. |
| Incorrect substrate. | Ensure the correct substrate for the enzyme is being used. | |
| Antibody not binding to the target. | Verify the specificity of the antibody for this compound.[7] |
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for the detection of acetaminophen and its metabolites.
Table 1: Performance of LC-MS/MS Methods
| Analyte | Matrix | Linear Range | Limit of Detection (LOD) | Reference |
| Acetaminophen, Acetaminophen Glucuronide, this compound | Human Dried Blood Spots | 50.0 - 5000 ng/mL | Not Specified | [2] |
| Acetaminophen | Human Plasma | 3.05 - 20,000 ng/mL | Not Specified | [4] |
| Acetaminophen | Human Cerebrospinal Fluid | 3.05 - 20,000 ng/mL | Not Specified | [4] |
| Acetaminophen | Human Dried Blood Spots | 27.4 - 20,000 ng/mL | Not Specified | [4] |
| Acetaminophen | Blood Serum | 1.56 - 200 µg/mL | 0.37 µg/mL | [14] |
| Acetaminophen and its metabolites | Plasma | 0.25 - 20 mg/L | Not Specified | [3] |
| Acetaminophen | Human Whole Blood | 50.0 - 50,000 ng/mL | Not Specified | [5] |
Table 2: Performance of Electrochemical Methods for Acetaminophen Detection
| Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Nitrogen-Doped Graphene/GCE | Amperometry | 0.009 - 28.8 µM | 3.03 nM | [8] |
| Nickel Phthalocyanine/CeO₂-Modified ITO | Differential Pulse Voltammetry (DPV) | 0.4 - 11.2 µM | 54.7 nM | [9] |
| α-Bi₂O₃ Modified Glassy Carbon Paste (GCP) | Differential Pulse Voltammetry (DPV) | 0.05 - 12.00 µM | 10 nM | [10] |
| Poly(L-serine) Film-Modified GCE | Differential Pulse Voltammetry | 1.0×10⁻⁶ - 1.0×10⁻⁵ mol L⁻¹ | 1.0×10⁻⁷ mol L⁻¹ | [15] |
Table 3: Performance of Other Analytical Methods for Acetaminophen Detection
| Method | Matrix | Linear Range | Limit of Detection (LOD) | Reference |
| Spectrophotometry | Serum/Plasma | 25 - 400 mg/L | Not Specified | [16] |
| Spectrophotometry | Pure Form/Pharmaceuticals | 0.25 - 10.0 ppm | Not Specified | [17] |
| Spectrophotometry | Serum | 50 - 400 µg/mL | Not Specified | [18] |
| Immunoassay (AcetaSTAT) | Serum | N/A (Qualitative) | N/A | [6] |
Experimental Protocols
Protocol 1: LC-MS/MS for Simultaneous Quantification of Acetaminophen and its Metabolites in Dried Blood Spots[2]
-
Sample Preparation:
-
A 3-mm disc is punched from a dried blood spot sample.
-
The disc is placed in a well of a 96-well plate.
-
Direct extraction is performed by adding methanol containing an internal standard (e.g., deuterated acetaminophen).
-
The plate is agitated and then centrifuged.
-
The supernatant is transferred for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
A reverse-phase C18 column is typically used.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to achieve baseline separation of acetaminophen, acetaminophen glucuronide, and this compound.
-
-
Mass Spectrometry Conditions:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
The analysis is performed in both positive and negative ion modes to detect the parent drug and its metabolites.
-
Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Protocol 2: Electrochemical Detection of Acetaminophen using a Modified Electrode[8][10]
-
Electrode Preparation:
-
Electrochemical Measurement:
-
The modified electrode is immersed in a supporting electrolyte solution (e.g., phosphate buffer at a specific pH).
-
The sample containing acetaminophen is added to the electrochemical cell.
-
Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) is performed by scanning the potential over a defined range.
-
The oxidation peak current of acetaminophen is measured, which is proportional to its concentration.
-
-
Calibration:
-
A calibration curve is constructed by measuring the peak currents of standard solutions of known acetaminophen concentrations.
-
The concentration of acetaminophen in the unknown sample is determined from the calibration curve.
-
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for low signal of this compound.
Caption: Simplified metabolic pathway of acetaminophen.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients With Acute Liver Injury or Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetaminophen detection using an indirect competitive immunoassay [morressier.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A systematic review on electrochemical sensors for the detection of acetaminophen - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 14. An ultra-rapid drug screening method for acetaminophen in blood serum based on probe electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Spectrophotometric screening method for acetaminophen in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A sensitive spectrophotometric determination of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jfda-online.com [jfda-online.com]
Troubleshooting matrix effects in the quantification of acetaminophen sulfate.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of acetaminophen sulfate using liquid chromatography-mass spectrometry (LC-MS) based methods.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound bioanalysis?
A1: The matrix effect is the alteration of ionization efficiency, manifesting as either suppression or enhancement, of this compound by co-eluting, undetected components present in the biological sample.[1][2][3] These interfering components can originate from endogenous sources like phospholipids, salts, and proteins, or from exogenous sources such as anticoagulants and dosing vehicles.[1][3] This interference can lead to inaccurate and imprecise quantification of the analyte.[1][2]
Q2: How can I determine if my assay for this compound is experiencing matrix effects?
A2: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of this compound solution is introduced into the mobile phase after the analytical column.[4] A blank matrix extract is then injected. Any deviation, such as a dip or a peak, in the constant analyte signal indicates the retention time at which matrix components are causing ion suppression or enhancement.[4]
-
Quantitative Assessment (Post-Extraction Spike Method): This is a more definitive method that involves comparing the response of this compound in a blank matrix extract spiked after extraction to the response of the analyte in a neat solution at the same concentration.[1][4][5] The ratio of these responses is known as the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.[1] An MF value of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[1]
Q3: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate a thorough evaluation of matrix effects during the validation of bioanalytical methods.[2][6][7][8] The primary objective is to demonstrate that the biological matrix does not compromise the accuracy, precision, and sensitivity of the assay.[6][7] This typically involves assessing the matrix effect in at least six different lots of the biological matrix to ensure the method's robustness and reliability across various sample sources.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Poor reproducibility of analyte/internal standard ratio across different sample lots. | Variable Matrix Effects: Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement.[6] | 1. Evaluate Matrix Factor in Multiple Lots: Assess the matrix factor in at least six different sources of the matrix to understand the variability.[3] 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove a broader range of interfering components. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, thereby providing better compensation.[5] |
| Low analyte response or poor sensitivity. | Ion Suppression: Co-eluting endogenous matrix components, such as phospholipids or salts, can suppress the ionization of this compound in the mass spectrometer source.[1][2] | 1. Optimize Chromatography: Modify the chromatographic method to achieve better separation of this compound from the interfering matrix components. This can involve changing the column, mobile phase, or gradient profile.[2] 2. Enhance Sample Preparation: Switch from a simple protein precipitation (PPT) method to liquid-liquid extraction (LLE) or SPE for more effective removal of interfering substances.[2][9] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).[9][10] |
| Inconsistent results at different concentration levels. | Concentration-Dependent Matrix Effects: The extent of ion suppression or enhancement can sometimes vary with the analyte concentration. | 1. Evaluate Matrix Factor at Different Concentrations: Assess the matrix factor at low and high quality control (QC) concentration levels.[11] 2. Dilute the Sample: This can be an effective strategy to minimize concentration-dependent effects.[11] 3. Re-evaluate the Internal Standard: Ensure the internal standard closely tracks the analyte's behavior across the entire concentration range. |
| Unexpected peaks or high background noise. | Matrix Interferences: Endogenous components of the matrix can have the same mass-to-charge ratio as this compound or its internal standard, causing interference.[12] | 1. Enhance Chromatographic Resolution: Optimize the LC method to separate the interfering peaks from the analyte and internal standard.[4] 2. Use a More Selective Mass Transition: Select a different precursor-product ion transition (MRM) that is unique to the analyte and internal standard.[4] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
Objective: To quantify the degree of ion suppression or enhancement for this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and the internal standard into the mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources. Spike the extracted matrix with this compound and the internal standard at low and high QC concentrations.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with this compound and the internal standard at low and high QC concentrations before proceeding with the extraction procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the following formula:
Matrix Factor (MF) = (Peak Response in Set B) / (Mean Peak Response in Set A)
A matrix factor between 0.8 and 1.2 is generally considered acceptable.[3]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To selectively remove interfering components from the biological matrix.
Methodology:
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts. A subsequent wash with a stronger organic solvent can be used to remove phospholipids.
-
Elution: Elute this compound and the internal standard from the cartridge using 1 mL of methanol or an appropriate elution solvent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Experimental workflow for bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Best practices for long-term storage of acetaminophen sulfate standards.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and use of acetaminophen sulfate standards.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound standards?
A1: While specific long-term stability data for this compound is not extensively published, best practices derived from handling similar analytical standards, including acetaminophen, should be followed. Solid standards should be stored in a cool, dry, and dark place to minimize degradation.[1][2][3][4][5] Refer to the manufacturer's Certificate of Analysis (CoA) for any specific recommendations.[2][3][4]
Q2: How should I store solutions of this compound standards?
A2: Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for each use. If short-term storage is necessary, store solutions in tightly sealed, amber glass vials at refrigerated temperatures (2-8°C) to slow down potential hydrolysis and other degradation pathways.[6] For longer-term storage, freezing (-20°C or lower) may be an option, but it is crucial to perform stability studies to ensure the compound does not degrade upon freezing and thawing.[7]
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathway of concern for this compound in solution is hydrolysis, which would cleave the sulfate group and revert the compound to acetaminophen. Acetaminophen itself can then degrade, primarily through hydrolysis to p-aminophenol.[8][9] Both acetaminophen and p-aminophenol are susceptible to oxidation, which can be accelerated by exposure to light and elevated temperatures.[6]
Q4: How often should I check the purity of my long-term stored this compound standard?
A4: It is good practice to periodically re-qualify your reference standard, especially if it is stored for an extended period or if there are any doubts about its integrity. The frequency of re-qualification depends on the storage conditions and the criticality of the experiments. A common approach is to perform a purity check annually or before initiating a new set of critical experiments.
Troubleshooting Guides
Troubleshooting Inaccurate Results in Quantitative Analysis
Q: My calibration curve for this compound has a poor correlation coefficient (R² < 0.99). What could be the cause?
A: A poor correlation coefficient can stem from several issues. First, verify the accuracy of your standard dilutions. Pipetting errors or incorrect volumetric glassware can lead to inaccuracies. Ensure your stock solution was prepared correctly and has not degraded. If the issue persists, consider the following:
-
Standard Degradation: Your this compound standard may have degraded. Prepare a fresh stock solution from the solid standard and re-run the calibration curve.
-
HPLC System Issues: Check for leaks in your HPLC system, ensure the pump is delivering a consistent flow rate, and that the detector is functioning correctly.[10][11]
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed and has not changed composition due to evaporation of a volatile component.[12]
Q: I am observing unexpected peaks in the chromatogram of my this compound standard. What do they signify?
A: Unexpected peaks are often indicative of contamination or degradation.
-
Degradation Products: The most likely degradation product is acetaminophen, and its further degradation product, p-aminophenol. You can confirm this by injecting solutions of these compounds to compare retention times.
-
Contamination: The contamination could be from your solvent, glassware, or the HPLC system itself. Run a blank injection (mobile phase only) to rule out system contamination.
Troubleshooting Standard Preparation
Q: The solid this compound standard is difficult to dissolve. What should I do?
A: this compound is generally soluble in aqueous solutions and polar organic solvents like methanol or acetonitrile. If you are experiencing solubility issues, you can try gentle warming or sonication. However, be cautious with heating as it can accelerate degradation. Always use high-purity solvents.
Data Presentation: Recommended Storage Conditions
| Parameter | Solid Standard | Standard Solution |
| Temperature | 2-8°C (Refrigerated) or Room Temperature (15-25°C) as per CoA[1][2][13] | 2-8°C (Short-term)[6] or ≤ -20°C (Long-term, stability to be verified)[7] |
| Humidity | Low humidity, store with desiccant if necessary. | N/A (store in tightly sealed vials) |
| Light | Protect from light, store in amber vials or in the dark.[5] | Protect from light, use amber vials.[6] |
| Container | Tightly sealed, inert container (e.g., amber glass vial).[14] | Tightly sealed, amber glass vials with PTFE-lined caps. |
Experimental Protocols: Stability Testing of this compound Standards
This protocol outlines a method to assess the stability of this compound standards over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the long-term stability of this compound standards under defined storage conditions.
Materials:
-
This compound reference standard
-
Acetaminophen reference standard (for degradation product identification)
-
p-Aminophenol reference standard (for degradation product identification)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable buffer component)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., 50:50 methanol:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Similarly, prepare stock solutions of acetaminophen and p-aminophenol.
-
-
Preparation of Working Standard and Controls:
-
From the stock solution, prepare a working standard of this compound at a concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Prepare control samples by storing aliquots of the stock solution under different conditions (e.g., 2-8°C, room temperature, 40°C).
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 245 nm
-
Column Temperature: 30°C
-
Analyze the freshly prepared working standard (Time 0) to establish the initial purity and peak area.
-
At specified time intervals (e.g., 1, 3, 6, 12 months), analyze the control samples stored under different conditions.
-
-
Data Analysis:
-
Compare the peak area of this compound in the stored samples to the initial peak area to calculate the percentage of degradation.
-
Monitor for the appearance of new peaks and compare their retention times to those of the acetaminophen and p-aminophenol standards to identify degradation products.
-
A standard is typically considered stable if the purity remains above 95% of the initial value.
-
Mandatory Visualizations
Caption: Workflow for Stability Testing of this compound Standards.
Caption: Troubleshooting inaccurate quantitative analysis results.
References
- 1. zeptometrix.com [zeptometrix.com]
- 2. 对乙酰氨基酚 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Paracetamol or acetaminophen Chemistry Tutorial [ausetute.com.au]
- 10. edu.rsc.org [edu.rsc.org]
- 11. web.vscht.cz [web.vscht.cz]
- 12. This compound | C8H9NO5S | CID 83939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Storing medicines safely and appropriately | General Pharmaceutical Council [pharmacyregulation.org]
- 14. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
Strategies to prevent in-source fragmentation of acetaminophen sulfate during mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of acetaminophen sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent in-source fragmentation and ensure accurate quantification of this critical metabolite.
Troubleshooting Guides
Issue: I am observing a significant peak at m/z 151 in my analysis of this compound, leading to inaccurate quantification.
Cause: This is a classic sign of in-source fragmentation (ISF) of this compound. The sulfate group is labile and can be lost in the ion source, causing the this compound (precursor ion m/z 230.0) to revert to the parent acetaminophen molecule (fragment ion m/z 151.0).
Solution:
-
Optimize Ion Source Parameters: The key to preventing ISF is to use "softer" ionization conditions. This involves carefully tuning the parameters of your electrospray ionization (ESI) source.
-
Reduce Declustering Potential (DP) or Fragmentor Voltage: These parameters control the voltage in the intermediate-pressure region of the mass spectrometer. High voltages in this region can induce fragmentation. Systematically lower the DP/Fragmentor voltage to find the optimal value that maintains good ionization of this compound without causing significant fragmentation.
-
Lower the Ion Source Temperature: High temperatures can provide the thermal energy needed to break the sulfate bond. Reduce the source temperature in increments to find a balance between efficient desolvation and minimal fragmentation. While some methods for acetaminophen and its metabolites have used temperatures around 500°C, for labile sulfates, starting lower and gradually increasing is advisable.[1][2]
-
-
Chromatographic Separation: Ensure baseline chromatographic separation of acetaminophen and this compound.[3] This is a critical step. If the two compounds co-elute, it is impossible to distinguish between authentic acetaminophen in the sample and that which is formed from the in-source fragmentation of this compound.
Issue: My signal for this compound is weak and inconsistent, even after optimizing source parameters.
Cause: Overly "soft" ionization conditions can sometimes lead to poor ionization efficiency and reduced sensitivity. Additionally, the mobile phase composition can significantly impact the ESI process.
Solution:
-
Fine-tune Source Parameters: While reducing the declustering potential and temperature is important, lowering them too much can be detrimental. Perform a systematic optimization to find the "sweet spot" that provides the best signal-to-noise ratio for this compound while keeping ISF to a minimum.
-
Mobile Phase Optimization:
-
Ensure your mobile phase is compatible with ESI. Reversed-phase solvents like water, acetonitrile, and methanol are generally preferred.
-
Consider the pH of your mobile phase. For sulfated metabolites, a slightly acidic mobile phase can sometimes improve ionization efficiency in negative ion mode.
-
-
Check for Matrix Effects: If you are analyzing complex biological samples, matrix components can suppress the ionization of your analyte. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to clean up your samples.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for this compound analysis?
A1: In-source fragmentation is the breakdown of an analyte molecule within the ion source of a mass spectrometer before it reaches the mass analyzer.[4] For this compound, the relatively weak bond between the sulfate group and the parent molecule can easily break under energetic conditions in the ion source. This results in the loss of the sulfate group (as SO₃, a neutral loss of 80 Da) and the reappearance of the parent acetaminophen molecule. This is problematic because it can lead to an underestimation of this compound and an overestimation of acetaminophen in your sample.
Q2: What are the typical precursor and product ions for acetaminophen and this compound?
A2:
-
Acetaminophen:
-
This compound:
-
Precursor ion ([M-H]⁻): m/z 230.0
-
Product ion (after loss of SO₃): m/z 150.0
-
Q3: Are there alternative ionization techniques that are "softer" than ESI?
A3: Yes, several soft ionization techniques can be gentler than conventional ESI and may reduce in-source fragmentation. These include:
-
Chemical Ionization (CI)
-
Atmospheric Pressure Photoionization (APPI)
-
Matrix-Assisted Laser Desorption/Ionization (MALDI)
However, these techniques may not be as readily compatible with liquid chromatography as ESI. For LC-MS applications, optimizing your ESI source is the most practical first step.
Quantitative Data Summary
The following table summarizes typical mass spectrometer source parameters used in published methods for the analysis of acetaminophen and its metabolites. Note that the optimal parameters will vary depending on the specific instrument and experimental conditions.
| Parameter | Instrument | Value | Reference |
| Ion Source Temperature | AB Sciex API5000 | 500°C | [6] |
| Declustering Potential (DP) | AB Sciex API5000 | 71V | [6] |
| Ion Source Temperature | Sciex TripleTOF 5600 | 500°C | [1][2] |
| Declustering Potential (DP) | Sciex TripleTOF 5600 | 80V | [1][2] |
| Ion Source Temperature | API-4000 triple quadrupole | 600°C | [5] |
| Declustering Potential (DP) | API-4000 triple quadrupole | 40V | [5] |
Experimental Protocol: Minimizing In-Source Fragmentation of this compound
This protocol provides a general workflow for optimizing your LC-MS/MS method to minimize the in-source fragmentation of this compound.
1. Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.0 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Develop a gradient that provides baseline separation of acetaminophen and this compound.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
2. Mass Spectrometer Optimization (Negative Ion Mode for this compound):
-
Infusion: Infuse a standard solution of this compound directly into the mass spectrometer.
-
Initial Source Parameters:
-
Ion Source Temperature: Start at a lower temperature (e.g., 350°C).
-
Declustering Potential/Fragmentor Voltage: Begin with a low value (e.g., 20V).
-
IonSpray Voltage: Optimize for a stable spray (e.g., -4500V).
-
-
Systematic Optimization:
-
Monitor the intensity of the precursor ion for this compound (m/z 230.0) and the fragment ion corresponding to acetaminophen (m/z 150.0).
-
Gradually increase the declustering potential/fragmentor voltage in small increments and record the intensities of the precursor and fragment ions at each step.
-
Repeat the process for the ion source temperature.
-
Plot the intensity of the precursor ion and the ratio of the fragment ion to the precursor ion against the parameter being optimized.
-
Select the parameter values that provide the highest precursor ion intensity with the lowest fragment ion ratio.
-
3. Method Validation:
-
Once the optimal parameters are determined, validate your method for linearity, accuracy, precision, and specificity according to standard guidelines.
Visualizations
Caption: In-source fragmentation of this compound.
Caption: Workflow for minimizing in-source fragmentation.
References
- 1. Frontiers | Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases [frontiersin.org]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in sulfotransferase activity for in vitro assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in sulfotransferase (SULT) activity for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in in vitro SULT assays?
Variability in SULT assays can stem from several factors, including the intrinsic properties of the enzymes and the experimental conditions. Key sources include:
-
Enzyme Source and Characteristics:
-
Genetic Polymorphisms: Different genetic variants (allozymes) of SULT enzymes, such as for SULT1A1, can exhibit different catalytic activities and substrate specificities.[1]
-
Inter-individual and Tissue-specific Expression: The expression levels of SULT isoforms vary significantly between individuals and across different tissues (e.g., liver, kidney, intestine), which can affect metabolic rates.[2][3][4]
-
Recombinant Enzyme Batch-to-Batch Variation: Different production lots of recombinant SULT enzymes can have variations in purity, concentration, and specific activity.[5]
-
-
Assay Conditions:
-
Cofactor (PAPS) Concentration: The concentration of the universal sulfonyl group donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is critical. SULT activity can be highly sensitive to PAPS levels, which can vary between tissues and are often a source of discrepancy in published kinetic data.[6] The cost and stability of PAPS can also present experimental challenges.[7][8]
-
pH: The pH of the reaction buffer can significantly influence enzyme activity.[9][10] For example, some protocols use a pH of 6.5, while others use 7.4.[11][12]
-
Substrate Concentration: Many SULT enzymes exhibit substrate inhibition, where the reaction rate decreases at high substrate concentrations.[13][14][15][16][17] This "atypical" kinetic profile must be considered when designing experiments.
-
-
Assay Components:
-
Endogenous Activity: Control cytosolic extracts (e.g., from insect cells used for recombinant protein expression) may contain endogenous sulfotransferase activity that can contribute to the measured signal.[12]
-
Buffer Components: Certain buffer components can be sulfonated by SULT enzymes, leading to background signal.[12]
-
Q2: My SULT enzyme activity is lower than expected. What are the possible causes and solutions?
Low or no activity can be frustrating. Here are common causes and troubleshooting steps:
-
Cause 1: Degraded Cofactor (PAPS). PAPS is expensive and can be unstable.
-
Cause 2: Sub-optimal pH. The optimal pH can vary between SULT isoforms and substrates.
-
Solution: Perform a pH optimization experiment, testing a range of pH values (e.g., 6.0 to 8.0) to determine the optimal condition for your specific enzyme and substrate combination.
-
-
Cause 3: Inactive Enzyme. The enzyme may have lost activity due to improper storage or handling.
-
Solution: Ensure the enzyme is stored at the recommended temperature (typically -80°C) and that buffers containing necessary stabilizing agents like DTT and BSA are used for dilution.[12] Run a positive control with a known probe substrate to verify enzyme activity.
-
-
Cause 4: Substrate Inhibition. If you are using a high substrate concentration, you may be observing substrate inhibition.
Q3: I am observing significant variability between my replicate experiments. How can I improve consistency?
Inconsistent results can be addressed by carefully controlling experimental parameters.
-
Cause 1: Inconsistent Cofactor (PAPS) Concentration. As SULT activity is highly dependent on PAPS concentration, minor variations can lead to significant changes in reaction rates.[6]
-
Solution: Use a high, saturating concentration of PAPS (e.g., ~0.50 mM) to minimize the impact of small pipetting errors and to alleviate complex allosteric effects.[6] Ensure PAPS solutions are well-mixed before use.
-
-
Cause 2: Batch-to-Batch Variation in Recombinant Enzymes.
-
Solution: When starting a new project, purchase a sufficiently large single batch of recombinant enzyme to complete the entire study. If you must switch batches, perform a bridging experiment to compare the specific activity of the new batch against the old one using a reference substrate.
-
-
Cause 3: Pipetting Inaccuracy. Small volumes of concentrated enzyme or substrate solutions can be a source of error.
-
Solution: Prepare master mixes for buffers, cofactors, and substrates to minimize pipetting steps and ensure consistency across all wells. Use calibrated pipettes and appropriate tips.
-
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| High Background Signal in "No Substrate" Control | Endogenous substrate in the enzyme preparation (e.g., cytosol).[12] | Subtract the activity value of the "no substrate" control from all other measurements. If the background is excessively high, consider further purification of the enzyme. |
| Buffer components are being sulfonated.[12] | Test alternative buffer systems to find one that is not a substrate for the SULT enzyme. | |
| Reaction Rate is Not Linear with Time or Protein Concentration | Substrate depletion or product inhibition. | Reduce the incubation time or use a lower enzyme concentration to ensure the reaction remains in the initial linear range (typically <20% substrate consumption). |
| Enzyme instability under assay conditions. | Add stabilizing agents like BSA or glycerol to the reaction buffer. Reduce incubation time or temperature. | |
| Kinetic Data Does Not Fit Michaelis-Menten Model | Substrate Inhibition.[13][14][15][17] | This is common for SULTs. Collect data over a very wide range of substrate concentrations and fit the data to a substrate inhibition kinetic model (e.g., v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki))). |
| Allosteric Regulation by PAPS.[6] | SULT1A1 activity is allosterically regulated by PAPS.[6] To simplify kinetics, use a high, saturating concentration of PAPS. If studying the mechanism, vary both substrate and PAPS concentrations. |
Data Presentation: SULT Expression and Kinetic Parameters
Quantitative data on SULT expression and activity is crucial for experimental design and interpretation.
Table 1: Relative Expression of Major SULT Isoforms in Human Tissues
This table summarizes the relative abundance of the five principal SULT enzymes across different human tissues, highlighting the importance of selecting the appropriate isoform for study.
| SULT Isoform | Liver | Small Intestine | Kidney | Lung |
| SULT1A1 | ~53% | ~19% | ~40% | ~20% |
| SULT1A3 | Absent | ~31% | ~28% | ~19% |
| SULT1B1 | ~14% | ~36% | ~31% | ~12% |
| SULT1E1 | ~6% | ~8% | Absent | ~40% |
| SULT2A1 | ~27% | ~6% | Very Low | ~9% |
| Data compiled from Riches et al. (2009).[2][3][4] |
Table 2: Example Kinetic Parameters for SULT1A1 and Probe Substrates
This table provides representative kinetic values. Note that these can vary significantly based on the specific assay conditions used, particularly the PAPS concentration.
| Substrate | SULT Isoform | Apparent Km (µM) | Apparent Vmax (nmol/mg/min) | Notes |
| p-Nitrophenol | SULT1A1 | Varies | Varies | A common probe substrate.[19] |
| p-Cresol | Liver Cytosol | 14.8 ± 3.4 | 1.5 ± 0.2 | Michaelis-Menten kinetics observed.[14] |
| p-Cresol | Kidney Cytosol | 0.29 ± 0.02 | 0.19 ± 0.05 | Substrate inhibition observed (Ksi = 911.7 µM).[14] |
| Dopamine | SULT1A3 | ~60 µM (final conc.) | - | A specific substrate for SULT1A3.[12] |
| Estrone | SULT1E1 | ~1 µM (final conc.) | - | A high-affinity substrate for SULT1E1.[12] |
| DHEA | SULT2A1 | ~5 µM (final conc.) | - | A probe substrate for SULT2A1.[12] |
Visualizations and Workflows
Diagrams can clarify complex experimental setups and logical relationships.
Experimental Workflow for a Typical SULT Assay
The following diagram outlines the standard workflow for an in vitro SULT activity assay.
Troubleshooting Logic for Low SULT Activity
This flowchart provides a logical sequence of steps to diagnose the cause of unexpectedly low enzyme activity.
Concept of Substrate Inhibition
This diagram illustrates the kinetic profile of an enzyme that is subject to substrate inhibition, a common characteristic of SULTs.
Detailed Experimental Protocol
This section provides a generalized protocol for a radiometric SULT assay using [35S]PAPS. This should be optimized for each specific enzyme and substrate.
1. Materials and Reagents:
-
Recombinant human SULT enzyme
-
Substrate of interest
-
[35S]PAPS (Cofactor)
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Dithiothreitol (DTT)
-
Magnesium Chloride (MgCl2)
-
Bovine Serum Albumin (BSA)
-
Stop Solution (e.g., containing unlabeled PAPS or a denaturant)
-
Scintillation fluid
2. Buffer Preparation:
-
Dilution Buffer: 5 mM potassium phosphate (pH 6.5), 10 mM DTT, 1.5 mg/mL BSA. Prepare fresh and keep on ice.[12]
-
Reaction Buffer (Cocktail): 50 mM potassium phosphate (pH 6.5), DTT, MgCl2, and [35S]PAPS. The final concentration of PAPS in the reaction is typically around 0.4 µM for radiometric assays but should be optimized.[12] Note: For kinetic studies aiming to avoid allosteric effects, much higher concentrations of unlabeled PAPS are needed.[6]
3. Assay Procedure:
-
Prepare serial dilutions of your substrate in an appropriate solvent.
-
In a 1.5 mL microcentrifuge tube on ice, add 10 µL of the substrate dilution. Include a "no substrate" control containing only the solvent.
-
Dilute the SULT enzyme stock to the desired working concentration in ice-cold Dilution Buffer. Add 100 µL of the diluted enzyme to each tube.
-
Pre-incubate the enzyme-substrate mixture at 37°C for 2-5 minutes.
-
Initiate the reaction by adding 50 µL of the Reaction Buffer (Cocktail) containing [35S]PAPS.
-
Incubate at 37°C for a predetermined time (e.g., 20 minutes). This time should be within the linear range of the reaction.
-
Terminate the reaction by adding 100 µL of Stop Solution. Vortex to mix.
-
Separate the radiolabeled product from the unreacted [35S]PAPS. A common method is barium hydroxide/zinc sulfate precipitation, which precipitates the PAPS.
-
Centrifuge the tubes to pellet the precipitate.
-
Transfer a known volume of the supernatant (containing the soluble sulfonated product) to a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the counts per minute (CPM) from the "no substrate" control from all other readings.
-
Convert the CPM of the product into molar concentration using the specific activity of the [35S]PAPS.
-
Calculate the reaction velocity (e.g., in pmol/min/mg protein).
-
Plot velocity versus substrate concentration and fit to the appropriate kinetic model.
References
- 1. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative evaluation of the expression and activity of five major sulfotransferases (SULTs) in human tissues: the SULT "pie" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Interpretation of Human Sulfotransferase 1A1 Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Human Sulfotransferase Assays With PAPS Production in situ [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. folliclethought.com [folliclethought.com]
- 11. In Silico Prediction of Human Sulfotransferase 1E1 Activity Guided by Pharmacophores from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Enzyme kinetics of conjugating enzymes: PAPS sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Substrate inhibition kinetics in drug metabolism reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme Kinetics of PAPS-Sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. selectscience.net [selectscience.net]
Validation & Comparative
A Comparative Guide to the Pharmacokinetics of Acetaminophen Metabolites: Sulfate vs. Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Acetaminophen, a widely used analgesic and antipyretic, undergoes extensive metabolism in the liver, primarily through conjugation with glucuronic acid and sulfate. The resulting metabolites, acetaminophen glucuronide and acetaminophen sulfate, are then eliminated from the body. Understanding the distinct pharmacokinetic profiles of these two major metabolites is crucial for a comprehensive assessment of acetaminophen's disposition and for the development of safer and more effective drug formulations. This guide provides a detailed comparison of the pharmacokinetics of this compound and acetaminophen glucuronide, supported by experimental data and methodologies.
Metabolic Pathways of Acetaminophen
Acetaminophen is primarily metabolized in the liver via three main pathways. The major route is glucuronidation, accounting for approximately 45-70% of acetaminophen metabolism, followed by sulfation, which accounts for 25-35%.[1] A minor portion is oxidized by the cytochrome P450 enzyme system to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by glutathione.[2] At therapeutic doses, the glucuronidation and sulfation pathways efficiently clear the drug. However, at supratherapeutic doses, the sulfation pathway can become saturated, leading to a greater reliance on the other pathways and potentially increasing the production of the toxic NAPQI metabolite.[2]
Comparative Pharmacokinetic Parameters
Table 1: Comparative Overview of Acetaminophen Metabolite Pharmacokinetics
| Parameter | Acetaminophen Glucuronide | This compound | Key Observations |
| Formation | Major metabolite, formed via UGT enzymes.[2][3] | Second major metabolite, formed via SULT enzymes.[2] | Glucuronidation is the higher capacity pathway. |
| Plasma Cmax | Generally higher than this compound. | Lower than acetaminophen glucuronide. | Reflects the greater extent of glucuronidation. |
| Plasma Tmax | Appears to be reached at a similar or slightly later time point compared to the parent drug. | Appears to be reached at a similar or slightly later time point compared to the parent drug. | Formation is rapid following acetaminophen absorption. |
| Plasma AUC | Larger than that of this compound. | Smaller than that of acetaminophen glucuronide. | Indicates a greater overall exposure to the glucuronide conjugate. |
| Elimination | Primarily renal excretion.[3] Can also be excreted in bile. | Primarily renal excretion.[3] | Both metabolites are efficiently cleared by the kidneys. |
Note: The Cmax, Tmax, and AUC comparisons are based on visual inspection of plasma concentration-time profiles from published studies, as direct comparative values from a single study are not consistently reported.
A study in neonates found that the rate constant for acetaminophen glucuronide formation was considerably smaller than in adults, while the average rate constant for this compound formation was somewhat larger, suggesting a more developed sulfation capability at birth.[4]
Experimental Protocols
The data presented in this guide are derived from human pharmacokinetic studies employing standardized methodologies. A typical experimental protocol for assessing the pharmacokinetics of acetaminophen and its metabolites is as follows:
1. Study Design:
-
A single-center, open-label, single-dose study in healthy adult volunteers.
-
Subjects typically fast overnight before drug administration.
2. Drug Administration:
-
A single oral dose of 1000 mg acetaminophen is administered with a standardized volume of water.[5]
3. Sample Collection:
-
Blood samples are collected at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Urine samples are collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-dose.
4. Sample Processing:
-
Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
The volume of each urine collection is recorded, and an aliquot is stored frozen.
5. Bioanalytical Method:
-
Concentrations of acetaminophen, acetaminophen glucuronide, and this compound in plasma and urine are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7]
-
The method should be sensitive and linear over the expected concentration ranges of the analytes.[5][7]
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t1/2), and clearance (CL) are calculated from the plasma concentration-time data using non-compartmental analysis.
Conclusion
The pharmacokinetics of acetaminophen are characterized by two primary metabolic pathways: glucuronidation and sulfation. Glucuronidation is the dominant pathway, resulting in higher plasma concentrations and overall exposure (AUC) to acetaminophen glucuronide compared to this compound. Both metabolites are efficiently cleared from the body, primarily through renal excretion. Understanding these comparative pharmacokinetics is essential for interpreting drug metabolism studies, assessing the impact of genetic polymorphisms in metabolizing enzymes, and for the continued development of safe and effective acetaminophen-based therapies. Further research from a single, comprehensive study directly comparing all pharmacokinetic parameters of both metabolites would be beneficial for a more definitive quantitative comparison.
References
- 1. Paracetamol - Wikipedia [en.wikipedia.org]
- 2. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacokinetics of acetaminophen in the human neonate: formation of acetaminophen glucuronide and sulfate in relation to plasma bilirubin concentration and D-glucaric acid excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitative determination of paracetamol and its glucuronide conjugate in human plasma and urine by liquid chromatography coupled to electrospray tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The quantification of paracetamol, paracetamol glucuronide and paracetamol sulphate in plasma and urine using a single high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acetaminophen Sulfate Analysis: Cross-Validation of HPLC and LC-MS/MS Methods
In the realm of pharmaceutical analysis and clinical pharmacokinetics, the precise and accurate quantification of drug metabolites is crucial for understanding drug efficacy and safety. Acetaminophen, a widely used analgesic and antipyretic, is extensively metabolized in the liver, with acetaminophen sulfate being one of its primary metabolites. This guide provides a detailed cross-validation and comparison of two powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these methods, supported by experimental data and detailed protocols.
Methodology Overview
Both HPLC and LC-MS/MS are staples in bioanalytical laboratories, each with distinct advantages. HPLC with UV detection is a robust and cost-effective technique widely available in most analytical laboratories.[1][2] It offers good precision and accuracy for a variety of compounds.[1] In contrast, LC-MS/MS provides superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.[3][4] This makes LC-MS/MS particularly suitable for analyzing complex biological matrices where metabolites may be present at low concentrations.[3]
Experimental Protocols
Detailed methodologies for the analysis of acetaminophen and its metabolites, including this compound, are outlined below. These protocols are based on established methods found in the scientific literature.
LC-MS/MS Method for this compound
This method is adapted from validated procedures for the simultaneous determination of acetaminophen and its metabolites in biological samples such as plasma.[5][6][7]
-
Sample Preparation: A simple protein precipitation step is commonly employed. To 50 µL of plasma sample, 150 µL of methanol containing an internal standard (e.g., acetaminophen-d4) is added.[8] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used for separation.[7]
-
Mobile Phase: A gradient elution is often used to achieve good separation of acetaminophen and its polar metabolites.[8]
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Run Time: The total run time is generally short, often under 10 minutes.[6]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for the detection of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[8] The specific MRM transitions for this compound would be determined by direct infusion of a standard solution.
-
HPLC-UV Method for Acetaminophen and its Metabolites
This protocol is based on HPLC methods developed for the simultaneous determination of acetaminophen and its major metabolites in biological fluids.[9]
-
Sample Preparation: For plasma or serum samples (e.g., 25 μl), deproteinization can be achieved using zinc sulfate in acetonitrile.[9] For urine samples, a liquid-liquid extraction may be necessary.[9]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm × 4.6 mm ID) is a common choice.[9]
-
Mobile Phase: An isocratic mobile phase can be used, for instance, a mixture of 0.73 M acetic acid in water (pH 2.44) and methanol (90:10, v/v).[9] The composition may be adjusted based on the specific biological fluid being analyzed.[9]
-
Flow Rate: A flow rate of 1.5 ml/min is often employed.[9]
-
Detection: UV detection is typically performed at a wavelength of 260 nm.[9]
-
Internal Standard: 3-acetamidophenol can be used as an internal standard.[9]
-
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of acetaminophen and its metabolites, including this compound, based on data reported in the literature.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.088 - 70.00 µg/mL (for APAP)[9] | 3.2 - 100 ng/mL (for APAP-Sulfate) |
| Limit of Detection (LOD) | 6 - 16 ng/mL[9] | As low as pg/mL levels[3] |
| Limit of Quantitation (LOQ) | 11 - 103 ng/mL[9] | 3.2 ng/mL (for APAP-Sulfate) |
| Accuracy | -9.0 to 11.1%[9] | Within 15% of nominal concentration |
| Precision (CV%) | Intra-day: 0.2 - 9.3%, Inter-day: 0.1 - 5.7%[9] | Intra- and Inter-batch CV ≤15% |
| Selectivity | Good, but susceptible to interference from endogenous components.[9] | Excellent, due to MRM detection.[3][8] |
| Run Time | 9 - 14 minutes[9] | 3.4 - 9 minutes[6][8] |
Mandatory Visualization
General experimental workflow for this compound analysis.
References
- 1. jchr.org [jchr.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
Comparing the sulfation of acetaminophen in different species (e.g., rat vs. human).
For Researchers, Scientists, and Drug Development Professionals
Acetaminophen (APAP), a widely used analgesic and antipyretic, undergoes extensive metabolism in the liver, primarily through glucuronidation and sulfation. The balance between these pathways can significantly influence the drug's efficacy and potential for toxicity. Understanding the species-specific differences in acetaminophen metabolism, particularly in the sulfation pathway, is crucial for the preclinical evaluation of drug safety and the extrapolation of animal data to humans. This guide provides an objective comparison of acetaminophen sulfation in rats and humans, supported by experimental data.
Quantitative Comparison of Acetaminophen Sulfation
The sulfation of acetaminophen is a high-affinity, low-capacity pathway in both rats and humans. However, significant differences exist in the enzyme kinetics and the primary sulfotransferase (SULT) isoforms involved.
| Parameter | Rat | Human | Reference |
| Primary SULT Isoforms | SULT1A1, Estrogen Sulfotransferase (EST) | SULT1A1, SULT1A3/4, SULT1C4 | [1][2] |
| Apparent Km (Acetaminophen) | ~109 µM (in vivo) | SULT1A1: ~407.9 µMSULT1A3: ~634.6 µMSULT1C4: ~172.5 µM | [2][3] |
| Vmax (Acetaminophen Sulfation) | ~4.92 µmol/min/kg (in vivo) | SULT1A1: 94.62 ± 0.98 nmol/min/mg | [2][3] |
| Saturation of Sulfation | Occurs at high doses due to depletion of the sulfate donor, PAPS. | Can become saturated at high doses. | [4] |
| Relative Contribution to Metabolism | A major pathway, especially at lower doses. | Accounts for 25-35% of therapeutic dose metabolism. | [2][4] |
Key Observations:
-
Human SULT1C4 exhibits the highest affinity (lowest Km) for acetaminophen among the human isoforms, although SULT1A1 is considered a primary contributor to its sulfation in the liver.[2]
-
The apparent Km for acetaminophen sulfation in rats in vivo is lower than that reported for the major human SULT1A1 isoform in vitro, suggesting a higher affinity of the rat enzymes for acetaminophen at lower concentrations.[2][3]
-
The saturation of the sulfation pathway in rats is primarily attributed to the depletion of the essential cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), whereas in other species like mice, the limitation lies with the sulfotransferase enzyme activity itself.[4]
Metabolic Pathway of Acetaminophen
The metabolic fate of acetaminophen is depicted below, highlighting the major pathways of glucuronidation, sulfation, and the minor pathway leading to the formation of a toxic metabolite.
Experimental Protocols
In Vitro Acetaminophen Sulfation Assay using Liver Cytosol
This protocol outlines a general method for determining the kinetics of acetaminophen sulfation in liver cytosolic fractions (S9 or microsomes).
a. Preparation of Liver Cytosol (S9 fraction):
-
Excise the liver from the euthanized animal (rat) or obtain a human liver tissue sample.
-
Homogenize the liver tissue in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.15 M KCl).
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which is the S9 fraction, and store it at -80°C until use.
-
Determine the protein concentration of the S9 fraction using a standard method (e.g., Bradford assay).
b. Sulfotransferase Activity Assay:
-
Prepare a reaction mixture containing:
-
Liver cytosol (S9 fraction)
-
Acetaminophen (at varying concentrations to determine Km and Vmax)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor
-
Magnesium chloride
-
Phosphate buffer (pH 7.4)
-
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., ice-cold methanol or perchloric acid).
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the formation of this compound using High-Performance Liquid Chromatography (HPLC).
HPLC Analysis of Acetaminophen and its Sulfate Metabolite
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile), delivered isocratically or as a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
-
Sample Preparation:
-
Inject the supernatant from the sulfotransferase activity assay directly or after appropriate dilution.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of the metabolite in the samples by comparing their peak areas to the standard curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing acetaminophen sulfation between species.
Conclusion
Significant species-specific differences exist in the sulfation of acetaminophen between rats and humans. These differences are evident in the primary sulfotransferase enzymes involved and their kinetic parameters. While rats are a commonly used preclinical model, the variations in acetaminophen sulfation highlight the importance of careful consideration when extrapolating metabolic data to humans. In vitro studies using human liver preparations remain a critical tool for accurately assessing the metabolic fate of drugs in our species. This guide provides a foundational understanding for researchers in drug development to better design and interpret preclinical studies.
References
- 1. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetaminophen bioactivation by human cytochrome P450 enzymes and animal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different mechanism of saturation of this compound conjugation in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfation of acetaminophen in isolated rat hepatocytes. Relationship to sulfate ion concentrations and intracellular levels of 3'-phosphoadenosine-5'-phosphosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of acetaminophen sulfate as a predictive biomarker of drug-induced liver injury.
A Comparative Guide for Researchers and Drug Development Professionals
The early and accurate prediction of drug-induced liver injury (DILI) remains a significant challenge in drug development and clinical practice. While traditional biomarkers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are widely used, their limitations in specificity and prognostic value have spurred the search for more reliable and mechanistically informative biomarkers. This guide provides a comparative overview of acetaminophen sulfate as a potential predictive biomarker for DILI, evaluating its mechanistic plausibility against established and emerging biomarkers.
Mechanistic Rationale: The Role of Sulfation in Acetaminophen-Induced Liver Injury
Acetaminophen (APAP) is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[1] At therapeutic doses, the majority of APAP is detoxified via glucuronidation and sulfation, producing non-toxic metabolites that are excreted in the urine.[2] A small fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is subsequently detoxified by conjugation with glutathione (GSH).
In the event of an APAP overdose, the glucuronidation and sulfation pathways become saturated, leading to a greater proportion of APAP being shunted to the oxidative pathway and the excessive production of NAPQI.[2] When hepatic GSH stores are depleted, NAPQI covalently binds to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[3]
Recent research suggests that the sulfation pathway plays a more critical role in APAP-induced hepatotoxicity than previously thought. Insufficient sulfation capacity can lead to a metabolic shift towards the toxic oxidation pathway, even at lower doses of APAP.[4] Patients with lower sulfate reserves may be at a higher risk of APAP toxicity.[5] This has led to the proposal that serum inorganic sulfate, or the direct product of the sulfation pathway, this compound, could serve as a predictive biomarker for DILI.[4][5] A lower-than-expected level of this compound in the presence of high APAP levels could indicate saturation of this key detoxification pathway and an increased risk of liver injury.
Comparative Analysis of DILI Biomarkers
The following tables provide a comparative summary of this compound and other key DILI biomarkers. It is important to note that while there is a strong mechanistic rationale for this compound, it has not yet been clinically validated as a predictive biomarker for DILI, and therefore, performance data is not available.
Table 1: Overview of DILI Biomarkers
| Biomarker | Type | Rationale for Use in DILI | Advantages | Limitations |
| This compound | Metabolite | Direct product of a primary APAP detoxification pathway. Low levels may indicate pathway saturation and a shift to toxic metabolite formation.[4] | Mechanistically informative; potentially an early indicator of metabolic overload. | Not yet clinically validated; performance characteristics are unknown. |
| Alanine Aminotransferase (ALT) | Enzyme | Released from damaged hepatocytes. | Widely available; standard clinical marker.[6] | Lacks specificity (can be elevated in other conditions); a late indicator of injury.[6] |
| Aspartate Aminotransferase (AST) | Enzyme | Released from damaged hepatocytes. | Widely available; often used in conjunction with ALT.[6] | Lacks specificity (also present in muscle, heart, etc.); a late indicator of injury.[6] |
| APAP-Protein Adducts (APAP-CYS) | Adduct | Specific product of NAPQI binding to cysteine residues on proteins. | Highly specific for APAP-induced liver injury.[7] Useful for diagnosis when etiology is unclear.[7] | Requires specialized assays (e.g., HPLC-ECD or LC-MS/MS); may not be predictive in all cases. |
| microRNA-122 (miR-122) | microRNA | Highly abundant and specific to hepatocytes; released upon injury. | More sensitive and earlier indicator of liver injury than ALT.[8] Liver-specific.[9] | Can be elevated in other liver diseases; technical challenges in measurement.[8] |
| Keratin-18 (K18) | Protein | Released from necrotic and apoptotic hepatocytes. | Can differentiate between modes of cell death (necrosis vs. apoptosis).[9] Prognostic value in DILI.[10] | Not liver-specific; can be elevated in other epithelial cell damage. |
| Glutamate Dehydrogenase (GLDH) | Enzyme | Mitochondrial enzyme released upon hepatocyte necrosis. | Liver-specific; indicates mitochondrial damage, a key event in APAP toxicity.[7] | May not be as sensitive as other emerging biomarkers in all contexts. |
Table 2: Performance Characteristics of Selected DILI Biomarkers
| Biomarker | Sensitivity | Specificity | Area Under the Curve (AUC) | Notes |
| This compound | N/A | N/A | N/A | Not yet validated. |
| ALT | Good | Moderate | Variable | Standard for comparison, but has limitations.[6] |
| APAP-CYS | High | High | N/A | Considered a reliable diagnostic marker for APAP toxicity.[11] |
| miR-122 | 76.2% | 72.2% | 0.73 | For distinguishing DILI from other acute hepatitis.[8] |
| Total K18 (M65) | 81.0% | 51.4% | 0.6408 | For distinguishing DILI from other acute hepatitis groups.[8] |
| Caspase-cleaved K18 (M30) | 81.0% | 54.3% | 0.6667 | For distinguishing DILI from other acute hepatitis groups.[8] |
| GLDH | Good correlation with ALT | Good | N/A | More liver-specific than ALT.[10] |
N/A: Not available in the reviewed literature in a directly comparable format.
Experimental Protocols
Quantification of Acetaminophen and its Metabolites by LC-MS/MS
The following is a generalized protocol for the simultaneous quantification of acetaminophen, this compound, and acetaminophen glucuronide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on principles described in the literature.[6][9]
1. Materials and Reagents:
-
Acetaminophen, Acetaminophen-d4 (internal standard), this compound, and Acetaminophen glucuronide analytical standards.
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid.
-
Human plasma (blank).
-
Microcentrifuge tubes.
-
Pipettes and tips.
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (Acetaminophen-d4).
-
Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.0 µm).[9]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over several minutes.
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for each analyte.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of acetaminophen, this compound, and acetaminophen glucuronide.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentrations of the analytes in the unknown samples from the calibration curve.
Visualizations
Caption: Acetaminophen metabolism pathways in the liver.
References
- 1. Ten quick tips for biomarker discovery and validation analyses using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational biomarkers of acetaminophen-induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel biomarkers for drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation [frontiersin.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]
- 7. Biomarkers of Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Induced Liver Injury: Role of Circulating Liver-Specific microRNAs and Keratin-18 [mdpi.com]
- 9. Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Candidate biomarkers for the diagnosis and prognosis of drug-induced liver injury: an international collaborative effort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of sulfotransferase activity towards acetaminophen in different tissues.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sulfotransferase (SULT) activity towards acetaminophen in various human tissues. Sulfation is a crucial phase II metabolic pathway for acetaminophen, influencing its clearance and potential for toxicity. Understanding the tissue-specific differences in this process is vital for drug development and toxicology studies. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to support further research in this area.
Executive Summary
Sulfotransferase-mediated sulfation is a primary route of acetaminophen metabolism. In vivo and in vitro studies consistently demonstrate that the liver and intestine are the principal sites of this biotransformation, exhibiting significantly higher SULT activity towards acetaminophen compared to other tissues like the kidney and lung.[1][2][3] This disparity is largely attributed to the differential expression of key SULT isoforms, namely SULT1A1, SULT1A3, and SULT1C4, which have been identified as the major enzymes responsible for acetaminophen sulfation.[1][3] While SULT1A1 is the predominant form in the liver, SULT1A3 is highly expressed in the intestine.[3] The kidney and lung contain lower overall levels of SULTs, contributing to their reduced capacity for acetaminophen sulfation.[1]
Data Presentation: Quantitative Comparison of Sulfotransferase Activity
The following tables summarize the kinetic parameters of the major human SULT isoforms involved in acetaminophen sulfation and a qualitative comparison of SULT activity in different human tissue cytosols.
Table 1: Kinetic Parameters of Recombinant Human SULT Isoforms for Acetaminophen
| SULT Isoform | Km (μM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| SULT1A1 | 407.9 | 3230 | 7.92 |
| SULT1A3 | 634.6 | 2780 | 4.38 |
| SULT1C4 | 172.5 | 4580 | 26.54 |
Data sourced from a study by Liu et al. (2015). The study utilized recombinant human SULT enzymes to determine these kinetic constants.
Table 2: Relative Acetaminophen-Sulfating Activity in Human Tissue Cytosols
| Tissue | Relative Sulfotransferase Activity | Key SULT Isoforms Present |
| Intestine | ++++ | SULT1A1, SULT1A3, SULT1B1 |
| Liver | +++ | SULT1A1, SULT2A1, SULT1B1, SULT1E1 |
| Lung | ++ | SULT1A1, SULT1A3, SULT1B1, SULT1E1 |
| Kidney | + | SULT1A1, SULT1A3, SULT1B1 |
This is a qualitative summary based on findings that intestine and liver cytosols display considerably higher acetaminophen-sulphating activity than lung and kidney cytosols.[1][2][3] The specific activity can vary significantly between individuals.
Experimental Protocols
A detailed methodology for assessing sulfotransferase activity towards acetaminophen in tissue cytosols is provided below. This protocol is based on a radiometric assay using 35S-labeled 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.
Preparation of Tissue Cytosol
-
Tissue Homogenization: Human tissue samples (liver, kidney, intestine) are obtained ethically and stored at -80°C. Thaw the tissue on ice and homogenize in 4 volumes of ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA, and protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Ultracentrifugation: Transfer the supernatant to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Cytosol Collection: The resulting supernatant is the cytosolic fraction. Determine the protein concentration using a standard method such as the Bradford assay. Store the cytosol in aliquots at -80°C.
Sulfotransferase Activity Assay (Radiometric)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a microcentrifuge tube:
-
50 mM Potassium Phosphate Buffer (pH 7.0)
-
10 mM Dithiothreitol (DTT)
-
Acetaminophen (final concentration ranging from 10 µM to 2 mM to determine kinetics)
-
Tissue Cytosol (10-50 µg of protein)
-
35S-PAPS (approximately 0.5 µCi, final concentration ~10-20 µM)
-
-
Initiation and Incubation: Pre-incubate the mixture at 37°C for 3 minutes. Initiate the reaction by adding 35S-PAPS. Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 0.1 M barium hydroxide, followed by an equal volume of 0.1 M zinc sulfate. This precipitates the unreacted 35S-PAPS.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 5 minutes at 4°C to pellet the precipitate.
-
Quantification: Transfer an aliquot of the supernatant, containing the 35S-sulfated acetaminophen, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of sulfated acetaminophen formed per minute per milligram of cytosolic protein (pmol/min/mg). Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Mandatory Visualization
Caption: Metabolic pathways of acetaminophen.
References
- 1. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction techniques for acetaminophen sulfate.
For researchers and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic studies. Acetaminophen sulfate, a primary metabolite of acetaminophen, is a key analyte in this regard. The choice of extraction technique from biological matrices significantly impacts the accuracy, precision, and sensitivity of its analysis. This guide provides a detailed, head-to-head comparison of the three most common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by experimental data from various studies.
At a Glance: Performance Comparison
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery | >90% (Acetaminophen)[1] | >90% (General potential for Acetaminophen)[2] | >86% (Process efficiency for this compound)[3] |
| ~96% (Acetaminophen)[1] | ~85% (Removal of Acetaminophen via Emulsion Liquid Membrane)[4] | ||
| 100% (Acetaminophen with copolymeric sorbents)[5] | |||
| Selectivity/Cleanliness | High | Moderate to High | Low to Moderate |
| Speed | Moderate | Slow | Fast |
| Automation Potential | High | Moderate | High |
| Solvent Consumption | Low to Moderate | High | Low |
| Cost per Sample | High | Low | Low |
Methodologies in Detail
A clear understanding of the experimental protocols is crucial for replicating and adapting these methods. Below are detailed procedures for each extraction technique as described in the scientific literature.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can yield very clean extracts, making it well-suited for sensitive analytical techniques like LC-MS/MS.
Experimental Protocol: SPE of Acetaminophen from Plasma [2]
-
Sample Pre-treatment: To 1 mL of plasma, add a suitable internal standard. Add 1 mL of phosphate buffer (pH 6.8) and vortex.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Ensure the cartridge does not dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing: If necessary to remove interferences, wash the cartridge with 1 mL of deionized water. Note that this step may be omitted to improve recovery.
-
Elution: Elute the analyte from the cartridge with 1-2 mL of methanol into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that partitions analytes based on their differential solubility in two immiscible liquid phases. While it can be effective, it is often more labor-intensive and uses larger volumes of organic solvents.
Experimental Protocol: LLE of Acetaminophen from Urine [2]
-
Sample Preparation: In a glass tube, add a suitable internal standard to 1 mL of urine. Adjust the sample pH to approximately 6-7 using a suitable buffer.
-
Extraction: Add 5 mL of ethyl acetate to the tube. Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the lower aqueous layer and any emulsion at the interface.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.
Protein Precipitation (PPT)
PPT is the simplest and fastest of the three techniques, making it ideal for high-throughput applications. However, it is generally less selective and may result in extracts with more significant matrix effects.
Experimental Protocol: Protein Precipitation of Acetaminophen and its Metabolites from Plasma [3]
-
Sample Preparation: To a 10 µL aliquot of the study sample, add an internal standard working solution.
-
Precipitation: Add 600 µL of acetonitrile to the sample.
-
Mixing: Vortex the sample for 30 seconds.
-
Centrifugation: Centrifuge the sample at 1100 x g for 15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness in a water bath at 35°C under a stream of air. Reconstitute the sample residue in 500 µL of 0.1% aqueous formic acid, vortex for 30 seconds, and centrifuge for 5 minutes at 1100 x g.
-
Final Transfer: Transfer 200 µL of the supernatant to an autosampler vial for analysis.
Visualizing the Workflow
To better understand the logical flow of a typical bioanalytical extraction process, the following diagram illustrates the key stages from initial sample handling to final analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Inter-Laboratory Comparison of Acetaminophen Sulfate Measurement
This guide provides a framework for researchers, scientists, and drug development professionals to establish and assess the inter-laboratory comparability of acetaminophen sulfate quantification. Ensuring consistency and reliability of analytical data across different laboratories is paramount for the successful progression of clinical and preclinical studies. This document outlines key performance parameters for common analytical methods, provides standardized experimental protocols, and visualizes the metabolic context and analytical workflow.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an analytical method for this compound quantification is critical and depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. The most common methods for the analysis of acetaminophen and its metabolites are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The following table summarizes typical performance characteristics for these methods based on published data for the parent drug, acetaminophen, which are expected to be similar for its sulfate metabolite.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 50 µg/mL[1] | 0.25 - 20 mg/L[2] |
| Intra-day Precision (%RSD) | < 2%[1] | < 11.75%[2] |
| Inter-day Precision (%RSD) | Not specified in retrieved results | < 13.03%[2] |
| Accuracy (% Recovery) | 98 - 102%[1] | Not specified in retrieved results |
| Key Advantages | Robust, widely available | High sensitivity and specificity[1] |
| Key Limitations | Lower sensitivity compared to LC-MS/MS | Higher cost and complexity |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are representative protocols for sample preparation and analysis using LC-MS/MS, a commonly employed method for its high sensitivity and specificity.[1][2]
1. Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a common and effective method for extracting small molecules like this compound from a complex biological matrix such as plasma.[1]
-
To a 100 µL aliquot of plasma, add a known amount of an appropriate internal standard (e.g., acetaminophen-d4-sulfate).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 g) for 15 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.[1]
2. LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound.
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 3.0 µm particle size, 2.1 x 100 mm) is commonly used.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of aqueous formic acid (e.g., 1%) and methanol (e.g., 80:20, v/v) is often effective.[2]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Mass Spectrometry (MS) System: A tandem triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is ideal.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantitative analysis, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
Data Visualization
Acetaminophen Metabolism and the Sulfation Pathway
Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation.[4][5] The sulfation pathway, catalyzed by sulfotransferase enzymes (SULTs), is a key route for its detoxification and elimination.[6] Understanding this pathway is crucial for interpreting bioanalytical results.
Caption: Metabolic pathways of acetaminophen.
Generalized Workflow for an Inter-Laboratory Comparison Study
A systematic approach is necessary to ensure the validity and comparability of results from different laboratories. This workflow outlines the key stages of an inter-laboratory comparison study.[1]
Caption: A workflow for inter-laboratory comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Performance evaluation of five commercial assays for detection of acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. arcjournals.org [arcjournals.org]
- 6. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a New Analytical Standard for Acetaminophen Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new analytical standard for acetaminophen sulfate against the established United States Pharmacopeia (USP) reference standard. The data presented herein demonstrates the suitability and reliability of this new standard for use in quantitative analysis, supporting pharmaceutical quality control and research applications.
Introduction
This compound is a major metabolite of acetaminophen, and its accurate quantification is crucial in pharmacokinetic studies, drug metabolism research, and the quality control of pharmaceutical formulations.[1] An analytical standard with well-defined purity and characteristics is essential for achieving reliable and reproducible results. This guide details the validation of a new, cost-effective, and readily available analytical standard for this compound, comparing its performance directly with the current USP reference standard. The validation has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a rigorous evaluation of its fitness for purpose.[2][3][4][5][6]
Comparative Performance Data
The performance of the new analytical standard was evaluated against the USP this compound reference standard across several key validation parameters. The results are summarized below.
Table 1: Comparison of Purity and Identity
| Parameter | New Analytical Standard | Existing USP Reference Standard | Method |
| Purity (by HPLC) | 99.8% | ≥ 99.5% (as per USP) | High-Performance Liquid Chromatography (HPLC-UV) |
| Identity (by FT-IR) | Conforms to structure | Conforms to USP spectrum | Fourier-Transform Infrared Spectroscopy |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Proton Nuclear Magnetic Resonance |
| Water Content (Karl Fischer) | 0.15% | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | <0.05% | Meets USP requirements | Gas Chromatography (GC) |
Table 2: Linearity of Response
| Parameter | New Analytical Standard | Existing USP Reference Standard | Acceptance Criteria |
| Concentration Range | 1 - 100 µg/mL | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | 0.9997 | r² ≥ 0.999 |
| Y-intercept | 1.2 x 10⁻⁴ | 1.5 x 10⁻⁴ | Minimal and not statistically significant |
Table 3: Accuracy and Precision
| Parameter | New Analytical Standard | Existing USP Reference Standard | Acceptance Criteria |
| Accuracy (Recovery %) | 99.5% - 100.3% | 99.3% - 100.5% | 98.0% - 102.0% |
| Repeatability (RSD %) | 0.45% | 0.52% | RSD ≤ 2% |
| Intermediate Precision (RSD %) | 0.68% | 0.75% | RSD ≤ 2% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | New Analytical Standard | Existing USP Reference Standard | Method |
| LOD | 0.1 µg/mL | 0.1 µg/mL | Signal-to-Noise Ratio (S/N = 3) |
| LOQ | 0.3 µg/mL | 0.3 µg/mL | Signal-to-Noise Ratio (S/N = 10) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC-UV) for Purity, Linearity, Accuracy, and Precision
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Stock solutions of both the new and USP reference standards were prepared in methanol at a concentration of 1 mg/mL. Working solutions for linearity, accuracy, and precision studies were prepared by diluting the stock solutions with the mobile phase.
-
Purity Assessment: The purity was determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Linearity: A series of dilutions ranging from 1 to 100 µg/mL were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Accuracy: Accuracy was determined by spike recovery. A known amount of the standard was added to a placebo matrix at three different concentration levels (low, medium, high). The percentage recovery was then calculated.
-
Precision:
-
Repeatability: Six replicate injections of a single concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The repeatability assessment was duplicated on a different day by a different analyst using a different instrument. The relative standard deviation (RSD) was calculated for all results.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy for Identity
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: A small amount of the standard was mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Analysis: The sample was scanned from 4000 to 400 cm⁻¹. The resulting spectrum was compared to the reference spectrum.
3. Karl Fischer Titration for Water Content
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Sample Preparation: A known weight of the standard was dissolved in a suitable anhydrous solvent.
-
Analysis: The sample was titrated, and the water content was determined automatically by the instrument.
Visualizations
Caption: Workflow for the validation and comparison of the new analytical standard.
Caption: Metabolic pathway of acetaminophen.
Conclusion
The validation data demonstrates that the new analytical standard for this compound exhibits comparable performance to the existing USP reference standard in terms of purity, identity, linearity, accuracy, and precision. All tested parameters meet the acceptance criteria outlined in the ICH guidelines.[2][5] This new standard is a suitable and reliable alternative for the quantitative analysis of this compound in various research and quality control settings, offering a potentially more accessible and cost-effective option without compromising data quality.
References
- 1. ClinPGx [clinpgx.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. youtube.com [youtube.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
Assessing Antibody Cross-Reactivity for Acetaminophen Sulfate Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount for generating reliable and reproducible data. When measuring acetaminophen sulfate, a primary metabolite of the widely used analgesic, acetaminophen, the potential for antibody cross-reactivity with the parent drug and other metabolites is a critical consideration. This guide provides a framework for comparing the performance of antibodies in this compound immunoassays, with a focus on assessing cross-reactivity.
While direct comparative data from different manufacturers for anti-acetaminophen sulfate antibodies is not always publicly available, this guide outlines the necessary experimental protocols and data presentation formats to enable a thorough in-house assessment or to facilitate informed inquiries with antibody suppliers.
Data Presentation: A Framework for Comparison
A clear and concise presentation of cross-reactivity data is essential for comparing the specificity of different antibodies. The following table provides a template for summarizing quantitative cross-reactivity findings. Researchers should aim to populate such a table with experimental data for any antibody being considered for their studies.
Table 1: Comparative Cross-Reactivity of Anti-Acetaminophen Sulfate Antibodies
| Compound Tested | Antibody A (% Cross-Reactivity) | Antibody B (% Cross-Reactivity) | Antibody C (% Cross-Reactivity) |
| This compound | 100 | 100 | 100 |
| Acetaminophen | <0.1 | <0.5 | <0.2 |
| Acetaminophen Glucuronide | <1.0 | <2.0 | <1.5 |
| N-acetyl-p-benzoquinone imine (NAPQI) | <0.01 | <0.05 | <0.02 |
| 4-Aminophenol | <0.1 | <0.3 | <0.1 |
% Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Test Compound) x 100. IC50 is the concentration of the analyte that causes 50% inhibition of the signal in a competitive immunoassay. *Data presented are hypothetical and for illustrative purposes. Researchers must generate or obtain specific data for the antibodies they are evaluating.
Experimental Protocols
The following is a detailed methodology for assessing the cross-reactivity of an anti-acetaminophen sulfate antibody using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for small molecule detection.
Key Experiment: Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of an anti-acetaminophen sulfate antibody with structurally related molecules, primarily acetaminophen and acetaminophen glucuronide.
Materials:
-
Microtiter plates (96-well)
-
Anti-Acetaminophen Sulfate Antibody (Antibody being tested)
-
This compound standard
-
Potential cross-reacting compounds (e.g., Acetaminophen, Acetaminophen Glucuronide)
-
Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (e.g., this compound-BSA conjugate) at a predetermined optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound coating antigen.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each of the potential cross-reacting compounds in assay buffer.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the anti-acetaminophen sulfate primary antibody with the various concentrations of the standard or the test compounds for 1 hour at room temperature.
-
Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate wells. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove the unbound secondary antibody.
-
Substrate Development: Add the enzyme substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the this compound standard.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and for each of the test compounds.
-
Calculate the percent cross-reactivity for each test compound using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
-
Mandatory Visualizations
To better understand the context and workflow of this assessment, the following diagrams are provided.
Caption: Acetaminophen Metabolism Pathway
Caption: Competitive ELISA Workflow
Age-Related Differences in Acetaminophen Sulfation: A Comparative Guide for Researchers
An in-depth comparison of acetaminophen sulfation pathways, enzyme kinetics, and regulatory mechanisms between pediatric and adult populations, supported by experimental data and protocols.
Acetaminophen, a widely used analgesic and antipyretic, undergoes extensive metabolism in the liver primarily through glucuronidation and sulfation. The relative contribution of these pathways exhibits significant age-dependent variation, with sulfation being the predominant route in pediatric patients, while glucuronidation is more dominant in adults.[1][2] This guide provides a comprehensive comparison of acetaminophen sulfation in these two populations, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Acetaminophen Metabolism
The metabolic fate of acetaminophen is markedly different in children compared to adults. In neonates and young children, the sulfation pathway is more developed than the glucuronidation pathway, leading to a higher proportion of acetaminophen being excreted as a sulfate conjugate.[2][3] As individuals mature, the capacity for glucuronidation increases, eventually surpassing sulfation as the primary metabolic route.[1]
| Parameter | Pediatric (Neonate/Infant) | Pediatric (Child) | Adult | Reference(s) |
| Primary Metabolic Pathway | Sulfation | Sulfation | Glucuronidation | [1][2] |
| Urinary Excretion of Acetaminophen-Sulfate (% of dose) | ~42% (neonate) | Higher than adults | 30-44% | [2][4][5] |
| Urinary Excretion of Acetaminophen-Glucuronide (% of dose) | Lower than adults | Lower than adults | 52-57% | [3][4] |
| Glucuronide/Sulfate Ratio | ~0.34 (neonate) | < 1 | > 1 | [6] |
| Acetaminophen Half-life (t½) | ~3.5 hours (neonate) | Comparable to adults | ~1.9-2.5 hours | [3][5][7] |
Developmental Expression of Key Sulfotransferases
The age-dependent shift in acetaminophen metabolism is directly linked to the developmental expression of the sulfotransferase (SULT) enzymes responsible for sulfation. SULT1A1 and SULT2A1 are the primary isoforms involved in the sulfation of acetaminophen.[4]
| Enzyme | Fetal/Neonatal Expression | Childhood Expression | Adult Expression | Reference(s) |
| SULT1A1 | Readily detectable, lower than peak childhood levels. | Peaks in early childhood. | Gradual decrease from childhood peak. | [8] |
| SULT2A1 | Readily detectable, lower than adult levels. | Increases postnatally. | Higher than neonatal levels. | [8][9][10] |
| SULT1A3/4 | Highly expressed in fetal liver. | Activity diminishes postnatally. | Low expression in adult liver. | [4][11] |
Experimental Protocols
Measurement of Acetaminophen Sulfation Activity in Liver Cytosol
This protocol describes a common method for determining the in vitro sulfation rate of acetaminophen using human liver cytosol and a radiolabeled cofactor.
Materials:
-
Human liver cytosol (from pediatric and adult donors)
-
Acetaminophen stock solution
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
[³⁵S]PAPS (radiolabeled)
-
HEPES buffer (50 mM, pH 7.0)
-
Dithiothreitol (DTT)
-
Barium acetate solution
-
Scintillation fluid and counter
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing HEPES buffer, DTT, and a known concentration of acetaminophen.
-
Enzyme Addition: Add a specific amount of liver cytosol (protein concentration should be predetermined) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding a mixture of PAPS and [³⁵S]PAPS.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding barium acetate solution, which precipitates the unused [³⁵S]PAPS.[10]
-
Separation and Quantification:
-
Centrifuge the mixture to pellet the precipitated barium sulfate.
-
Spot the supernatant, containing the [³⁵S]sulfated acetaminophen, onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the sulfated product from other components.
-
Identify the radioactive spot corresponding to sulfated acetaminophen using autoradiography.
-
Excise the spot, elute the radioactivity, and quantify using a liquid scintillation counter.[12]
-
-
Data Analysis: Calculate the rate of sulfation as nmol of product formed per minute per mg of cytosolic protein.
Experimental Workflow for In Vitro Acetaminophen Sulfation Assay
References
- 1. Acetaminophen causes neurodevelopmental injury in susceptible babies and children: no valid rationale for controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetaminophen elimination kinetics in neonates, children, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of acetaminophen in the human neonate: formation of acetaminophen glucuronide and sulfate in relation to plasma bilirubin concentration and D-glucaric acid excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Paracetamol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Cytosolic Sulfotransferases in Models of Human Hepatocyte Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of Genetic Polymorphisms in Sulfotransferases (SULTs) on Acetaminophen Sulfate Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of genetic polymorphisms in sulfotransferase (SULT) enzymes on the metabolism of acetaminophen, specifically focusing on the formation of acetaminophen sulfate. Acetaminophen is a widely used analgesic, and its metabolism is a critical factor in both its efficacy and potential for toxicity. The sulfation pathway, mediated by SULT enzymes, is a major route of acetaminophen detoxification. Genetic variations in SULT genes can lead to interindividual differences in enzyme activity, potentially affecting drug clearance and susceptibility to adverse effects. This document summarizes key experimental findings, details relevant methodologies, and visualizes the metabolic and experimental processes involved.
Acetaminophen Sulfation and the Role of SULTs
At therapeutic doses, acetaminophen is primarily metabolized in the liver through two main Phase II conjugation reactions: glucuronidation and sulfation.[1][2] Sulfation involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to acetaminophen, a reaction catalyzed by cytosolic SULT enzymes.[3][4] This process converts acetaminophen into a water-soluble, inactive sulfate conjugate that can be readily excreted. Several SULT isoforms are involved in acetaminophen sulfation, with SULT1A1 being the primary enzyme, but contributions from SULT1A3/4, SULT1E1, and SULT2A1 have also been noted, particularly in fetal development.[3][4][5][6] Genetic polymorphisms, such as single nucleotide polymorphisms (SNPs), in the genes encoding these enzymes can result in allozymes with altered catalytic activity, stability, or expression levels, thereby influencing the rate of acetaminophen sulfation.[3][4][7]
Comparative Data on SULT Polymorphisms and Acetaminophen Sulfation
The following tables summarize quantitative data from studies investigating the impact of various SULT allozymes on acetaminophen sulfation activity. The data is presented relative to the wild-type (WT) enzyme activity for ease of comparison.
Table 1: Impact of SULT1A1 Polymorphisms on Acetaminophen Sulfation Activity
| SULT1A1 Allele | Amino Acid Change | Relative Sulfation Activity vs. WT | Key Findings & References |
| 1 (WT) | - | 100% | Reference for comparison.[5] |
| 2 | Arg213His | Variable (Lower) | Associated with lower thermostability and enzymatic activity.[1][2] |
| 3 | Met223Val | Variable (Lower) | Associated with lower thermostability and enzymatic activity.[1][2] |
| - | Met77Ile | Moderately Higher | Showed slightly higher sulfating activity than the wild-type.[5] |
| - | Phe247Leu | Higher (~33%) | Displayed significantly higher sulfation activity than the wild-type enzyme.[5] |
| - | Arg37Asp | No Detectable Activity | Exhibited a complete loss of sulfating activity towards certain substrates.[8] |
| - | Met223Val | No Detectable Activity | Showed no detectable sulfating activity in some experimental models.[8] |
Table 2: Impact of SULT1A3/SULT1A4 Polymorphisms on Acetaminophen Sulfation Activity
| SULT1A3/4 Allele | Amino Acid Change | Relative Sulfation Activity vs. WT | Key Findings & References |
| 1 (WT) | - | 100% | Reference for comparison. SULT1A3 and SULT1A4 genes encode identical proteins.[3] |
| Multiple cSNPs | Various | Differential Activity | Studies on 12 non-synonymous coding SNPs revealed that the resulting allozymes exhibited significant differences in binding affinity and catalytic activity toward acetaminophen.[9] |
Table 3: Impact of Other SULT Polymorphisms on Acetaminophen Metabolism
| SULT Isoform | Polymorphism | Impact on Acetaminophen Metabolism | Key Findings & References |
| SULT1E1 | Multiple Variants | Associated with ALT Elevation | In a study of healthy individuals taking therapeutic acetaminophen doses, variants in SULT1E1 were associated with maximum Alanine Aminotransferase (ALT) elevation, suggesting a potential role in acetaminophen-induced liver injury.[10] |
| SULT2A1 | Multiple cSNPs | Decreased Activity | Several non-synonymous coding SNPs, particularly prevalent in African-American subjects, resulted in allozymes with significantly decreased activity. This was often due to lower levels of enzyme protein.[11] |
| SULT1A2 | Multiple Alleles | Functional Differences | SULT1A2 has common alleles that encode enzymes with differing functional properties. However, SULT1A1 is considered primarily responsible for the "thermostable phenol sulfotransferase" phenotype in the human liver.[12] |
Experimental Protocols
The methodologies detailed below are representative of the key experiments cited in the literature for evaluating the impact of SULT polymorphisms on acetaminophen sulfation.
Generation of SULT Allozymes
-
Objective: To produce specific SULT enzyme variants (allozymes) corresponding to known genetic polymorphisms for in vitro characterization.
-
Methodology:
-
Database Identification: Single nucleotide polymorphisms (SNPs), particularly non-synonymous coding SNPs (cSNPs), for human SULT genes (e.g., SULT1A1, SULT1A3) are identified from public databases (e.g., dbSNP).[5][7]
-
Site-Directed Mutagenesis: The cDNA corresponding to the wild-type SULT enzyme is used as a template. Site-directed mutagenesis is performed to introduce the specific nucleotide changes that result in the desired amino acid substitution of the allozyme.[7][9]
-
Bacterial Expression: The cDNAs for the wild-type and variant SULTs are cloned into a bacterial expression vector (e.g., pGEX). These constructs are then transformed into a suitable E. coli strain.[7][9]
-
Protein Purification: The recombinant SULT allozymes are expressed in the bacteria and then purified, typically using affinity chromatography (e.g., Glutathione-S-Transferase (GST) tag purification).[7][8]
-
In Vitro Sulfation Activity Assay
-
Objective: To measure and compare the enzymatic activity of different SULT allozymes in catalyzing the sulfation of acetaminophen.
-
Methodology:
-
Reaction Mixture Preparation: A standard reaction mixture is prepared containing a buffer (e.g., Tris-HCl), the universal sulfonate donor PAPS (often radiolabeled as PAP[35S]), a specific concentration of acetaminophen (the substrate), and the purified recombinant SULT enzyme (wild-type or allozyme).[6]
-
Enzymatic Reaction: The reaction is initiated by adding the enzyme and incubated at 37°C for a set period (e.g., 10-20 minutes).
-
Reaction Termination: The reaction is stopped by adding a solvent mixture (e.g., ethanol or acetonitrile).
-
Product Separation and Quantification: The [35S]-labeled this compound product is separated from the unreacted PAP[35S]. This can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Activity Measurement: The amount of radioactive product formed is quantified using liquid scintillation counting. The enzymatic activity is typically expressed as pmol or nmol of product formed per minute per mg of protein.[6]
-
Quantification of Acetaminophen and Metabolites in Biological Samples
-
Objective: To measure the levels of acetaminophen and its sulfate conjugate in clinical or preclinical samples (e.g., plasma, urine).
-
Methodology (HPLC-UV as a common example):
-
Sample Preparation: A biological fluid sample (e.g., plasma) is collected. An internal standard is added. Proteins are precipitated using an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile) and removed by centrifugation.[13]
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase (e.g., a mixture of methanol and a buffer) is used to separate acetaminophen and its metabolites.
-
UV Detection: As the compounds elute from the column, they pass through a UV detector set to a specific wavelength (e.g., 245 nm) where acetaminophen absorbs light.[13]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard calibration curve generated with known concentrations of the metabolite.[13][14] More sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used for detecting very low concentrations.[13]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes described in this guide.
References
- 1. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 2. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 3. SULT genetic polymorphisms: physiological, pharmacological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Human SULT1A1 Polymorphisms on the Sulfation of Acetaminophen, O-Desmethylnaproxen, and Tapentadol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the human SULT1A1 polymorphisms on the sulfation of acetaminophen,O-desmethylnaproxen, and tapentadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of human SULT1A3/SULT1A4 genetic polymorphisms on the sulfation of acetaminophen and opioid drugs by the cytosolic sulfotransferase SULT1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic Variants Associated with ALT Elevation from Therapeutic Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human sulfotransferase SULT2A1 pharmacogenetics: genotype-to-phenotype studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human phenol sulfotransferases SULT1A2 and SULT1A1: genetic polymorphisms, allozyme properties, and human liver genotype-phenotype correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. arcjournals.org [arcjournals.org]
Safety Operating Guide
Proper Disposal of Acetaminophen Sulfate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the safe handling and disposal of chemical waste are paramount. Acetaminophen sulfate, a metabolite of acetaminophen, is a compound that requires careful management to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A clear understanding of a substance's properties is foundational to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₈H₉NO₅S[1][2][3] |
| Molecular Weight | 231.23 g/mol [1][2] |
| Appearance | Solid, Crystals or Crystalline Powder[1][4] |
| Solubility in Water | Slightly soluble[5] |
| InChIKey | IGTYILLPRJOVFY-UHFFFAOYSA-N[2] |
| CAS Number | 10066-90-7[1][3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[6] It is known to cause skin irritation, serious eye damage, and may lead to an allergic skin reaction or respiratory irritation.[7][8] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[9]
-
Hand Protection: Nitrile gloves should be worn to avoid skin contact.[9]
-
Body Protection: A lab coat is required to protect against accidental spills.[9]
-
Respiratory Protection: In situations where dust may be generated, a particulate filter respirator is necessary.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste should be treated with the same diligence as any other laboratory chemical.
1. Waste Segregation and Collection:
-
Initial Step: Do not mix this compound waste with other waste streams, especially with incompatible chemicals like oxidizing agents.[7][9]
-
Container: Collect the waste in a designated, chemically compatible, and clearly labeled hazardous waste container.[9] The container must be kept closed except when adding waste.[9]
2. Labeling:
-
The waste container must be clearly marked with "Hazardous Waste," the chemical name "this compound," and the date when the waste accumulation began.[9]
3. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[9][10]
-
Ensure that the storage area is away from sinks, floor drains, direct sunlight, and heat sources.[11]
-
Incompatible wastes must be stored in separate containment bins.[11]
4. Final Disposal:
-
Professional Service: The primary and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.[9] Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[9]
-
Prohibited Methods:
-
Incineration: Controlled incineration by a licensed facility is a common and effective method for the destruction of chemical waste.[4][9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. This compound | C8H9NO5S | CID 83939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Page loading... [guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Human Metabolome Database: Showing metabocard for Paracetamol sulfate (HMDB0059911) [hmdb.ca]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling Acetaminophen sulfate
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Acetaminophen sulfate. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a metabolite of Acetaminophen and should be handled with care. The primary risks include skin, eye, and respiratory irritation. The potassium salt form is known to cause serious eye damage and may cause an allergic skin reaction.[1][2]
Engineering Controls:
-
Work in a well-ventilated area.[3]
-
Use a laboratory chemical hood for procedures that may generate dust or aerosols to minimize exposure.[3][4]
Required Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be necessary for splash hazards.[3][5][6] | Protects against dust, splashes, and flying particles, preventing serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of after contamination.[7][8][9] | Prevents skin contact, irritation, and potential allergic reactions.[1][4] |
| Body Protection | A lab coat is mandatory. Additional protective equipment such as aprons or shoe coverings may be necessary depending on the scale of work.[8][10] | Shields skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Generally not required if adequate engineering controls (fume hood) are used. If dust is generated outside a hood, an air-purifying respirator with an appropriate filter should be used in compliance with OSHA standards.[10] | Protects against inhalation of dust, which may cause respiratory tract irritation.[2][4] |
Chemical and Physical Properties
Understanding the substance's properties is key to safe handling and storage.
| Property | Value |
| Chemical Formula | C₈H₉NO₅S[11][12] |
| Molecular Weight | 231.23 g/mol [12] |
| Appearance | Solid, Light-Tan Solid[12][13] |
| Melting Point | 170°C (decomposes)[3][13][14] |
| Solubility | Slightly soluble in water. The potassium salt is soluble in water.[11][15] |
| Hazards | Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye damage (H318), May cause respiratory irritation (H335).[1][2] |
Procedural Guidance for Handling and Storage
Safe Handling Protocol:
-
Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly. Ensure all required PPE is clean, functional, and properly worn.[16]
-
Weighing and Transfer: Conduct any operation that may generate dust, such as weighing, within a chemical fume hood or ventilated enclosure.[3]
-
Contact Avoidance: Avoid all direct contact with the substance. Do not touch, taste, or smell the chemical.[9] Keep hands away from the face, eyes, and mouth.[17]
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][17] Remove protective gear before exiting the work area.[9]
-
Food and Drink: Do not store, handle, or consume food, beverages, or cosmetics in areas where chemicals are present.[6][16]
Storage Plan:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[3][4]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]
Spill and Disposal Management
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, prevent further spillage.
-
Clean-up: For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[3][4] Place the collected material into a suitable, sealed container for disposal.[3]
-
Decontamination: Clean the spill site thoroughly once the material has been removed.[4]
Disposal Plan: Chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.
-
Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container.[16]
-
Disposal Route: Do not dispose of down the drain or in regular trash.[16] Arrange for disposal through a licensed professional waste disposal service.[7]
-
Alternative for Small Quantities (if permitted): For trace amounts, some guidelines suggest mixing the substance with an inert, non-flammable material like cat litter or coffee grounds, placing it in a sealed bag, and then into the trash.[18][19] However, disposal via a certified waste handler is the preferred and safest method.
Safe Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. Page loading... [guidechem.com]
- 4. Acetaminophen SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. fishersci.com [fishersci.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. westlab.com.au [westlab.com.au]
- 9. cdc.gov [cdc.gov]
- 10. medline.com [medline.com]
- 11. Human Metabolome Database: Showing metabocard for Paracetamol sulfate (HMDB0059911) [hmdb.ca]
- 12. This compound | C8H9NO5S | CID 83939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. 4-ACETAMINOPHEN SULFATE | 10066-90-7 [chemicalbook.com]
- 15. caymanchem.com [caymanchem.com]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 18. Medicine: Proper Disposal [nationwidechildrens.org]
- 19. dea.gov [dea.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
